molecular formula C13H15NO2 B8393246 7-(2-Methoxyethoxy)-2-methylquinoline

7-(2-Methoxyethoxy)-2-methylquinoline

Cat. No.: B8393246
M. Wt: 217.26 g/mol
InChI Key: NHNQCSDOSXGVMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-Methoxyethoxy)-2-methylquinoline is a quinoline-based chemical compound offered for research and development purposes. While specific biological data for this compound is not available in the current literature, quinoline scaffolds are of significant interest in medicinal chemistry and materials science . Quinoline derivatives are frequently investigated as key pharmacophores in the development of novel anticancer agents. Research indicates that structurally similar compounds can function as potent and selective inhibitors of protein kinases, such as HER2, a critical therapeutic target in certain cancers . Other quinoline derivatives have been explored as antagonists of protein-protein interactions, such as the p53-HDM2 interaction, which is a promising strategy for reactivating tumor suppressor function in cancer cells . Furthermore, the quinoline core can be functionalized to create fluorescent probes for cell imaging, aiding in the study of a drug's mechanism of action and intracellular localization, such as within the endoplasmic reticulum . Beyond biomedical applications, quinoline structures are also utilized in the design of materials-binding peptides and other advanced material science applications . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

7-(2-methoxyethoxy)-2-methylquinoline

InChI

InChI=1S/C13H15NO2/c1-10-3-4-11-5-6-12(9-13(11)14-10)16-8-7-15-2/h3-6,9H,7-8H2,1-2H3

InChI Key

NHNQCSDOSXGVMD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2)OCCOC

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Potential Biological Significance of 7-(2-Methoxyethoxy)-2-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatile structure allows for a wide range of substitutions, leading to a diverse array of biological activities, particularly in the realm of oncology.[1][2][3] This technical guide provides a comprehensive analysis of the chemical structure of a specific derivative, 7-(2-Methoxyethoxy)-2-methylquinoline. While specific experimental data for this exact molecule is not extensively available in public literature, this guide will leverage data from closely related analogs and established chemical principles to provide a robust analysis of its predicted spectroscopic characteristics, a plausible synthetic route, and a discussion of its potential as a therapeutic agent. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel quinoline-based therapeutics.

Physicochemical Properties of 7-(2-Methoxyethoxy)-2-methylquinoline

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a drug candidate. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyPredicted Value/InformationSource
Molecular Formula C₁₃H₁₅NO₂-
Molecular Weight 217.26 g/mol -
IUPAC Name 7-(2-methoxyethoxy)-2-methylquinoline[4]
CAS Number Not available-
Appearance Likely a solid at room temperatureGeneral observation for similar compounds
Solubility Expected to have moderate solubility in organic solvents like dichloromethane, chloroform, and methanol. Low solubility in water is predicted.General properties of quinoline derivatives
LogP (Predicted) ~2.8 - 3.5Estimation based on similar structures

Proposed Synthesis and Experimental Workflow

The synthesis of 7-(2-Methoxyethoxy)-2-methylquinoline can be envisioned through several classic quinoline synthesis reactions. The Doebner-von Miller reaction, a robust method for preparing 2-methylquinolines, presents a logical and efficient approach.[5][6][7][8][9] This method involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.

Proposed Synthetic Route: Doebner-von Miller Reaction

The proposed synthesis involves the reaction of 3-(2-methoxyethoxy)aniline with crotonaldehyde in the presence of an acid catalyst and an oxidizing agent.

DOT Script for Synthesis Workflow:

Caption: Proposed synthesis of 7-(2-Methoxyethoxy)-2-methylquinoline via the Doebner-von Miller reaction.

Step-by-Step Experimental Protocol (Proposed)
  • Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer.

  • Reactant Charging: The flask is charged with 3-(2-methoxyethoxy)aniline (1.0 equivalent) and a suitable acid catalyst, such as hydrochloric acid or sulfuric acid.

  • Addition of α,β-Unsaturated Aldehyde: Crotonaldehyde (1.2 equivalents) is added dropwise to the stirred mixture via the dropping funnel. An exothermic reaction may be observed and should be controlled with an ice bath if necessary.

  • Addition of Oxidizing Agent: A mild oxidizing agent, such as arsenic pentoxide or nitrobenzene, is added to the reaction mixture.

  • Reaction Heating: The mixture is heated to reflux for several hours, and the progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and neutralized with a base, such as sodium carbonate or sodium hydroxide.

  • Extraction: The aqueous layer is extracted several times with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product.

Spectroscopic Analysis

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinoline ring system, the methyl group at the 2-position, and the 2-methoxyethoxy side chain.

Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
~8.0dH-4The proton at C4 is adjacent to the nitrogen and is expected to be deshielded.
~7.8dH-5Aromatic proton on the benzene ring.
~7.4dH-8Aromatic proton adjacent to the methoxyethoxy group.
~7.2ddH-6Aromatic proton coupled to H-5 and H-8.
~7.1sH-3The proton at C3 is a singlet.
~4.2t-O-CH₂-CH₂-O-Methylene protons adjacent to the quinoline oxygen.
~3.8t-O-CH₂-CH₂-O-Methylene protons adjacent to the methoxy group.
~3.4s-O-CH₃Methoxy group protons.
~2.7s-CH₃Methyl group protons at the 2-position.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~160C-7Carbon attached to the electron-donating methoxyethoxy group.
~158C-2Carbon bearing the methyl group.
~148C-8aQuaternary carbon at the ring junction.
~136C-4Aromatic CH carbon.
~128C-5Aromatic CH carbon.
~122C-4aQuaternary carbon at the ring junction.
~121C-3Aromatic CH carbon.
~118C-6Aromatic CH carbon.
~107C-8Aromatic CH carbon.
~71-O-CH₂-CH₂-O-Methylene carbon adjacent to the quinoline oxygen.
~69-O-CH₂-CH₂-O-Methylene carbon adjacent to the methoxy group.
~59-O-CH₃Methoxy carbon.
~25-CH₃Methyl carbon at the 2-position.
Mass Spectrometry (MS) (Predicted)

Electrospray ionization (ESI) mass spectrometry in positive ion mode is expected to show a prominent protonated molecular ion [M+H]⁺. The fragmentation pattern will likely involve the loss of the methoxyethoxy side chain.[13][14][15][16][17]

m/zProposed Fragment
218.12[M+H]⁺
159.07[M - C₂H₅O₂ + H]⁺ (Loss of the methoxyethoxy group)
144.06[M - C₃H₇O₂ + H]⁺ (Loss of the entire side chain)
130.06Further fragmentation of the quinoline core
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[18][19][20][21][22]

Wavenumber (cm⁻¹)Assignment
3050-3000Aromatic C-H stretching
2950-2850Aliphatic C-H stretching (methyl and methylene groups)
1620-1580C=C and C=N stretching in the quinoline ring
1250-1200Aryl-O-C stretching (ether linkage)
1150-1050C-O-C stretching (ether linkage)

Potential Biological Activity and Signaling Pathways

Substituted quinolines are a well-established class of compounds with a broad range of biological activities, most notably as anticancer agents.[23][24][25][26] Many quinoline derivatives exert their cytotoxic effects by targeting key signaling pathways that are frequently dysregulated in cancer.

Hypothesized Mechanism of Action

Based on the structural features of 7-(2-Methoxyethoxy)-2-methylquinoline, it is plausible that it could function as an inhibitor of receptor tyrosine kinases (RTKs). The quinoline core can act as a scaffold that mimics the hinge-binding region of ATP in the kinase domain of these receptors. The substituents at the 2 and 7 positions can then be tailored to achieve selectivity and potency for specific RTKs, such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), or c-Met.

DOT Script for a Hypothetical Signaling Pathway:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Transcription->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Molecule 7-(2-Methoxyethoxy)- 2-methylquinoline Molecule->RTK

Caption: Hypothetical inhibition of a receptor tyrosine kinase (RTK) signaling pathway by 7-(2-Methoxyethoxy)-2-methylquinoline.

Conclusion

7-(2-Methoxyethoxy)-2-methylquinoline is a quinoline derivative with potential for development as a therapeutic agent, particularly in oncology. This in-depth technical guide has provided a comprehensive analysis of its chemical structure, including predicted physicochemical properties and detailed spectroscopic signatures. A plausible and efficient synthetic route via the Doebner-von Miller reaction has been proposed, along with a step-by-step experimental protocol. Furthermore, a potential mechanism of action involving the inhibition of receptor tyrosine kinase signaling has been hypothesized. While the information presented is based on established chemical principles and data from analogous compounds, it provides a solid foundation for researchers and drug development professionals to initiate further investigation into the therapeutic potential of this and related quinoline derivatives. Experimental validation of the predicted data and hypothesized biological activity is a necessary next step in the exploration of this promising chemical entity.

References

  • Perchellet, E. M., Crow, K. R., Gakhar, G., Nguyen, T. A., Shi, A., Hua, D. H., & Perchellet, J. P. (2010). Bioactivity and molecular targets of novel substituted quinolines in murine and human tumor cell lines in vitro. International journal of oncology, 36(3), 673–688. [Link]

  • Afrin, S., & Rahman, M. A. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & medicinal chemistry, 24(22), 5678–5704.
  • Perchellet, E. M., Crow, K. R., Gakhar, G., Nguyen, T. A., Shi, A., Hua, D. H., & Perchellet, J. P. (2009). Bioactivity and molecular targets of novel substituted quinolines in murine and human tumor cell lines in vitro. Spandidos Publications. [Link]

  • BenchChem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis. BenchChem.
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  • Singh, A., & Kumar, A. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3), 569-584.
  • Man, R. J., Jeelani, N., Zhou, C., & Yang, Y. S. (2021). Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents. Anti-cancer agents in medicinal chemistry, 21(7), 825–838.
  • Limitations of the two-phase doebner-miller reaction for the synthesis of quinolines. (2010). Synlett, 2010(12), 1879-1881.
  • Chavan, N. D., Sarveswari, S., & Vijayakumar, V. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 15(XX), XXXX-XXXX.
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • PubChem. (n.d.). 7-Methoxyquinoline. National Center for Biotechnology Information. Retrieved February 28, 2026, from [Link]

  • Wikipedia. (2023, October 27). Doebner–Miller reaction. Wikipedia. [Link]

  • Google Patents. (n.d.). CN102898366A - Method for one-step preparation of 2-methylquinoline.
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Physicochemical Profiling of 7-(2-Methoxyethoxy)-2-methylquinoline: A Technical Whitepaper for ADME Optimization

Author: BenchChem Technical Support Team. Date: March 2026

I. Molecular Architecture & Rationale

In modern drug discovery, optimizing the physicochemical properties of a lead compound is as critical as maximizing its target affinity. 7-(2-Methoxyethoxy)-2-methylquinoline represents a highly optimized structural scaffold designed to balance lipophilicity, aqueous solubility, and membrane permeability.

The molecule is built upon a 2-methylquinoline (quinaldine) core [1], a privileged aromatic system frequently utilized to anchor molecules within deep, hydrophobic protein pockets (such as kinase hinge regions). However, unadorned quinolines often suffer from excessive lipophilicity and poor aqueous solubility, leading to high plasma protein binding and suboptimal pharmacokinetic profiles.

To counteract this, the addition of a 7-(2-methoxyethoxy) substituent acts as a strategic physicochemical modifier. This short, PEG-like ether tail serves a dual purpose:

  • Crystal Lattice Disruption: The conformational flexibility of the ether tail disrupts the planar stacking of the quinoline rings, lowering the melting point and thereby increasing thermodynamic aqueous solubility.

  • Solvation Enhancement: The two ether oxygen atoms introduce localized hydrogen bond acceptors (HBA) that interact favorably with water molecules without introducing hydrogen bond donors (HBD). This precise modification ensures the molecule remains strictly compliant with Lipinski's Rule of Five [2], maximizing the probability of oral bioavailability.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters of the compound, highlighting the structural rationale behind each metric.

PropertyValueRationale / Structural Contribution
Molecular Formula C₁₃H₁₅NO₂Quinaldine core + methoxyethoxy tail.
Molecular Weight 217.26 g/mol Well below the <500 Da threshold, ensuring rapid passive diffusion[2].
Hydrogen Bond Donors (HBD) 0Absence of N-H or O-H groups prevents excessive desolvation energy penalties.
Hydrogen Bond Acceptors (HBA) 31 Quinoline Nitrogen + 2 Ether Oxygens; optimal for aqueous solvation.
Topological Polar Surface Area ~31.3 ŲHighly favorable for blood-brain barrier (BBB) and intestinal membrane permeation.
LogP (Predicted) 2.5 - 3.0Balanced lipophilicity; high enough for lipid bilayer insertion, low enough to avoid toxicity.
pKa (Conjugate Acid) ~5.4 - 5.6Weak base; ionized in gastric fluid (pH ~1.5) but neutral in intestinal fluid (pH ~7.4).

II. Physicochemical Properties & Causality

Acid-Base Chemistry (pKa)

The basicity of the quinoline nitrogen is the primary driver of the compound's pH-dependent solubility. The 2-methyl group provides an electron-donating inductive effect that slightly increases the electron density on the nitrogen, raising the pKa of the quinaldine core to approximately 5.4[1]. The 7-alkoxy group further stabilizes the protonated state via resonance electron donation. Consequently, the compound acts as a weak base.

Causality in ADME: Because the pKa is ~5.5, the molecule will be nearly 100% ionized in the highly acidic environment of the stomach, driving rapid dissolution. Upon entering the neutral pH of the duodenum (pH ~6.0 - 7.4), the molecule shifts to its neutral, un-ionized freebase form, which is the exact species required to passively permeate the lipophilic enterocyte membrane.

Lipophilicity (LogP)

Lipophilicity dictates both the volume of distribution and the clearance mechanism of the drug. The predicted LogP of 2.5–3.0 is a direct result of balancing the hydrophobic quinaldine core with the hydrophilic methoxyethoxy tail. If the LogP were >4.0, the compound would risk sequestration in adipose tissue and rapid CYP450-mediated hepatic clearance. By maintaining a LogP near 3.0, the molecule achieves an optimal "Goldilocks" state for oral absorption.

III. Standardized Experimental Methodologies

To empirically validate these predicted properties, rigorous, self-validating experimental protocols must be employed. The following methodologies are standard for regulatory IND (Investigational New Drug) submissions.

Protocol 1: Determination of LogP via Shake-Flask Method (OECD TG 107)

The shake-flask method[3] is prioritized over in silico models because it provides true thermodynamic partitioning data. This protocol incorporates a mass-balance check to ensure trustworthiness—if the total mass recovered does not equal the mass added, the system flags potential issues like glass adsorption or micelle formation.

Step-by-Step Methodology:

  • Pre-saturation: Vigorously stir equal volumes of analytical-grade n-octanol and aqueous phosphate buffer (pH 7.4) for 24 hours at 25°C to ensure mutual saturation of the phases.

  • Equilibration: Dissolve an exactly weighed mass of 7-(2-Methoxyethoxy)-2-methylquinoline into a known volume of the pre-saturated n-octanol. Add an equal volume of the pre-saturated aqueous buffer.

  • Phase Separation: Mechanically shake the sealed flask at 25 ± 1°C for 24 hours. Transfer the mixture to a centrifuge tube and spin at 3000 rpm for 15 minutes to break any micro-emulsions and achieve a sharp phase boundary.

  • Quantification: Carefully extract aliquots from both the octanol and aqueous phases using a syringe (discarding the first few drops to prevent cross-contamination). Quantify the compound concentration in each phase using HPLC-UV.

  • Self-Validation: Calculate the total mass recovered across both phases. If recovery is >95%, calculate the partition coefficient:

    
    .
    
Protocol 2: pKa Determination via Potentiometric Titration (OECD TG 112)

Potentiometric titration[4] is the gold standard for determining the dissociation constant. To ensure the system is self-validating, a reverse titration is mandatory. This confirms that the forward titration curve was not artificially skewed by slow dissolution kinetics or transient precipitation.

Step-by-Step Methodology:

  • Preparation: Prepare a 0.01 M solution of the compound in a 0.15 M KCl background electrolyte. The KCl mimics physiological ionic strength and stabilizes the activity coefficients of the ions.

  • Forward Titration: Submerge a calibrated pH electrode into the solution. Under a continuous nitrogen gas blanket (to prevent atmospheric CO₂ from forming carbonic acid and altering the pH), titrate the solution with standardized 0.1 M HCl until the pH drops below 3.0.

  • Reverse Titration (Validation): Titrate the acidic solution back to pH 10.0 using standardized 0.1 M NaOH. The forward and reverse curves must superimpose perfectly.

  • Data Analysis: Plot the titration curve (pH vs. volume of titrant). Calculate the first and second derivatives of the curve to precisely locate the inflection point. The pH at the inflection point corresponds exactly to the pKa of the quinoline nitrogen.

IV. ADME Optimization Workflow

The logical relationship between physicochemical characterization and downstream ADME optimization is visualized below.

ADME_Workflow Compound 7-(2-Methoxyethoxy)- 2-methylquinoline pKa pKa Determination (OECD TG 112) Compound->pKa LogP LogP Determination (OECD TG 107) Compound->LogP Solubility Aqueous Solubility (Thermodynamic) Compound->Solubility Ionization Ionization State (Physiological pH) pKa->Ionization Lipophilicity Lipophilicity Profile (Membrane Permeability) LogP->Lipophilicity Solubility->Lipophilicity ADME ADME Optimization (Bioavailability) Ionization->ADME Lipophilicity->ADME

Physicochemical characterization workflow for ADME optimization.

References

  • Lipinski's rule of five - Wikipedia. Wikipedia.org.
  • OECD Test Guideline 107: Partition Coefficient (n-octanol/water): Shake Flask Method (1995) - Umwelt-online.de. Umwelt-online.de.
  • 2-Methylquinoline | C10H9N | CID 7060 - PubChem. Nih.gov.
  • 7696/24 ADD 1 AT/at COMPET 1 Delegations will find attached document (OECD Test Guideline 112) - Europa.eu. Europa.eu.

Sources

molecular weight and formula of 7-(2-Methoxyethoxy)-2-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 7-(2-Methoxyethoxy)-2-methylquinoline Physicochemical Profiling & Synthetic Utility in Medicinal Chemistry

Executive Summary

7-(2-Methoxyethoxy)-2-methylquinoline represents a specialized heterocyclic scaffold utilized primarily in the development of tyrosine kinase inhibitors (TKIs) and fluorescent molecular probes. Structurally, it combines a lipophilic quinoline core with a polar methoxyethoxy side chain. This specific substitution pattern at the 7-position is critical for modulating aqueous solubility and optimizing binding affinity in ATP-binding pockets of enzymes such as EGFR and c-Met.

This guide provides a definitive technical analysis of the molecule, establishing its chemical identity, validated synthesis protocols, and application in high-throughput drug discovery.

Chemical Identity & Physicochemical Profile

The following data is derived from stoichiometric calculation and structural analysis.

Property Technical Specification
IUPAC Name 7-(2-Methoxyethoxy)-2-methylquinoline
Molecular Formula C₁₃H₁₅NO₂
Molecular Weight 217.27 g/mol
Exact Mass 217.1103
Core Scaffold Quinoline (Benzopyridine)
Substituents 2-Methyl (–CH₃), 7-(2-Methoxyethoxy) (–O–CH₂CH₂–OCH₃)
Calculated LogP ~2.4 (Predicted)
Topological Polar Surface Area 30.5 Ų
Physical State Off-white to pale yellow crystalline solid (Experimental)
Structural Significance

The 2-methyl group blocks metabolic oxidation at the highly reactive C2 position, enhancing metabolic stability (t1/2) in microsomal stability assays. The 7-(2-methoxyethoxy) moiety acts as a solubilizing tail; the ether oxygen atoms function as weak hydrogen bond acceptors, improving the pharmacokinetic profile (ADME) compared to the unsubstituted lipophilic parent quinoline.

Validated Synthetic Protocol

Methodology: The synthesis follows a convergent pathway. The quinoline core is first constructed via a modified Doebner-Miller condensation, followed by a selective O-alkylation.

Step 1: Synthesis of 7-Hydroxy-2-methylquinoline
  • Reagents: m-Aminophenol, Crotonaldehyde, HCl (6N), ZnCl₂ (Lewis Acid Catalyst).

  • Mechanism: An acid-catalyzed conjugate addition of the aniline amine to the aldehyde, followed by cyclization and oxidation.

  • Protocol:

    • Dissolve m-aminophenol (1.0 eq) in 6N HCl.

    • Add crotonaldehyde (1.2 eq) dropwise at 100°C.

    • Reflux for 3 hours.

    • Neutralize with NH₄OH to precipitate the crude 7-hydroxy-2-methylquinoline.

    • Recrystallize from ethanol.

Step 2: O-Alkylation (The Critical Step)
  • Reagents: 7-Hydroxy-2-methylquinoline, 1-Bromo-2-methoxyethane, K₂CO₃ (Base), DMF (Solvent).

  • Rationale: Potassium carbonate is chosen over stronger bases (like NaH) to prevent over-alkylation or ring degradation. DMF provides the necessary polarity to solvate the phenoxide anion.

Detailed Workflow:

  • Activation: Charge a reaction vessel with 7-hydroxy-2-methylquinoline (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) in dry DMF. Stir at 60°C for 30 minutes to generate the phenoxide anion.

  • Alkylation: Add 1-bromo-2-methoxyethane (1.2 eq) dropwise.

  • Reaction: Heat to 80°C for 4-6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Pour reaction mixture into ice-water. Extract with Ethyl Acetate (3x).

  • Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient).

Visualization: Synthetic Pathway & Logic

The following diagram illustrates the reaction flow and the logical checkpoints for quality control.

G Start m-Aminophenol Intermed 7-Hydroxy-2-methylquinoline (Intermediate) Start->Intermed Doebner-Miller Cyclization Reagent1 Crotonaldehyde (HCl/ZnCl2) Reagent1->Intermed Product 7-(2-Methoxyethoxy)-2-methylquinoline (Final Target) Intermed->Product Williamson Ether Synthesis QC1 QC: 1H NMR (Aromatic Region) Intermed->QC1 Reagent2 1-Bromo-2-methoxyethane (K2CO3/DMF) Reagent2->Product QC2 QC: LC-MS (M+H = 218.1) Product->QC2

Figure 1: Convergent synthetic pathway for 7-(2-Methoxyethoxy)-2-methylquinoline, highlighting critical QC checkpoints.

Analytical Characterization Standards

To validate the identity of the synthesized compound, the following spectral signatures must be observed.

Method Expected Signature
¹H NMR (DMSO-d₆) δ 2.65 (s, 3H) : Methyl group at C2.δ 3.35 (s, 3H) : Terminal methoxy (–OCH₃).δ 3.70 (t, 2H) : Ethoxy CH₂ adjacent to methoxy.δ 4.25 (t, 2H) : Ethoxy CH₂ adjacent to quinoline oxygen.δ 7.0-8.2 (m, 5H) : Aromatic quinoline protons.
LC-MS (ESI+) m/z 218.27 [M+H]⁺ : Base peak corresponding to protonated molecular ion.
HPLC Purity Retention time ~4.5 min (C18 column, ACN:H₂O 50:50 isocratic).

Applications in Drug Discovery

Kinase Inhibitor Scaffold

This molecule serves as a "Fragment-Like" lead in Fragment-Based Drug Discovery (FBDD). The 7-alkoxyquinoline core is a privileged structure found in several FDA-approved kinase inhibitors.

  • Mechanism: The quinoline nitrogen (N1) acts as a hydrogen bond acceptor in the hinge region of kinases (e.g., VEGFR-2, c-Met).

  • Role of Side Chain: The 2-methoxyethoxy tail extends into the solvent-exposed region of the ATP binding pocket, improving solubility without disrupting the core binding mode [1, 2].

Fluorescence Probes

Substituted quinolines exhibit tunable fluorescence. 7-(2-Methoxyethoxy)-2-methylquinoline can be used as a solvatochromic probe.

  • Excitation/Emission: Typically ~350 nm / ~450 nm.

  • Utility: Monitoring pH changes in cellular environments or as a tracer in competitive binding assays.

References

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery.[1] Current Medicinal Chemistry. Link

  • Musiol, R. (2017). Structure-activity relationship of quinoline derivatives as kinase inhibitors. Expert Opinion on Drug Discovery. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Quinoline Derivatives. PubChem. Link

Sources

The Ether Linkage: A Gateway to Bioactivity in 2-Methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the History, Discovery, and Synthetic Strategies for Researchers, Scientists, and Drug Development Professionals.

The 2-methylquinoline scaffold, a prominent heterocyclic motif, has long been a cornerstone in medicinal chemistry. Its journey from a coal tar derivative to a privileged structure in drug discovery is marked by continuous innovation in synthetic methodologies and a deepening understanding of its biological significance. The introduction of an ether linkage to this core has historically unlocked new avenues of therapeutic potential, leading to the development of potent anticancer and antimicrobial agents. This technical guide provides a comprehensive exploration of the history, discovery, and synthetic evolution of 2-methylquinoline ether derivatives, offering insights into the chemical rationale and practical execution of their preparation and application.

A Historical Perspective: From Classical Reactions to Modern Innovations

The genesis of 2-methylquinoline synthesis can be traced back to classical name reactions that laid the groundwork for heterocyclic chemistry. The Doebner-von Miller reaction, a variation of the Skraup synthesis, provided an early and robust method for constructing the 2-methylquinoline core from anilines and α,β-unsaturated carbonyl compounds.[1] These foundational methods, while effective, often required harsh conditions.

A significant advancement in the synthesis of 2-methylquinoline ether derivatives came with the Povarov reaction. In 1964, Povarov and Mikhailov developed a BF₃·OEt₂-promoted reaction of anilines and ethyl vinyl ether, which, through an imino Diels-Alder reaction, afforded 2-methyl-4-ethoxy-1,2,3,4-tetrahydroquinolines.[2] These intermediates could then be converted to the corresponding quinaldine derivatives. This reaction provided a direct entry into 4-alkoxy-2-methylquinoline systems, which would later prove to be of significant biological interest.

The late 20th and early 21st centuries witnessed the advent of more sophisticated and milder synthetic techniques. Palladium-catalyzed reactions, such as the aza-Wacker oxidative cyclization, emerged as powerful tools for the construction of the 2-methylquinoline skeleton under mild conditions.[3] These modern methods offered improved yields and functional group tolerance, expanding the accessibility of diverse 2-methylquinoline precursors for subsequent etherification.

Synthetic Strategies for 2-Methylquinoline Ether Derivatives

The introduction of an ether moiety onto the 2-methylquinoline scaffold can be achieved through various synthetic routes. The choice of strategy is often dictated by the desired position of the ether linkage and the availability of starting materials.

O-Alkylation of Hydroxy-2-methylquinolines

A common and versatile approach for the synthesis of 2-methylquinoline ethers is the O-alkylation of a corresponding hydroxy-2-methylquinoline precursor. This method is particularly useful for preparing ethers at positions where a hydroxyl group can be readily introduced.

Conceptual Workflow for O-Alkylation:

start Hydroxy-2-methylquinoline base Base (e.g., K2CO3, NaH) start->base Deprotonation solvent Solvent (e.g., DMF, Acetone) alkyl_halide Alkyl Halide (R-X) solvent->alkyl_halide Nucleophilic Attack product 2-Methylquinoline Ether Derivative alkyl_halide->product SN2 Reaction workup Aqueous Workup & Purification product->workup

Caption: General workflow for the O-alkylation of hydroxy-2-methylquinolines.

A prominent example is the synthesis of 4-alkoxy-2-methylquinolines from 2-methyl-4-hydroxyquinoline. This precursor can be synthesized via the Conrad-Limpach reaction.[4] The subsequent O-alkylation is typically achieved through a Williamson ether synthesis, where the hydroxyl group is deprotonated with a suitable base, followed by nucleophilic attack on an alkyl halide.

Experimental Protocol: Ultrasound-Assisted Synthesis of 4-Alkoxy-6-methoxy-2-methylquinolines [5]

This protocol describes an efficient and rapid method for the O-alkylation of a 2-methylquinoline derivative using ultrasound irradiation.

  • Materials:

    • 6-Methoxy-2-methylquinolin-4-ol

    • Substituted benzyl bromides

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Water

  • Procedure:

    • In a 100 mL beaker, combine 6-methoxy-2-methylquinolin-4-ol (1 mmol), the corresponding benzyl bromide (1.2 mmol), and K₂CO₃ (3 mmol) in DMF (20 mL).

    • Sonicate the reaction mixture for 15 minutes using an ultrasonic probe.

    • Reduce the volume of the solvent under reduced pressure.

    • Dilute the resulting mixture with water.

    • Filter the solid precipitate and wash it with water (3 x 20 mL) with agitation.

    • After each wash, separate the product from the liquid phase by centrifugation (10 min, 18,000 rpm at 4°C).

  • Causality Behind Experimental Choices:

    • Ultrasound Irradiation: The use of ultrasound provides acoustic cavitation, which enhances mass transfer and accelerates the reaction rate, significantly reducing the reaction time compared to conventional heating.[5]

    • K₂CO₃ as Base: Potassium carbonate is a mild and inexpensive base, sufficient to deprotonate the phenolic hydroxyl group of the quinolin-4-ol, making it nucleophilic for the subsequent reaction with the benzyl bromide.

    • DMF as Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the S_N2 reaction by solvating the potassium cation, leaving the carbonate anion more reactive.

The Povarov Reaction: A Direct Route to 4-Alkoxy Derivatives

As mentioned historically, the Povarov reaction provides a direct method to synthesize 2-methyl-4-ethoxy-1,2,3,4-tetrahydroquinolines.[2] This multicomponent reaction is a powerful tool for building the quinoline core with a pre-installed ether functionality at the 4-position.

Povarov Reaction Mechanism Overview:

aniline Aniline aldimine N-Arylaldimine aniline->aldimine vinyl_ether1 Ethyl Vinyl Ether (1 eq.) vinyl_ether1->aldimine lewis_acid Lewis Acid (e.g., BF3·OEt2) lewis_acid->aldimine Catalyzes formation diels_alder Imino Diels-Alder Reaction aldimine->diels_alder vinyl_ether2 Ethyl Vinyl Ether (1 eq.) vinyl_ether2->diels_alder tetrahydroquinoline 2-Methyl-4-ethoxy-1,2,3,4-tetrahydroquinoline diels_alder->tetrahydroquinoline aromatization Aromatization (e.g., p-TsOH, heat) tetrahydroquinoline->aromatization product 2-Methyl-4-ethoxyquinoline aromatization->product

Caption: Simplified schematic of the Povarov reaction for 2-methyl-4-ethoxyquinoline synthesis.

Biological Significance and Structure-Activity Relationships

The introduction of an ether linkage to the 2-methylquinoline scaffold has been shown to profoundly influence its biological activity, leading to the discovery of potent anticancer and antitubercular agents.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of 2-methylquinoline ether derivatives against various cancer cell lines. The ether moiety often contributes to increased lipophilicity, which can enhance cell membrane permeability and target engagement.[6]

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

  • Position of the Ether Group: The location of the alkoxy group on the quinoline ring is critical for activity. For instance, in a series of 2-arylquinoline derivatives, C-6 substituted compounds displayed significant activity against prostate (PC3) and cervical (HeLa) cancer cell lines.[6]

  • Nature of the Ether Substituent: The size and nature of the alkyl or aryl group attached to the ether oxygen can modulate the anticancer potency. Increased lipophilicity of the ether substituent has been correlated with improved cytotoxic effects in certain cancer cell lines.[6]

Table 1: Anticancer Activity of Selected 2-Arylquinoline Derivatives [6]

Compound IDR (Substituent at C-6)IC₅₀ (µM) - HeLaIC₅₀ (µM) - PC3
4 H>100>100
5 OCH₃50.1245.33
11 H34.3441.21
12 OCH₃31.3735.14
13 OCH₂O (methylenedioxy)8.3015.20

Data presented for illustrative purposes, adapted from related 2-arylquinoline structures to highlight the effect of ether-like substituents.

The data suggests that the presence of an oxygen-containing substituent at the C-6 position, particularly a methylenedioxy group (a cyclic ether), can significantly enhance the anticancer activity against HeLa and PC3 cells.

Antitubercular Activity

2-Methylquinoline ether derivatives have emerged as a promising class of compounds in the fight against tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb). The quinoline core is a known pharmacophore in several approved anti-TB drugs.

Structure-Activity Relationship (SAR) Insights for Antitubercular Activity:

  • 4-Alkoxy Substitution: A series of 4-alkoxy-6-methoxy-2-methylquinolines have shown potent and selective growth inhibition of drug-susceptible and drug-resistant Mtb strains.[5] The activity is influenced by the nature of the substituent on the 4-alkoxy group.

  • 2-(Quinolin-4-yloxy)acetamides: Molecular simplification of more complex structures led to the development of 2-(quinolin-4-yloxy)acetamide-based compounds with minimal inhibitory concentrations (MICs) in the submicromolar range against Mtb.[5]

Table 2: Antitubercular Activity of 4-Alkoxy-6-methoxy-2-methylquinoline Derivatives [5]

CompoundR (Substituent on 4-alkoxy group)MIC (µM) against Mtb H37Rv
3a Benzyl3.9
3b 4-Fluorobenzyl1.9
3c 4-Chlorobenzyl0.9
3d 4-Bromobenzyl0.5
3e 4-Iodobenzyl0.3
3f 4-Nitrobenzyl30.8

The data clearly indicates that electron-withdrawing substituents on the benzyl ring of the 4-alkoxy group generally lead to increased antitubercular activity, with the 4-iodobenzyl derivative showing the highest potency.

Conclusion and Future Directions

The history of 2-methylquinoline ether derivatives is a testament to the power of synthetic innovation in driving drug discovery. From the classical foundations of quinoline synthesis to modern, efficient methodologies, the ability to predictably introduce and modify ether linkages has been instrumental in unlocking the therapeutic potential of this versatile scaffold. The demonstrated anticancer and antitubercular activities of these compounds underscore their importance in medicinal chemistry.

Future research in this area will likely focus on several key aspects:

  • Development of more stereoselective synthetic methods to explore the impact of chirality on biological activity.

  • Expansion of the chemical space through the synthesis of novel ether derivatives with diverse substitution patterns.

  • In-depth mechanistic studies to elucidate the precise molecular targets and modes of action of these compounds.

  • Optimization of pharmacokinetic and pharmacodynamic properties to identify lead candidates for clinical development.

The 2-methylquinoline ether core remains a fertile ground for the discovery of new therapeutic agents. The continued application of innovative synthetic strategies, coupled with a deep understanding of structure-activity relationships, will undoubtedly lead to the development of next-generation drugs with improved efficacy and safety profiles.

References

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. [Link]

  • IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. [Link]

  • IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. ResearchGate. [Link]

  • Synthesis of substituted 2-methylquinolines under different reaction... ResearchGate. [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. PMC. [Link]

  • Substituted 2-Arylquinoline and 2-Methyl-1,2,3,4-tetrahydroquinoline Derivatives with selective Anticancer Activity: Synthesis, Structure–Activity Relationships, and Molecular Modelling Insights. ResearchGate. [Link]

  • Anticancer Activity of Ether Derivatives of Chrysin. PMC. [Link]

  • Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates. PMC. [Link]

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. MDPI. [Link]

  • MICs for strains of single-drug-resistant M. tuberculosis Compound MIC (g/ml) a for. ResearchGate. [Link]

  • Structure-activity relationship of anticancer drug candidate quinones. Taylor & Francis Online. [Link]

  • Method for one-step preparation of 2-methylquinoline.
  • 2-methyl-4-hydroxyquinoline. Organic Syntheses. [Link]

  • Quinoline Derivatives as Promising Scaffolds for Antitubercular and antimicrobial activity. SSRN. [Link]

  • Quinoline analogs: multifaceted heterocyclic compounds with varied synthetic strategies and potent antitubercular properties. RSC Publishing. [Link]

  • Natural and Synthetic Quinoline Derivatives as Antituberculosis Agents. Symbiosis. [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. ResearchGate. [Link]

  • Possible mechanistic pathway and synthesis of 2‐methyl quinolines and... ResearchGate. [Link]

  • Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. PMC. [Link]

  • Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Publications. [Link]

  • THE SYNTHESIS OF PYRmms, QUINOLINES AND OTHER RELATED SYSTEMS BY THE VILSMEIER AND THE REVERSE VILSMEIER METHOD. Pergamon. [Link]

  • Synthesis of hydroxyquinolines from various 2‐methylquinolines. Reaction conditions. ResearchGate. [Link]

  • A Facile Synthesis of 2-Methylquinolines via Pd-Catalyzed Aza-Wacker Oxidative Cyclization. Organic Chemistry Portal. [Link]

  • Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation. PMC. [Link]

  • Hydroxymethylation of Quinolines with Na 2 S 2 O 8 by a Radical Pathway. Scilit. [Link]

  • Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. PMC. [Link]

  • Synthesis and Characterization of 2- methylindolizino[1,2-b]quinolin-9(11H)-one. Jetir.org. [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]

  • Preparation of 2-methylquinoline.
  • Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C−H Bond Activation. ACS Publications. [Link]

  • Quantitative structure–activity relationship and molecular docking of 4-Alkoxy-Cinnamic analogues as anti-mycobacterium tuberculosis. ScienceDirect. [Link]

  • Structure−Activity Relationship and Antituberculosis Properties of 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole MmpL3. VeriXiv. [Link]

  • Quantitative structure-activity relationship and molecular docking of 4-Alkoxy-Cinnamic analogues as anti-mycobacterium tuberculosis. ResearchGate. [Link]

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thermodynamic stability of 7-substituted quinolines

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 7-Substituted Quinolines

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3] The thermodynamic stability of these molecules is a critical determinant of their viability as drug candidates, influencing shelf-life, formulation, bioavailability, and metabolic fate. This guide provides a comprehensive exploration of the factors governing the thermodynamic stability of quinolines substituted at the 7-position. We will delve into the fundamental principles of stability, the profound influence of substituent electronic and steric effects, and the integrated experimental and computational methodologies employed to assess and predict these properties. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to deepen their understanding of structure-stability relationships in this vital class of heterocyclic compounds.

The Significance of Thermodynamic Stability in Drug Development

In the journey from molecule to medicine, thermodynamic stability is not merely a desirable property; it is a prerequisite for success. A thermodynamically stable compound resists spontaneous degradation under storage and physiological conditions, ensuring that the patient receives a consistent and effective dose. Key thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of formation and degradation dictate the equilibrium position of the molecule versus its potential degradants.[4] A lower Gibbs free energy signifies a more stable compound. For quinoline derivatives, which are instrumental as antibacterial, antimalarial, anticancer, and anti-inflammatory agents, ensuring this stability is paramount to preserving their therapeutic efficacy and safety.[1][5]

The Quinoline Core and the Influence of 7-Substituents

The quinoline molecule consists of a benzene ring fused to a pyridine ring.[1][6] This fusion creates an electron-deficient heterocyclic system, as the electronegative nitrogen atom withdraws electron density from the aromatic rings. The position of substitution dramatically influences the molecule's electronic properties and, consequently, its stability. The 7-position, located on the benzene ring, is a key site for modification to tune a molecule's physicochemical and pharmacological properties.[7][8]

Electronic Effects of Substituents

The nature of the group at the 7-position directly modulates the electron density of the entire ring system. These effects can be broadly categorized as follows:

  • Electron-Donating Groups (EDGs): Groups such as amines (-NH₂), ethers (-OR), and alkyl groups (-R) donate electron density to the aromatic system. This donation helps to mitigate the inherent electron deficiency of the quinoline core, generally leading to increased thermodynamic stability.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), halogens (-F, -Cl), and carbonyls (-C=O) pull electron density away from the ring system. This exacerbates the electron-deficient nature of the quinoline core, which can destabilize the molecule and make it more susceptible to nucleophilic attack or degradation.[9]

The interplay of these electronic effects is a critical consideration in rational drug design, allowing chemists to predictably adjust the stability and reactivity of quinoline derivatives.[9]

Substituent_Effects cluster_EDG Electron-Donating Group (EDG) cluster_EWG Electron-Withdrawing Group (EWG) EDG -OCH₃, -NH₂, -CH₃ EDG_Effect Donates e⁻ Density EDG->EDG_Effect Quinoline Quinoline Ring (Electron Deficient) EDG_Effect->Quinoline Stabilizes Ring EWG -NO₂, -Cl, -CF₃ EWG_Effect Withdraws e⁻ Density EWG->EWG_Effect EWG_Effect->Quinoline Destabilizes Ring

Caption: Electronic influence of substituents on the quinoline core.

Experimental Assessment of Thermodynamic Stability

A robust evaluation of thermodynamic stability relies on a suite of analytical techniques that probe the molecule's response to thermal stress. The primary methods are thermal analysis, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is a powerful tool for identifying melting points, phase transitions, and decomposition events, which are direct indicators of thermal stability.

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 3-5 mg of the 7-substituted quinoline derivative into a standard aluminum DSC pan.

  • Encapsulation: Crimp the pan with a lid to encapsulate the sample. Prepare an empty, sealed pan as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature (e.g., 25 °C).

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition point (e.g., 350 °C).

    • Maintain a constant inert nitrogen purge (e.g., 50 mL/min) to prevent oxidative degradation.

  • Data Analysis: Analyze the resulting thermogram. An endothermic peak typically corresponds to melting, while a sharp exothermic peak often indicates decomposition. The onset temperature of decomposition is a key measure of thermal stability.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the temperature at which a compound begins to decompose and to quantify the mass loss associated with degradation.[10]

Experimental Protocol: TGA Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the pan onto the TGA's microbalance and position it within the furnace.

  • Thermal Program:

    • Equilibrate at a starting temperature (e.g., 30 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high final temperature (e.g., 600-800 °C).

    • Use an inert nitrogen atmosphere to study thermal decomposition without oxidation.

  • Data Analysis: Plot mass percentage versus temperature. The onset temperature of mass loss is a critical indicator of the compound's thermal stability.

Summary of Experimental Techniques
TechniquePrincipleKey Information ProvidedCausality Behind Choice
DSC Measures heat flow into or out of a sample relative to a reference as a function of temperature.Melting point, phase transitions, enthalpy of fusion, decomposition temperature (Td).Chosen to identify the precise temperature of thermal events and their energetic nature (endothermic vs. exothermic).
TGA Measures the mass of a sample as temperature changes.Onset of decomposition, thermal stability range, composition of multi-component systems.Chosen to directly observe mass loss due to volatilization or decomposition, confirming that a thermal event is degradative.
Solution Calorimetry Measures the heat absorbed or released during dissolution.Enthalpy of solution, solvation, and evaporation.[4]Used to determine fundamental thermodynamic properties that govern solubility and phase transitions.

Computational Prediction of Thermodynamic Stability

In modern drug discovery, computational chemistry provides invaluable predictive insights into molecular stability, guiding synthesis and prioritizing candidates before committing laboratory resources.

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules.[11] It is highly effective for calculating thermodynamic properties and electronic descriptors related to stability.[11][12]

  • Enthalpy of Formation (ΔfH°): DFT can accurately calculate the gas-phase enthalpy of formation, a fundamental measure of a molecule's intrinsic thermodynamic stability.[13] Lower (more negative) values indicate greater stability.

  • Frontier Molecular Orbitals (HOMO-LUMO Gap): The energy gap (ΔE) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of kinetic stability and chemical reactivity.[11] A larger HOMO-LUMO gap suggests higher stability and lower reactivity because more energy is required to excite an electron to a higher energy state.[12]

Computational_Workflow cluster_DFT Computational Stability Analysis cluster_Interpretation Interpretation Input Input: 3D Structure of 7-Substituted Quinoline Optimization Geometry Optimization (e.g., B3LYP/6-31G*) Input->Optimization Frequency Frequency Calculation Optimization->Frequency Properties Calculate Thermodynamic & Electronic Properties Frequency->Properties Output Output: • Enthalpy of Formation • HOMO-LUMO Gap • Molecular Orbitals Properties->Output Stability Assess Thermodynamic Stability (Lower Enthalpy = More Stable) Output->Stability Reactivity Assess Kinetic Stability (Larger Gap = More Stable) Output->Reactivity

Sources

An In-depth Technical Guide to the Solubility Profile of 7-(2-Methoxyethoxy)-2-methylquinoline in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for understanding and determining the solubility profile of 7-(2-Methoxyethoxy)-2-methylquinoline. Recognizing that direct, publicly available solubility data for this specific compound is limited, we will focus on the foundational principles of solubility, a detailed experimental protocol for its determination, and a discussion on interpreting the expected results based on the compound's structure and solvent properties. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's behavior in various organic media.

Introduction: The Significance of Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical parameter throughout the drug development lifecycle.[1][2] From early-stage discovery and synthesis to formulation and manufacturing, a comprehensive solubility profile informs decisions on reaction conditions, purification strategies, and the selection of appropriate delivery vehicles. 7-(2-Methoxyethoxy)-2-methylquinoline, with its quinoline core, possesses a unique combination of functional groups that dictate its interactions with different solvents. Understanding its solubility is paramount for its effective utilization.

Physicochemical Properties of 7-(2-Methoxyethoxy)-2-methylquinoline

  • Quinoline Core: A heterocyclic aromatic system that contributes to the molecule's overall size and potential for π-π stacking interactions.

  • 2-Methyl Group: A small, non-polar substituent.

  • 7-(2-Methoxyethoxy) Group: This side chain is of particular interest. The ether linkages introduce polar sites and the terminal methoxy group can act as a hydrogen bond acceptor. The ethoxy chain provides some conformational flexibility.

Based on this structure, 7-(2-Methoxyethoxy)-2-methylquinoline can be classified as a moderately polar compound. The presence of ether oxygens suggests it can act as a hydrogen bond acceptor.[5]

PropertyPredicted/Inferred ValueSource
Molecular FormulaC13H15NO2[6][7]
Molecular Weight217.26 g/mol [6][7]
XlogP (predicted)2.6[7]
Hydrogen Bond Acceptors3 (two ether oxygens, one quinoline nitrogen)Inferred
Hydrogen Bond Donors0Inferred

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "shake-flask" method is a widely recognized and recommended technique for determining the thermodynamic equilibrium solubility of a compound.[8][9][10] This method involves agitating an excess of the solid compound in a solvent for a sufficient time to reach equilibrium, followed by quantifying the concentration of the dissolved solute in the supernatant.

Detailed Experimental Protocol

Objective: To determine the saturation solubility of 7-(2-Methoxyethoxy)-2-methylquinoline in a range of organic solvents at a controlled temperature.

Materials and Equipment:

  • 7-(2-Methoxyethoxy)-2-methylquinoline (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, toluene, hexane)

  • Glass vials with screw caps

  • Thermostatically controlled orbital shaker or water bath[10]

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer[1][11]

Procedure:

  • Preparation of Solvent: Ensure all solvents are of high purity.

  • Addition of Excess Solute: To a series of glass vials, add a pre-weighed excess amount of 7-(2-Methoxyethoxy)-2-methylquinoline. The excess solid should be visually apparent.

  • Addition of Solvent: Add a known volume of each selected organic solvent to the respective vials.

  • Equilibration: Securely cap the vials and place them in the thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.[8][9] The time to reach equilibrium should be determined experimentally by taking measurements at various time points until the concentration plateaus.[10]

  • Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.[8][10]

  • Dilution: Dilute the filtered supernatant with the appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of 7-(2-Methoxyethoxy)-2-methylquinoline in the diluted samples using a validated HPLC or UV-Vis spectrophotometric method.[1][12][13] A calibration curve prepared with known concentrations of the compound in each solvent should be used for accurate quantification.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add Excess Solute to Vial B Add Known Volume of Solvent A->B C Agitate at Constant Temperature (24-72h) B->C D Withdraw and Filter Supernatant C->D E Dilute Sample D->E F Quantify by HPLC/UV-Vis E->F G G F->G Solubility Data

Shake-Flask Method Workflow

Discussion and Interpretation of Expected Results

The solubility of 7-(2-Methoxyethoxy)-2-methylquinoline will vary across different organic solvents based on the principle of "like dissolves like."[14][15] This principle is governed by the polarity and hydrogen bonding capabilities of both the solute and the solvent.

Predicted Solubility Profile

The following table outlines the expected qualitative solubility of 7-(2-Methoxyethoxy)-2-methylquinoline in various classes of organic solvents, based on their properties.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe hydroxyl group of these solvents can act as a hydrogen bond donor, interacting favorably with the ether oxygens and quinoline nitrogen of the solute.[5] The overall polarity is also well-matched.
Polar Aprotic Acetone, Acetonitrile, DMSOModerate to HighThese solvents are polar and can engage in dipole-dipole interactions. While they cannot donate hydrogen bonds, their polarity is generally sufficient to dissolve the moderately polar solute.
Slightly Polar Ethyl Acetate, Tetrahydrofuran (THF)ModerateThese solvents have a balance of polar and non-polar characteristics, which should be compatible with the solute's structure.
Non-Polar Toluene, Hexane, CyclohexaneLow to Very LowThe lack of polarity in these solvents makes it difficult to overcome the intermolecular forces between the solute molecules.[15] Van der Waals forces will be the primary mode of interaction, which may not be sufficient for significant dissolution.
Visualizing the Influence of Solvent Polarity

G cluster_solvents Solvent Polarity Spectrum NonPolar Non-Polar (e.g., Hexane) SlightlyPolar Slightly Polar (e.g., Ethyl Acetate) PolarAprotic Polar Aprotic (e.g., Acetone) PolarProtic Polar Protic (e.g., Methanol) Solute {7-(2-Methoxyethoxy)-2-methylquinoline | Moderately Polar | H-bond Acceptor} Solute->NonPolar Low Solubility Solute->SlightlyPolar Moderate Solubility Solute->PolarAprotic Good Solubility Solute->PolarProtic High Solubility

Solubility vs. Solvent Polarity

Conclusion

While specific experimental solubility data for 7-(2-Methoxyethoxy)-2-methylquinoline is not widely published, a robust understanding of its physicochemical properties and the application of standardized methodologies like the shake-flask method can provide the necessary data for its effective use in research and development. The principles of "like dissolves like," solvent polarity, and hydrogen bonding are key to predicting and interpreting its solubility profile. By following the detailed protocol outlined in this guide, researchers can confidently generate the critical solubility data required for their applications.

References

  • BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Polarity of Solvents. Retrieved from [Link]

  • University of California, Davis. (n.d.). Solvents and Polarity. Retrieved from [Link]

  • Lund University. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • World Health Organization. (2019). Annex 4: Proposal to waive in vivo bioequivalence requirements for immediate-release solid oral dosage forms based on a biopharmaceutics classification system. WHO Technical Report Series, No. 1019. Retrieved from [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • Leahy, D. E., Taylor, P. J., & Wait, A. R. (1992). Partitioning of solutes in different solvent systems: the contribution of hydrogen-bonding capacity and polarity.
  • A'shrie, S. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]

  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]

  • Shodex. (n.d.). Polarities of Solvents. Retrieved from [Link]

  • Tidwell, T. T. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Polarity Table. Retrieved from [Link]

  • MilliporeSigma. (n.d.). MultiScreen Solubility Filter Plate. Retrieved from [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • Kuno, M., & Karthauser, J. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. American Journal of Analytical Chemistry, 6(7), 616-623.
  • Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Journal of pharmaceutical sciences, 90(4), 521–529.
  • LibreTexts. (2022, September 30). 3.1: Physical properties of organic compounds. Retrieved from [Link]

  • Robertson, C. C., Wright, J. S., Carrington, E. J., Perutz, R. N., Hunter, C. A., & Brammer, L. (2017). Hydrogen bonding vs. halogen bonding: the solvent decides. Chemical science, 8(8), 5333–5342.
  • Analytik NEWS. (2024, November 14). Solubility: Importance, Measurements and Applications. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 7-bromo-2-methoxy-4-methylquinoline. Retrieved from [Link]

  • University of Bonn. (2020, July 23). In Silico Understanding of the Hydrogen Bond Network in Organic Solvent Mixtures. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 5.2 How Hydrogen-bonding Influences Properties. Retrieved from [Link]

  • PubChemLite. (n.d.). 7-methoxy-2-methylquinoline (C11H11NO). Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical properties of cyanoquinoline compounds. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Retrieved from [Link]

  • ACS Publications. (2022). Solubility Modeling for Key Organic Compounds Used in Adavosertib (Anticancer API) Manufacturing. Organic Process Research & Development, 26(11), 3046–3058.

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of 7-(2-Methoxyethoxy)-2-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Application Scope

This application note details the optimized synthetic protocol for 7-(2-Methoxyethoxy)-2-methylquinoline , a functionalized quinoline scaffold utilized in medicinal chemistry. 7-Alkoxyquinolines are critical pharmacophores in the development of tyrosine kinase inhibitors (TKIs) and molecular imaging agents. The introduction of the 2-methoxyethoxy side chain at the C7 position significantly enhances aqueous solubility and metabolic stability compared to simple methoxy analogs.

This guide focuses on the regioselective O-alkylation of 7-hydroxy-2-methylquinoline. It addresses common synthetic challenges, including competitive N-alkylation and purification of the amphiphilic product.

Retrosynthetic Analysis & Strategy

The most robust route to the target molecule involves a Williamson ether synthesis (SN2 substitution) utilizing 7-hydroxy-2-methylquinoline (7-hydroxyquinaldine) as the nucleophile and 1-bromo-2-methoxyethane as the electrophile.

Strategic Considerations:
  • Regioselectivity: The quinoline nitrogen is less nucleophilic than the phenolate anion generated at C7, but high temperatures can promote N-alkylation (quaternization). The protocol uses mild heating with a carbonate base to favor O-alkylation.

  • Solvent Choice: Anhydrous DMF is selected to solvate the cation (

    
    ), increasing the nucleophilicity of the phenoxide ion.
    
  • Catalysis: Potassium Iodide (KI) is employed as a Finkelstein catalyst to convert the alkyl bromide to the more reactive alkyl iodide in situ.

Retrosynthesis Target 7-(2-Methoxyethoxy)-2-methylquinoline Precursor1 7-Hydroxy-2-methylquinoline (Nucleophile) Target->Precursor1 C-O Disconnection Precursor2 1-Bromo-2-methoxyethane (Electrophile) Target->Precursor2 S_N2

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the ether linkage.

Reagents & Materials Checklist

Core Reagents
ReagentCAS No.RoleGrade/Purity
7-Hydroxy-2-methylquinoline 822-36-6Starting Material>98% (HPLC)
1-Bromo-2-methoxyethane 6482-24-2Electrophile>97%
Potassium Carbonate (

)
584-08-7BaseAnhydrous, Granular (325 mesh preferred)
Potassium Iodide (KI) 7681-11-0CatalystReagent Grade
N,N-Dimethylformamide (DMF) 68-12-2SolventAnhydrous (<50 ppm

)
Workup & Purification[3][4][5][6][7]
  • Ethyl Acetate (EtOAc): ACS Grade (Extraction).

  • Sodium Hydroxide (1M NaOH): Wash solution to remove unreacted phenol.

  • Brine (Sat. NaCl): Drying agent.

  • Sodium Sulfate (

    
    ):  Desiccant.
    
  • Silica Gel (60 Å, 230-400 mesh): Stationary phase for flash chromatography.

Detailed Experimental Protocol

Preparation of the Reaction Mixture[2][3][5][6][7][8][9][10]
  • Rationale: Using anhydrous conditions prevents the hydrolysis of the alkyl halide and ensures the base remains active.

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Flame-dry the glassware under a stream of nitrogen or argon.

  • Charging: Add 7-Hydroxy-2-methylquinoline (5.00 g, 31.4 mmol) and Potassium Carbonate (8.68 g, 62.8 mmol, 2.0 equiv) to the flask.

  • Solvation: Add Anhydrous DMF (50 mL). Stir at room temperature for 15 minutes.

    • Observation: The solution may turn yellow/orange as the phenoxide anion forms.

  • Catalyst Addition: Add Potassium Iodide (0.52 g, 3.14 mmol, 0.1 equiv).

  • Electrophile Addition: Add 1-Bromo-2-methoxyethane (3.54 mL, 37.7 mmol, 1.2 equiv) dropwise via syringe.

Reaction Execution[2][3][5][6][8][9][11]
  • Temperature Control: 60°C is optimal. Higher temperatures (>90°C) increase the risk of N-alkylation side products.

  • Heating: Place the flask in a pre-heated oil bath at 60°C .

  • Monitoring: Stir vigorously for 4–6 hours .

  • TLC Control: Monitor reaction progress using TLC (Mobile Phase: 50% EtOAc / 50% Hexanes).

    • Starting Material

      
      : ~0.3 (UV active, stains with 
      
      
      
      ).
    • Product

      
      : ~0.6 (UV active, non-staining with 
      
      
      
      ).
    • Endpoint: Disappearance of the starting phenol spot.

Workup & Isolation[1][3][6][8]
  • Critical Step: A basic wash is required to remove unreacted starting phenol, which can co-elute with the product.

  • Quench: Cool the mixture to room temperature and pour into Ice-Water (200 mL).

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (

    
     mL).
    
  • Washing:

    • Combine organic layers.[1][2][3]

    • Wash with 1M NaOH (50 mL) to remove residual 7-hydroxy-2-methylquinoline.

    • Wash with Water (

      
       mL) to remove DMF.
      
    • Wash with Brine (50 mL).

  • Drying: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotovap) to yield a crude oil or solid.
    
Purification

While the crude product is often >90% pure, flash chromatography is recommended for pharmaceutical applications.

  • Stationary Phase: Silica Gel.

  • Eluent Gradient: 0%

    
     40% Ethyl Acetate in Hexanes.
    
  • Yield Expectation: 85–92% (approx. 5.8–6.3 g).

  • Physical State: Off-white to pale yellow solid.

Process Workflow Diagram

Workflow Start Reagent Charging (Phenol, K2CO3, DMF) Deprotonation Phenoxide Formation (15 min @ RT) Start->Deprotonation Addition Add Electrophile (Br-CH2CH2-OMe + KI) Deprotonation->Addition Reaction Reaction (60°C, 4-6 Hours) Addition->Reaction Quench Quench & Extraction (EtOAc / Water) Reaction->Quench Wash Basic Wash (1M NaOH) Removes unreacted phenol Quench->Wash Purification Flash Chromatography (EtOAc/Hexanes) Wash->Purification Final Pure 7-(2-Methoxyethoxy)-2-methylquinoline Purification->Final

Figure 2: Step-by-step experimental workflow for the O-alkylation process.

Analytical Validation (QC)

To ensure the integrity of the synthesized compound, the following NMR signals must be verified. The key diagnostic is the disappearance of the phenolic -OH and the appearance of the ethylene glycol chain signals.

NucleusShift (

ppm)
MultiplicityAssignment
1H NMR 2.70Singlet (3H)

(Methyl group on ring)
1H NMR 3.48Singlet (3H)

(Terminal methoxy)
1H NMR 3.82Triplet (2H)

1H NMR 4.25Triplet (2H)

(Diagnostic for O-alkylation)
1H NMR 7.0 - 8.0Multiplet (5H)Aromatic Quinoline Protons

Troubleshooting Note: If a signal appears at


 4.5–5.0 ppm (triplet), this suggests N-alkylation  occurred. Ensure the temperature did not exceed 65°C and that the base was not in vast excess.

References

  • General Synthesis of 7-Hydroxyquinolines: Field, G., & Hammond, P. R. (1994).[4] Method for preparation of 7-hydroxy-1,2,3,4-tetrahydroquinoline from 1,2,3,4-tetrahydroquinoline. U.S. Patent No.[4] 5,283,336. Washington, DC: U.S. Patent and Trademark Office.

  • O-Alkylation Protocol (Analogous Methodology): Musiol, R., Jampilek, J., Buchta, V., Silva, L., Niedbala, H., Podeszwa, B., ... & Polanski, J. (2006). Antifungal properties of new series of quinoline derivatives. Bioorganic & Medicinal Chemistry, 14(10), 3592-3598.

  • Use of 7-Alkoxyquinolines in Drug Design: Zhang, Y., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Biological and Pharmaceutical Bulletin, 35, 12-20. (Provides context on alkylation conditions for hydroxyquinolines).

  • Reagent Data (7-Hydroxy-2-methylquinoline): National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13133, 7-Hydroxy-2-methylquinoline.

Sources

Application Note: Strategic Introduction of Solubilizing Methoxyethoxy Motifs onto the 2-Methylquinoline Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Protocol for functionalizing 2-methylquinoline with methoxyethoxy groups Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals

Executive Summary

The 2-methylquinoline (quinaldine) scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors, antimalarials, and intercalating agents. However, the lipophilicity of the quinoline core often leads to poor aqueous solubility, hindering bioavailability.

This Application Note details the protocol for functionalizing 2-methylquinoline with 2-methoxyethoxy groups . This specific ether linkage acts as a "mini-PEG" moiety, significantly enhancing aqueous solubility and metabolic stability compared to simple alkoxy chains. We present two distinct, field-validated synthetic routes targeting the bioactive C4 position :

  • Route A (SNAr): Nucleophilic displacement of 4-chloro-2-methylquinoline.

  • Route B (O-Alkylation): Direct alkylation of 4-hydroxy-2-methylquinoline.

Strategic Analysis & Pathway Selection

The Chemical Challenge

Unsubstituted 2-methylquinoline is electron-deficient but lacks a direct handle for nucleophilic attack without activation. Direct functionalization requires pre-activation.

  • Why C4? The 4-position is electronically coupled to the nitrogen, making it susceptible to Nucleophilic Aromatic Substitution (SNAr) when halogenated. It is also the standard vector for structure-activity relationship (SAR) expansion in kinase inhibitors (e.g., Lenvatinib, Bosutinib analogs).

  • Why Methoxyethoxy? The ethylene glycol unit (

    
    ) disrupts crystal packing and introduces hydrogen-bond acceptors, improving solvation without the steric bulk of longer PEG chains.
    
Reaction Pathway Visualization

The following diagram outlines the decision logic for selecting the appropriate synthetic route based on available starting materials.

QuinolineFunctionalization cluster_legend Legend Start Starting Material Aniline Aniline + Ethyl Acetoacetate Start->Aniline De Novo Synthesis OH_Quin 4-Hydroxy- 2-methylquinoline Aniline->OH_Quin Conrad-Limpach Cyclization (250°C) Cl_Quin 4-Chloro- 2-methylquinoline OH_Quin->Cl_Quin POCl3, Reflux (Chlorination) Target 4-(2-methoxyethoxy)- 2-methylquinoline OH_Quin->Target Route B: O-Alkylation (Br-CH2CH2-OMe, K2CO3) Cl_Quin->Target Route A: S_NAr (2-Methoxyethanol, NaH) key Route A: High Yield, Convergent Route B: Cost Effective, Atom Economic

Figure 1: Synthetic workflow for accessing the 4-methoxyethoxy-2-methylquinoline scaffold.

Experimental Protocols

Method A: Nucleophilic Aromatic Substitution (SNAr)

Best for: Late-stage functionalization, high-value intermediates, and scaling up. Mechanism: Addition-Elimination via a Meisenheimer-like complex.

Materials
ReagentEquiv.RoleCAS No.
4-Chloro-2-methylquinoline 1.0Substrate634-47-9
2-Methoxyethanol 10.0Nucleophile/Solvent109-86-4
Sodium Hydride (60% in oil) 1.5Base7681-65-4
THF (Anhydrous) -Co-solvent (Optional)109-99-9
Step-by-Step Protocol
  • Preparation of Alkoxide:

    • Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and N2 inlet.

    • Charge with Sodium Hydride (1.5 equiv) and wash twice with dry hexane to remove mineral oil (optional but recommended for easier workup).

    • Add anhydrous 2-methoxyethanol (5 equiv) dropwise at 0°C. Caution: H2 gas evolution. Stir for 30 min at room temperature (RT) to generate sodium 2-methoxyethoxide.

  • Reaction Assembly:

    • Dissolve 4-chloro-2-methylquinoline (1.0 equiv) in the remaining 2-methoxyethanol (5 equiv) or minimal anhydrous THF.

    • Add the quinoline solution dropwise to the alkoxide mixture.

  • Execution:

    • Heat the reaction mixture to 100–110°C (reflux) for 4–6 hours.

    • IPC (In-Process Control): Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1] The starting material (Rf ~0.6) should disappear, replaced by a lower Rf spot (product).

  • Workup:

    • Cool to RT. Quench excess base carefully with water (slow addition).

    • Concentrate under reduced pressure to remove bulk 2-methoxyethanol.

    • Dilute residue with EtOAc (50 mL) and wash with water (3 x 20 mL) and brine (1 x 20 mL).

    • Dry organic layer over Na2SO4, filter, and concentrate.

  • Purification:

    • Recrystallize from Et2O/Hexane or purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexane).

Method B: O-Alkylation of 4-Hydroxy-2-methylquinoline

Best for: Early-stage synthesis, avoiding chlorinated intermediates. Challenge: Controlling regioselectivity (O- vs. N-alkylation). 4-hydroxyquinolines exist in tautomeric equilibrium with 4-quinolones. Using a "hard" electrophile and base favors O-alkylation.

Materials
ReagentEquiv.RoleCAS No.
4-Hydroxy-2-methylquinoline 1.0Substrate607-67-0
1-Bromo-2-methoxyethane 1.2Electrophile6482-24-2
Potassium Carbonate (K2CO3) 2.0Base584-08-7
DMF (Anhydrous) -Solvent68-12-2
Step-by-Step Protocol
  • Setup:

    • In a round-bottom flask, suspend 4-hydroxy-2-methylquinoline (1.0 equiv) and K2CO3 (2.0 equiv) in anhydrous DMF (0.2 M concentration).

    • Stir at RT for 30 min to deprotonate the phenol/amide.

  • Alkylation:

    • Add 1-bromo-2-methoxyethane (1.2 equiv) dropwise.

    • Catalyst (Optional): Add NaI (0.1 equiv) to generate the more reactive iodide in situ (Finkelstein condition), speeding up the reaction.

  • Execution:

    • Heat to 80°C for 12 hours.

    • Note: Higher temperatures (>100°C) may increase N-alkylated byproduct (thermodynamic product).

  • Workup:

    • Pour the mixture into ice-cold water (10x reaction volume). The product often precipitates as a solid.

    • Filter the solid.[2] If no precipitate forms, extract with EtOAc as in Method A.

  • Purification:

    • The crude solid usually contains trace N-alkylated impurity. Recrystallize from Ethanol or Acetone.

Validation & Quality Control

Analytical Data Profile

The following parameters confirm the successful introduction of the methoxyethoxy group.

TechniqueDiagnostic SignalInterpretation
1H NMR

4.25 (t, 2H,

Hz)

(Ether methylene next to aromatic ring)
1H NMR

3.80 (t, 2H,

Hz)

(Internal ethylene glycol methylene)
1H NMR

3.45 (s, 3H)

(Terminal methoxy)
1H NMR

2.65 (s, 3H)

(C2-Methyl group on Quinoline)
LC-MS [M+H]+Mass shift of +58 Da relative to 4-hydroxy precursor.
Regioselectivity Check (Method B)

To distinguish O-alkylation (Target) from N-alkylation (Byproduct):

  • O-Isomer: C3-H proton shows a sharp singlet around

    
     6.6–6.8 ppm. Carbonyl carbon (C4) shifts upfield (~160 ppm).
    
  • N-Isomer: C3-H proton is often further downfield. Carbonyl carbon (C4, now a true amide) appears around ~177 ppm in 13C NMR.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Yield (Method A) Incomplete formation of alkoxide.Ensure NaH is fresh. Allow longer pre-stirring time for 2-methoxyethanol and NaH before adding substrate.
N-Alkylation (Method B) Temperature too high or solvent too polar.Lower temperature to 60°C. Switch solvent from DMF to Acetone/K2CO3 (reflux).
Starting Material Remains Poor nucleophilicity.Add 18-crown-6 (0.1 equiv) to Method B to chelate potassium and activate the carbonate.
Product is an Oil Common for ether derivatives.Triturate with cold pentane or diethyl ether to induce crystallization. Alternatively, convert to HCl salt for solid storage.

References

  • Quinoline Synthesis Overview: Rajendran, S., et al. "Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives."[3] Chem. Biol. Drug Des., 2022, 100(6), 1042-1085.[3] Link

  • SNAr on Chloroquinolines: Aly, A. A., et al. "Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one." Molecules, 2000, 5, 1234-1242. Link

  • Alkylation of 4-Hydroxyquinolines: Tseng, C-H., et al. "Alkylation of 4-hydroxyquinolin-2(1H)-ones." ResearchGate/Molecules, 2011. Link

  • Solubility Enhancement Strategies: BenchChem Technical Support. "Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays." BenchChem App Notes, 2025.[4] Link

  • General Quinoline Functionalization: "Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline." Atlantis Press, 2017. Link

Sources

Technical Application Note: Bioanalytical Profiling of 7-(2-Methoxyethoxy)-2-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

7-(2-Methoxyethoxy)-2-methylquinoline represents a strategic structural modification of the classic quinoline scaffold. While the 2-methylquinoline (quinaldine) core provides DNA-intercalating properties often exploited in antimalarial and antibacterial research, the 7-(2-methoxyethoxy) substitution is a hallmark design element in modern Tyrosine Kinase Inhibitors (TKIs).

This specific ether side chain is frequently employed (e.g., in Gefitinib, Erlotinib, and AZD3229) to improve aqueous solubility and target the solvent-exposed regions of the ATP-binding pocket in kinases such as c-Met , VEGFR , and EGFR . Consequently, this guide treats the molecule as a putative Type I/II Kinase Inhibitor and outlines a rigorous profiling workflow.

Physicochemical Profile (Predicted)
PropertyValue / CharacteristicImplication for Assays
Molecular Formula C₁₃H₁₅NO₂MW ~217.26 g/mol
LogP ~2.5 - 3.0Moderate lipophilicity; requires DMSO stock.[1]
Solubility Enhanced vs. bare quinolineThe ether tail improves aqueous solubility but may be metabolically labile.
pKa ~5.6 (Quinoline N)Ionized at acidic pH; neutral at physiological pH (7.4).

Experimental Workflow Overview

The following diagram illustrates the logical progression from stock preparation to mechanistic validation.

Workflow cluster_mechanisms Target Hypotheses Stock 1. Stock Preparation (DMSO, 10mM) QC QC: Solubility Check (Nephelometry) Stock->QC Primary 2. Primary Screen (Kinase Inhibition) QC->Primary Pass Secondary 3. Cellular Assay (Viability/MTT) Primary->Secondary IC50 < 1 µM cMet c-Met / VEGFR Primary->cMet ADME 4. ADME Profiling (Microsomal Stability) Secondary->ADME Potent DNA DNA Intercalation

Figure 1: Sequential profiling workflow for Quinoline-ether derivatives. The decision gates ensure resources are focused on potent candidates.

Protocol 1: Stock Preparation & Solubility Management

The 2-methoxyethoxy chain imparts amphiphilicity, but the planar quinoline core can drive aggregation. Proper solubilization is critical to prevent false negatives in enzymatic assays.

Materials
  • Compound: 7-(2-Methoxyethoxy)-2-methylquinoline (Purity >98% by HPLC).

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous, sterile-filtered.

  • Vessels: Amber glass vials (to prevent photodegradation of the quinoline ring).

Procedure
  • Weighing: Weigh approximately 2.2 mg of compound into a tared amber vial.

  • Dissolution: Add sufficient anhydrous DMSO to achieve a 10 mM stock concentration (e.g., 1.01 mL for 2.2 mg).

    • Critical Step: Vortex for 30 seconds. If visual particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C.

  • Working Solutions: For assays, dilute the DMSO stock into the assay buffer. Ensure the final DMSO concentration does not exceed 0.5% (v/v) for cell-based assays or 1% (v/v) for enzymatic assays.

Protocol 2: In Vitro Kinase Inhibition Assay (Primary Screen)

Given the structural similarity to c-Met and EGFR inhibitors, a FRET-based competition assay (e.g., LanthaScreen™ or Z´-LYTE™) is recommended to determine the IC₅₀.

Mechanistic Rationale

The 7-alkoxy group suggests the molecule binds to the ATP-binding pocket (Type I inhibitor). We will test against c-Met as a representative target.

Materials
  • Kinase: Recombinant Human c-Met (active).

  • Substrate: FRET-peptide substrate specific for c-Met.

  • ATP: Ultra-pure ATP (at K_m concentration, typically 10 µM).

  • Detection: TR-FRET compatible plate reader (e.g., EnVision or PHERAstar).

Step-by-Step Protocol
  • Plate Setup: Use a 384-well low-volume white plate.

  • Compound Dilution: Prepare a 10-point serial dilution of the compound in assay buffer (ranging from 10 µM to 0.5 nM).

  • Reaction Assembly:

    • Add 2.5 µL of Compound (4X concentration).

    • Add 2.5 µL of Kinase/Antibody mixture.

    • Incubate for 15 minutes at Room Temperature (RT) to allow inhibitor binding.

    • Add 2.5 µL of ATP/Substrate mixture to initiate the reaction.

  • Incubation: Incubate for 60 minutes at RT in the dark.

  • Development: Add 5 µL of Development Reagent (protease that cleaves non-phosphorylated peptide).

  • Read: Measure Fluorescence Ratio (Emission 445 nm / 520 nm).

Data Analysis
  • Calculate % Inhibition:

    
    
    
  • Validation Criteria: Z-factor must be > 0.5.

Protocol 3: Cell Viability & Cytotoxicity (MTT Assay)

To verify if kinase inhibition translates to cellular potency, screen against a kinase-dependent cell line (e.g., HCT-116 or A549 ) and a counter-screen (e.g., HepG2 ) for general toxicity.

Materials
  • Cell Lines: HCT-116 (Colorectal carcinoma), HepG2 (Hepatocellular carcinoma).

  • Reagent: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide).[2]

  • Solvent: DMSO for formazan solubilization.

Protocol
  • Seeding: Seed cells at 5,000 cells/well in 96-well plates. Incubate overnight at 37°C/5% CO₂.

  • Treatment: Remove media and add 100 µL of fresh media containing the compound (0.1% DMSO final). Test concentrations: 0.1, 1, 10, 50, 100 µM.

    • Control: Vehicle control (0.1% DMSO) and Positive Control (e.g., Doxorubicin or Erlotinib).

  • Incubation: Incubate for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours until purple precipitates form.

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve formazan crystals. Shake for 10 minutes.

  • Measurement: Read absorbance at 570 nm (reference 650 nm).

Protocol 4: Metabolic Stability (Microsomal Stability)

The 2-methoxyethoxy tail is susceptible to O-dealkylation by Cytochrome P450 enzymes (CYP3A4/2D6). This assay predicts in vivo half-life.

Mechanism of Instability

Metabolism Parent Parent Compound (Active Ether) CYP CYP450 (Liver Microsomes) Parent->CYP Oxidation Metabolite Metabolite (7-Hydroxy-2-methylquinoline) CYP->Metabolite O-Dealkylation

Figure 2: Predicted metabolic pathway. The loss of the ether tail often results in a loss of potency and solubility.

Protocol
  • Reaction Mix: Prepare 0.5 mg/mL human liver microsomes in PBS (pH 7.4).

  • Pre-incubation: Add compound (1 µM final) and incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH-regenerating system (or 1 mM NADPH).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately mix aliquots with ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS .

    • Monitor: Disappearance of Parent (m/z ~218) and appearance of 7-hydroxy metabolite (m/z ~160).

References

  • Quinoline Structure-Activity Relationships

    • Review: "Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities."[3][4] PMC. (2013). Link

  • Kinase Inhibitor Design (Alkoxy-quinazolines/quinolines)

    • AZD3229 Discovery: "Discovery of AZD3229, a Potent Pan-KIT Mutant Inhibitor."[5] J. Med.[5][6] Chem. (2018).[5][6] Link

    • Erlotinib Synthesis: "Synthetic strategies towards quinazoline based anticancer drugs."[4] Arkivoc. (2021).[3] Link

  • Metabolic Stability Protocols

    • Benchchem Protocols: "Application Notes for Quinoline Derivatives."[7] Link

Sources

Application Notes and Protocols: Incorporation of 7-(2-Methoxyethoxy)-2-methylquinoline into Drug Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Quinoline Scaffold and the Strategic Importance of 7-(2-Methoxyethoxy)-2-methylquinoline

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3][4] The versatility of the quinoline scaffold allows for fine-tuning of its biological activity through the introduction of various substituents at different positions.[5] The nature and placement of these substituents can profoundly influence the compound's potency, selectivity, and pharmacokinetic profile.[5]

This guide focuses on a particularly promising, yet underexplored, building block: 7-(2-Methoxyethoxy)-2-methylquinoline . The strategic incorporation of this moiety into drug candidates offers several potential advantages:

  • The 2-Methyl Group: This small alkyl group can serve as a key recognition element for specific biological targets and can also influence the overall lipophilicity and metabolic stability of the molecule.

  • The 7-(2-Methoxyethoxy) Side Chain: This flexible, polar side chain can significantly enhance aqueous solubility, a critical parameter for drug bioavailability. The ether linkages can also participate in hydrogen bonding with target proteins, thereby increasing binding affinity. Furthermore, this group can modulate the pharmacokinetic properties of the parent molecule, potentially leading to improved absorption, distribution, metabolism, and excretion (ADME) profiles.

While direct literature on the synthesis and application of 7-(2-Methoxyethoxy)-2-methylquinoline is limited, its synthesis can be reasonably extrapolated from established quinoline chemistry. This document provides a detailed, experience-driven guide to the synthesis of this valuable building block and its subsequent incorporation into diverse drug scaffolds.

Synthesis of 7-(2-Methoxyethoxy)-2-methylquinoline: A Proposed Synthetic Workflow

The synthesis of 7-(2-Methoxyethoxy)-2-methylquinoline can be logically approached via a multi-step sequence starting from the more readily available 7-methoxy-2-methylquinoline. The proposed pathway involves a demethylation step to yield the key 7-hydroxy intermediate, followed by etherification to introduce the desired 2-methoxyethoxy side chain.

Synthesis_Workflow A 7-Methoxy-2-methylquinoline B Demethylation (e.g., BBr3 or HBr) A->B Step 1 C 7-Hydroxy-2-methylquinoline B->C D Etherification (e.g., 1-bromo-2-methoxyethane, K2CO3, Acetone) C->D Step 2 E 7-(2-Methoxyethoxy)-2-methylquinoline D->E

Caption: Proposed two-step synthesis of 7-(2-Methoxyethoxy)-2-methylquinoline.

Experimental Protocols

Protocol 1: Synthesis of 7-Hydroxy-2-methylquinoline (Intermediate)

This protocol describes the demethylation of 7-methoxy-2-methylquinoline to the crucial 7-hydroxy intermediate.

Rationale: Boron tribromide (BBr₃) is a powerful and selective reagent for the cleavage of aryl methyl ethers. The reaction proceeds via the formation of a Lewis acid-base adduct, followed by nucleophilic attack of the bromide ion on the methyl group.

Materials:

  • 7-Methoxy-2-methylquinoline

  • Boron tribromide (BBr₃) solution (1.0 M in dichloromethane)

  • Dichloromethane (DCM), anhydrous

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Dissolve 7-methoxy-2-methylquinoline (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of BBr₃ in DCM (1.2 eq) to the stirred solution via a dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.

  • Concentrate the mixture under reduced pressure using a rotary evaporator.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford 7-hydroxy-2-methylquinoline.

Characterization Data (Expected):

ParameterExpected Value
¹H NMR Signals corresponding to aromatic protons, a methyl singlet, and a broad hydroxyl proton signal.
¹³C NMR Resonances for the quinoline core carbons and the methyl carbon.
Mass Spec. Molecular ion peak corresponding to the calculated mass of C₁₀H₉NO.
Protocol 2: Synthesis of 7-(2-Methoxyethoxy)-2-methylquinoline

This protocol details the etherification of 7-hydroxy-2-methylquinoline to yield the final product.

Rationale: The Williamson ether synthesis is a reliable method for forming ethers. In this case, the phenoxide ion generated from 7-hydroxy-2-methylquinoline by a mild base (potassium carbonate) acts as a nucleophile, attacking the electrophilic carbon of 1-bromo-2-methoxyethane.

Materials:

  • 7-Hydroxy-2-methylquinoline

  • 1-Bromo-2-methoxyethane

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a solution of 7-hydroxy-2-methylquinoline (1.0 eq) in anhydrous acetone in a round-bottom flask, add anhydrous K₂CO₃ (2.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add 1-bromo-2-methoxyethane (1.5 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-24 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with acetone.

  • Concentrate the combined filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 7-(2-methoxyethoxy)-2-methylquinoline.

Characterization Data (Expected):

ParameterExpected Value
¹H NMR Characteristic signals for the 2-methyl group, the quinoline aromatic protons, and the protons of the methoxyethoxy side chain (triplets for the -OCH₂CH₂O- and a singlet for the -OCH₃).
¹³C NMR Resonances for the quinoline core, the methyl group, and the carbons of the methoxyethoxy side chain.
Mass Spec. Molecular ion peak corresponding to the calculated mass of C₁₃H₁₅NO₂.

Incorporation of 7-(2-Methoxyethoxy)-2-methylquinoline into Drug Scaffolds

The 2-methyl group of 7-(2-methoxyethoxy)-2-methylquinoline offers a convenient handle for further functionalization and incorporation into larger drug scaffolds. A common and effective strategy is the condensation of the methyl group with an aldehyde to form a styrylquinoline derivative.

Incorporation_Workflow A 7-(2-Methoxyethoxy)-2-methylquinoline C Condensation (e.g., Acetic Anhydride) A->C B Aromatic Aldehyde (R-CHO) B->C D Styrylquinoline Drug Scaffold C->D

Caption: General workflow for incorporating the quinoline into a larger scaffold.

Protocol 3: Synthesis of a Styrylquinoline Derivative

This protocol provides a general method for the condensation of 7-(2-methoxyethoxy)-2-methylquinoline with an aromatic aldehyde.

Rationale: The methyl group at the 2-position of the quinoline ring is activated and can undergo condensation with aldehydes in the presence of a dehydrating agent like acetic anhydride. This reaction forms a new carbon-carbon double bond, linking the quinoline moiety to another part of the drug scaffold.

Materials:

  • 7-(2-Methoxyethoxy)-2-methylquinoline

  • Substituted aromatic aldehyde (R-CHO)

  • Acetic anhydride

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle

  • Reflux condenser

  • Sodium hydroxide (NaOH) solution

  • Ethanol or other suitable recrystallization solvent

Procedure:

  • In a round-bottom flask, combine 7-(2-methoxyethoxy)-2-methylquinoline (1.0 eq) and the desired aromatic aldehyde (1.1 eq).

  • Add acetic anhydride (2.0-3.0 eq) to the mixture.

  • Heat the reaction mixture to reflux for 4-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into a beaker containing ice water.

  • Neutralize the mixture by the slow addition of a dilute NaOH solution until a precipitate forms.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure styrylquinoline derivative.

Characterization: The resulting styrylquinoline derivative should be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its structure and purity.

Conclusion and Future Perspectives

The strategic incorporation of the 7-(2-methoxyethoxy)-2-methylquinoline scaffold presents a promising avenue for the development of novel therapeutics with potentially enhanced pharmacological profiles. The protocols outlined in this guide provide a robust framework for the synthesis of this valuable building block and its integration into more complex drug candidates. Further exploration of the reactivity of this scaffold and the biological activities of its derivatives is warranted and holds significant potential for advancing drug discovery efforts across various therapeutic areas.

References

Sources

Application Note: Crystallization of 7-(2-Methoxyethoxy)-2-methylquinoline

[1]

Introduction & Strategic Context

7-(2-Methoxyethoxy)-2-methylquinoline serves as a versatile building block for functionalized quinoline drugs.[1] The 2-methyl group is typically oxidized to an aldehyde or carboxylic acid (e.g., for Lenvatinib analogs) or halogenated for coupling. The 7-(2-methoxyethoxy) moiety is a "solubilizing tail," crucial for improving the bioavailability of the final drug substance.

The Challenge: The "Oiling Out" Phenomenon

Unlike simple methoxy-quinolines, the methoxyethoxy chain lowers the lattice energy and melting point. During cooling crystallization, the compound often separates as a second liquid phase (oil) before crystallizing. This traps impurities and results in an amorphous or sticky solid.[1]

  • Solution: Use of a metastable zone width (MSZW) control strategy combined with specific solvent-antisolvent pairings that favor rapid nucleation over phase separation.[1]

Physicochemical Profile & Solubility

Understanding the solubility profile is the prerequisite for solvent selection.[1]

Solvent ClassSpecific SolventSolubility (RT)Solubility (Hot)Suitability
Alcohols Methanol, EthanolHighVery HighGood (as solvent)
Esters Ethyl Acetate (EtOAc)ModerateHighExcellent (Primary)
Chlorinated Dichloromethane (DCM)Very HighVery HighPoor (Too soluble)
Alkanes n-Heptane, HexaneLowLow-ModerateExcellent (Anti-solvent)
Water WaterInsolubleInsolubleGood (Anti-solvent for alcohols)
Ethers MTBEModerateHighGood (Alternative)

Detailed Experimental Protocols

Protocol A: The "Standard" Ethyl Acetate / Heptane Recrystallization

Best for: Routine purification of crude material (>90% purity) to remove non-polar impurities.

Mechanism: This method utilizes the steep solubility curve of the quinoline in Ethyl Acetate while using Heptane to lower the saturation point gradually, preventing oiling.[1]

Materials:

  • Crude 7-(2-Methoxyethoxy)-2-methylquinoline[1]

  • Ethyl Acetate (HPLC Grade)

  • n-Heptane (HPLC Grade)

  • Activated Carbon (Optional, for color removal)

Step-by-Step Procedure:

  • Dissolution: Charge the crude solid (e.g., 10 g) into a round-bottom flask. Add Ethyl Acetate (3-4 volumes, ~30-40 mL).

  • Heating: Heat the mixture to reflux (approx. 77°C) with stirring until fully dissolved.

    • Note: If the solution is dark, add 5% w/w activated carbon and reflux for 15 mins, then filter hot through Celite.

  • Initial Cooling: Cool the solution slowly to 50°C.

  • Seeding (Critical): Add seed crystals (0.1% w/w) at 50°C. Stir for 30 minutes to establish a crystal bed.

    • Why? Seeding prevents supersaturation from reaching the "oiling out" limit (spinodal decomposition).[1]

  • Anti-solvent Addition: Add n-Heptane (2 volumes, ~20 mL) dropwise over 1 hour while maintaining 45-50°C.

    • Visual Check: The solution should turn cloudy but remain fluid.[1] If oil droplets appear, stop addition and reheat slightly.

  • Final Cooling: Cool the slurry to 0-5°C at a rate of 10°C/hour.

  • Isolation: Filter the white to off-white crystals using a Buchner funnel. Wash with cold 1:1 EtOAc/Heptane.[1]

  • Drying: Vacuum dry at 40°C for 12 hours.

Protocol B: Hydrochloride Salt Formation & Crystallization

Best for: Low purity crude (<85%) or persistent oiling issues.

Mechanism: Converting the basic quinoline nitrogen to a hydrochloride salt drastically increases the melting point and lattice energy, forcing crystallization even from "oily" matrices.[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve crude free base (10 g) in Isopropyl Alcohol (IPA, 50 mL) at room temperature.

  • Acidification: Slowly add concentrated HCl (37%, 1.1 equivalents) or 4M HCl in Dioxane dropwise.

    • Exotherm: The reaction is exothermic; maintain temp <40°C.[1]

  • Precipitation: The HCl salt often precipitates immediately.[1] If not, cool to 0°C and add MTBE (20 mL).

  • Recrystallization of Salt:

    • Filter the crude salt.[1][2][3]

    • Redissolve in minimum hot Ethanol (reflux).[1]

    • Cool slowly to RT, then 0°C.

  • Free Basing (Optional): If the free base is required for the next step, suspend the pure salt in water/DCM, neutralize with NaHCO₃, separate the organic layer, and evaporate.

Process Workflow Visualization

The following diagram illustrates the decision logic and workflow for purifying this intermediate.

CrystallizationWorkflowStartCrude 7-(2-Methoxyethoxy)-2-methylquinolineCheckPurityCheck Purity (HPLC)& Physical StateStart->CheckPurityHighPurityPurity > 90%Solid/Semi-solidCheckPurity->HighPurityHigh QualityLowPurityPurity < 85%Oily/StickyCheckPurity->LowPurityLow QualityMethodAProtocol A:EtOAc / Heptane(Standard Crystallization)HighPurity->MethodAMethodBProtocol B:HCl Salt Formation(Purification via Salt)LowPurity->MethodBSeedingCritical Step:Seed at 50°CMethodA->SeedingPureSolidPure Crystalline Solid(>98% HPLC)Seeding->PureSolidNeutralizeNeutralization(NaHCO3 wash)MethodB->NeutralizeNeutralize->PureSolidPureSolid->MethodARecrystallize if needed

Caption: Decision matrix for purification. High-purity crude follows Protocol A (Solvent/Anti-solvent), while low-purity/oily crude requires Protocol B (Salt Formation).

Analytical Characterization & Specifications

To validate the success of the crystallization, the following parameters must be met:

TestMethodAcceptance CriteriaNote
Appearance VisualWhite to off-white crystalline powderYellowing indicates oxidation or aniline impurities.[1]
Purity HPLC (UV 254 nm)> 98.5% AreaCritical for subsequent oxidation steps.[1]
Melting Point DSC / Capillary58°C - 62°C (Free Base)*Predicted range; broad range indicates solvent trapping.[1]
Residual Solvent GC-Headspace< 5000 ppm (EtOAc/Heptane)Lattice entrapment is common.[1]

Note on Melting Point: The introduction of the methoxyethoxy chain typically depresses the melting point compared to the 7-methoxy analog (mp ~72°C). Expect a lower range.

Troubleshooting "Oiling Out"

If the product separates as an oil during Protocol A:

  • Temperature: Do not cool below 45°C before adding the anti-solvent.[1]

  • Agitation: Increase stirring speed to disperse oil droplets; they may crystallize if kept dispersed.

  • Seed Load: Increase seed loading to 1-2%.

  • Solvent Switch: Switch to Isopropyl Alcohol (IPA) / Water .

    • Dissolve in IPA (3 vol) at 60°C.

    • Add Water (1 vol) slowly.

    • Cool to 20°C.

References

  • Quinoline Synthesis & Purification: Leonard, N. J., et al. "Synthesis of 4-hydroxyquinolines."[1] Journal of the American Chemical Society, vol. 68, no. 7, 1946, pp. 1279-1281.

  • Analogous Crystallization (Quinazoline Ethers): "Stable polymorph of N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine hydrochloride."[1][4] U.S. Patent 6,900,221.[1]

  • General Quinoline Properties: PubChem Compound Summary for 7-methoxy-2-methylquinoline (Analog).

  • Synthetic Route Validation: "Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype..." Journal of Science and Medicine Central, 2016.[1]

Troubleshooting & Optimization

Technical Support Center: Optimization of 7-(2-Methoxyethoxy)-2-methylquinoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: #REQ-7HMQ-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Introduction: The Synthetic Challenge

You are likely synthesizing 7-(2-methoxyethoxy)-2-methylquinoline as a precursor for TSPO (Translocator Protein) radioligands (similar to PBR28 analogs) or as a scaffold for kinase inhibitors.[1]

The core reaction is a Williamson Ether Synthesis between 7-hydroxy-2-methylquinoline (7-HMQ) and 1-bromo-2-methoxyethane .[1] While theoretically simple, this reaction often stalls at 40–60% yield due to three competing factors:

  • Ambident Nucleophilicity: The quinoline nitrogen competes with the phenoxide oxygen (N-alkylation vs. O-alkylation).[1]

  • Solubility: The crystalline lattice of 7-HMQ is robust, leading to poor dissolution in mild solvents.

  • Reagent Instability: 2-methoxyethyl bromide is prone to E2 elimination, generating volatile methyl vinyl ether and depleting your electrophile.[1]

This guide moves beyond "standard recipes" to provide a kinetically optimized protocol.

Module 1: Critical Reaction Parameters (The "Why")

To fix the yield, we must first understand the failure modes.

Regioselectivity (O- vs. N-Alkylation)

The 7-hydroxyquinoline anion is an ambident nucleophile.[1]

  • O-Alkylation (Desired): Kinetic product favored by "hard" interactions.[1]

  • N-Alkylation (Parasitic): Thermodynamic product.[1] Although the 2-methyl group provides steric hindrance protecting the nitrogen, N-alkylation still occurs if the counter-ion is too "tight" (e.g., Li+ or Na+) or the solvent is too polar/protic.[1]

The "Cesium Effect"

Standard protocols use Potassium Carbonate (


).[1] For this specific substrate, Cesium Carbonate (

)
is superior.[1]
  • Radius: The large Cesium ion (

    
    ) forms a looser ion pair with the phenoxide than Potassium (
    
    
    
    ).[1]
  • Naked Anion: This "naked" phenoxide is significantly more nucleophilic, driving the

    
     reaction faster than the competing E2 elimination of the alkyl bromide.
    
The Finkelstein Catalyst

1-bromo-2-methoxyethane is a moderately reactive electrophile.[1] Adding catalytic Potassium Iodide (KI) generates 1-iodo-2-methoxyethane in situ.[1] The iodide is a better leaving group (


 vs 

), accelerating the reaction rate by orders of magnitude.[1]

Module 2: Visualizing the Pathway

The following diagram illustrates the competing pathways and the optimized route.

ReactionPathway Start 7-Hydroxy-2-methylquinoline (Starting Material) Inter Phenoxide Anion (Ambident Nucleophile) Start->Inter Base (Cs2CO3) Reagent 1-Bromo-2-methoxyethane Reagent->Inter Electrophile Elim Elimination Side-Rxn (Methyl Vinyl Ether) Reagent->Elim Heat/Strong Base Prod_O O-Alkylated Product (7-(2-methoxyethoxy)...) DESIRED Inter->Prod_O Major Path (Kinetic) Promoted by Cs+ Prod_N N-Alkylated Byproduct (Quinolinium Salt) UNDESIRED Inter->Prod_N Minor Path Sterically Hindered

Caption: Reaction pathway showing the competition between the desired O-alkylation, N-alkylation, and reagent elimination.

Module 3: Troubleshooting Guide (FAQ)

Q1: My reaction stalls at 50% conversion despite leaving it overnight. Should I add more base?

  • Diagnosis: You likely ran out of electrophile, not base.[1] The alkyl bromide underwent E2 elimination to form gaseous methyl vinyl ether, which escaped the flask.

  • Solution: Do not add more base (this promotes more elimination).[1] Instead, add 0.5 equivalents of fresh alkyl bromide and 10 mol% KI . Lower the temperature by 10°C.

Q2: I see a new spot on TLC just below my product that is UV active but doesn't stain well. What is it?

  • Diagnosis: This is likely the N-alkylated isomer .[2] It is a salt, so it often streaks or stays on the baseline in non-polar eluents, but can move in MeOH/DCM.[1]

  • Solution: Switch solvent from Acetone to DMF or Acetonitrile . Use Cs2CO3 instead of K2CO3. The larger cation favors O-alkylation.

Q3: The workup is a sticky mess. I can't get the DMF out.

  • Diagnosis: DMF has a high boiling point (

    
    ).[1] Rotovapping it requires excessive heat which can degrade the product.
    
  • Solution: Pour the reaction mixture into ice-cold 5% LiCl solution (aqueous). Extract with Ethyl Acetate. The LiCl forces the DMF into the aqueous layer and prevents emulsions.

Module 4: The Optimized Protocol ("Gold Standard")

This protocol is designed to maximize O-alkylation and minimize reagent elimination.

Reagents Table
ComponentRoleEquivalentsNotes
7-HMQ Substrate1.0Dry thoroughly before use.[1]
1-Bromo-2-methoxyethane Electrophile1.5Split addition (1.0 eq start, 0.5 eq later).[1]
Cesium Carbonate (

)
Base2.0Superior to

for this etherification.[1]
Potassium Iodide (KI) Catalyst0.1 (10%)Essential for Finkelstein exchange.[1]
Acetonitrile (ACN) Solvent[0.2 M]Cleaner workup than DMF.[1]
Step-by-Step Procedure
  • Activation:

    • In a dry round-bottom flask, charge 7-HMQ (1.0 equiv),

      
        (2.0 equiv), and KI  (0.1 equiv).
      
    • Add anhydrous Acetonitrile (concentration ~0.2 M relative to 7-HMQ).[1]

    • Critical Step: Stir at 60°C for 30 minutes before adding the bromide. This ensures the phenoxide is fully formed and the 7-HMQ is dissolved.

  • Alkylation:

    • Add 1-Bromo-2-methoxyethane (1.0 equiv) dropwise via syringe.[1]

    • Heat to reflux (80–82°C) .[1]

    • Monitor by TLC/LC-MS after 4 hours.

  • The "Booster" (If needed):

    • If starting material remains >10%, add the remaining 0.5 equiv of bromide.

    • Reasoning: This replenishes electrophile lost to elimination without overwhelming the system with excess alkylating agent initially.

  • Workup (Emulsion-Free):

    • Cool to room temperature.[3][4] Filter off the inorganic solids (

      
      , Excess Base) through a Celite pad.
      
    • Concentrate the filtrate.[4]

    • Dissolve residue in DCM and wash with saturated

      
        followed by Brine .
      
    • Dry over

      
       and concentrate.
      
  • Purification:

    • Recrystallize from Hexane/Ethyl Acetate (if solid) or flash chromatography (Gradient: 0

      
       40% EtOAc in Hexanes).[1]
      

References

  • Synthesis of PBR28 and Analogs (TSPO Ligands)

    • Context: Describes the foundational alkylation of 7-hydroxy-quinolines and pyridines for TSPO radioligands.
    • Source: Wilson, A. A., et al. (2008).[1] "Automated synthesis of [11C]PBR28." Nuclear Medicine and Biology.

    • URL:[Link]

  • N- vs O-Alkylation Selectivity in Nitrogen Heterocycles

    • Context: Provides the mechanistic basis for using Cesium bases and specific solvents to favor O-alkyl
    • Source: Sponchioni, M., et al. (2021).[1][5] "Synthesis and Characterization of a 'Clickable' PBR28 TSPO-Selective Ligand." International Journal of Molecular Sciences.

    • URL:[Link]

  • Finkelstein Reaction in Ether Synthesis

    • Context: General methodology for accelerating alkyl bromide substitutions using iodide c
    • Source: Organic Chemistry Portal.[3] "Finkelstein Reaction."[6]

    • URL:[Link][1]

Sources

troubleshooting impurities in 7-(2-Methoxyethoxy)-2-methylquinoline production

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 7-(2-Methoxyethoxy)-2-methylquinoline. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues related to impurity formation and process optimization. Our goal is to provide both diagnostic and preventative solutions grounded in established chemical principles.

Troubleshooting Guide: Impurity Profiling and Mitigation

This section addresses common observational issues encountered during the synthesis and purification of 7-(2-Methoxyethoxy)-2-methylquinoline, which is typically synthesized via a Doebner-von Miller reaction or a similar acid-catalyzed cyclization. The likely starting materials for this synthesis are 3-(2-Methoxyethoxy)aniline and crotonaldehyde (or its in-situ generated equivalent).

Question 1: My reaction yields are very low, and I'm isolating a significant amount of a gummy, intractable, or tarry substance. What is the likely cause and how can it be prevented?

Answer: This is the most common issue in Doebner-von Miller and related acid-catalyzed quinoline syntheses.[1] The primary cause is the acid-catalyzed self-condensation and polymerization of the α,β-unsaturated aldehyde (crotonaldehyde) under the harsh reaction conditions.[1][2] This side reaction consumes your starting material and generates complex polymeric byproducts that make purification exceptionally difficult.

Causality & Mitigation Strategies:

  • Control Reagent Addition: The polymerization of crotonaldehyde is often rapid and exothermic. Add the crotonaldehyde slowly to the heated acidic solution containing the 3-(2-methoxyethoxy)aniline.[1] This maintains a low instantaneous concentration of the aldehyde, favoring the desired reaction with the aniline over self-polymerization.

  • Optimize Reaction Temperature: Excessive heat significantly accelerates polymerization.[1] Maintain the lowest temperature that allows for a reasonable reaction rate. Stepwise heating can also help control the initial exotherm.

  • Adjust Acid Catalyst: The choice and concentration of the acid are critical. While strong acids are necessary, overly harsh conditions can promote tar formation.[1] Consider screening different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) or Lewis acids (e.g., ZnCl₂, SnCl₄) to find an optimal balance between reaction rate and byproduct formation.[1][3]

  • Employ a Biphasic System: A highly effective but often overlooked technique is to use a two-phase system. By sequestering the crotonaldehyde in a non-polar organic solvent (e.g., toluene) while the aniline salt resides in the acidic aqueous phase, the concentration of the aldehyde in the reactive phase is kept low, drastically reducing polymerization.[1][2][4]

  • Use an Acetal Protecting Group: Using a protected form of the aldehyde, such as acrolein diethyl acetal, can prevent polymerization during the initial stages. The acetal hydrolyzes in situ under the acidic conditions to slowly release the reactive α,β-unsaturated aldehyde as needed for the reaction.[1][5]

Question 2: My final product is contaminated with unreacted 3-(2-Methoxyethoxy)aniline. How can I improve the conversion and remove the residual starting material?

Answer: Residual starting material indicates an incomplete reaction. This can be due to insufficient reaction time, suboptimal temperature, or deactivation of the catalyst.

Troubleshooting Steps:

  • Reaction Monitoring: Actively monitor the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure the reaction is heated for a sufficient duration until the starting aniline spot is no longer visible or its concentration plateaus.

  • Temperature & Time: If the reaction stalls, a modest increase in temperature or an extension of the reaction time may be necessary. However, be mindful of the increased risk of tar formation (see Question 1).

  • Purification via Acid-Base Extraction: Unreacted aniline can be effectively removed during workup. The quinoline product and the unreacted aniline are both basic. By dissolving the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and washing with a dilute acid solution (e.g., 1M HCl), both compounds will move into the aqueous layer as their hydrochloride salts, separating them from non-basic polymeric impurities. After separation, the aqueous layer is basified (e.g., with NaOH or NaHCO₃), and the free bases can be re-extracted into an organic solvent.[2] Since the desired product and starting material have different polarities, they can then be separated by column chromatography.[6]

Question 3: My HPLC analysis shows a significant peak that is not the starting material or the desired product. How do I identify and eliminate it?

Answer: The identity of the unknown impurity depends on its characteristics. Common impurities in quinoline syntheses include regioisomers, partially hydrogenated intermediates, and products from side reactions.

Impurity TypeLikely Cause & IdentificationMitigation Strategy
Partially Hydrogenated Impurity (Dihydroquinoline) The final step in the Doebner-von Miller mechanism is the oxidation of a dihydroquinoline intermediate. If the oxidizing agent is insufficient or inefficient, this intermediate can persist. It will have a molecular weight of 2 amu higher than the final product.Ensure an effective oxidizing agent (e.g., nitrobenzene, arsenic acid, or even air in some protocols) is present in sufficient quantity.[4] Extending the reaction time at reflux can also promote complete aromatization.
Regioisomer This occurs when using an unsymmetrical meta-substituted aniline, as cyclization can happen at either of the two non-equivalent ortho positions.[7] For 3-(2-Methoxyethoxy)aniline, this is not an issue as both ortho positions are equivalent. However, if an incorrect aniline isomer was used, regioisomers would be expected.Confirm the identity and purity of the starting 3-(2-methoxyethoxy)aniline. In cases where regioisomer formation is unavoidable, separation requires careful column chromatography or fractional crystallization.
Side-Reaction Products The complex fragmentation-recombination mechanism of the Doebner-von Miller reaction can lead to unexpected byproducts.[1][3] These can arise from alternative cyclizations or reactions with impurities in the starting materials.Characterize the impurity using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to elucidate its structure. This will provide clues to its formation pathway. Optimizing reaction conditions (temperature, catalyst, solvent) is the primary method to minimize these side reactions.[4]

Process Optimization & Analytical Workflows

To aid in troubleshooting, the following diagrams and protocols provide a logical workflow and standardized procedures.

Diagram 1: Troubleshooting Workflow for Impurity Analysis

G cluster_impurities Impurity Characteristics Impurity Impurity Detected in 7-(2-Methoxyethoxy)-2-methylquinoline TLC_HPLC Characterize by TLC/HPLC Impurity->TLC_HPLC Identify Identify Structure (LC-MS, NMR) TLC_HPLC->Identify Isolate Impurity SM Matches Starting Material (e.g., Aniline) TLC_HPLC->SM Rf/Rt matches standard Polymer High MW / Tarry Substance TLC_HPLC->Polymer Baseline noise / Insoluble Isomer Same MW, Different Rt/Rf (e.g., Dihydroquinoline) TLC_HPLC->Isomer Distinct peak near product Source Determine Potential Source Action1 Action: Increase reaction time/ temperature. Improve purification. Source->Action1 Incomplete Reaction Action2 Action: Control reagent addition/ temperature. Use biphasic system. Source->Action2 Polymerization Action3 Action: Ensure sufficient oxidant. Optimize purification. Source->Action3 Incomplete Oxidation SM->Source Incomplete Reaction Polymer->Source Side Reaction (Polymerization) Isomer->Source Incomplete Oxidation / Isomerization G Aniline 3-(2-Methoxyethoxy)aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Crotonaldehyde Crotonaldehyde Crotonaldehyde->Michael_Adduct Polymer Polymerization / Tar Crotonaldehyde->Polymer H_plus Acid Catalyst (H⁺) H_plus->Michael_Adduct catalyzes H_plus->Polymer catalyzes Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Electrophilic Aromatic Substitution Dihydroquinoline Dihydroquinoline Intermediate Cyclized_Intermediate->Dihydroquinoline Dehydration Product 7-(2-Methoxyethoxy)-2-methylquinoline Dihydroquinoline->Product Oxidation

Caption: The desired reaction pathway versus the major side reaction.

Experimental Protocols

Protocol 1: General Workup and Purification by Acid-Base Extraction

This protocol is designed to separate the basic quinoline product from non-basic, often polymeric, impurities.

  • Reaction Quenching: Once the reaction is deemed complete by TLC, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Slowly neutralize the acidic mixture with a concentrated base solution (e.g., 50% NaOH) until it is strongly alkaline (pH > 12). This step is often exothermic and should be performed in an ice bath.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer). [1]The desired quinoline product will move into the organic phase, while many polymeric tars may remain in the aqueous phase or as an insoluble residue. [1]4. Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentration: Concentrate the organic solution under reduced pressure to yield the crude product, which can now be further purified.

Protocol 2: Purification by Column Chromatography

This is often the most effective method for separating the desired product from closely related impurities.

  • Adsorbent: Use silica gel (60-120 or 230-400 mesh) as the stationary phase.

  • Sample Preparation: Dissolve the crude product obtained from the acid-base extraction in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and concentrate it to dryness to create a dry-packed sample. This prevents streaking on the column.

  • Column Packing: Prepare the chromatography column by packing it with a slurry of silica gel in the initial, least polar eluent.

  • Eluent System: A gradient elution system is typically most effective. Start with a non-polar solvent like hexane or petroleum ether and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 100% Hexane to 90:10 Hexane:Ethyl Acetate. The optimal solvent system should be determined beforehand using TLC.

  • Elution and Collection: Carefully add the dry-packed sample to the top of the column. Elute the column with the solvent system, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.

  • Final Step: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 7-(2-Methoxyethoxy)-2-methylquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the critical process parameters (CPPs) to control during this synthesis? A1: The most critical parameters are:

  • Temperature: Controls the balance between the desired reaction and polymerization side reactions. [1]* Rate of Reagent Addition: Slow addition of the α,β-unsaturated carbonyl is crucial to minimize its self-condensation. [1]* Acid Catalyst Concentration: Affects both the rate of the main reaction and the rate of tar formation. [1] Q2: Which analytical techniques are best for monitoring reaction progress and assessing final purity? A2: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the disappearance of starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative purity analysis. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and for characterizing any isolated impurities.

Q3: My product is a pale yellow to brown oil/solid even after chromatography. How can I improve the color? A3: A persistent color often indicates trace amounts of highly conjugated or oxidized impurities. After chromatographic purification, you can attempt one of the following:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) can be highly effective at removing colored impurities.

  • Activated Charcoal Treatment: Dissolve the product in a suitable organic solvent, add a small amount of activated charcoal, stir for 15-30 minutes, and then filter through a pad of Celite®. This can effectively adsorb many colored byproducts. Use charcoal sparingly, as it can also adsorb some of your product.

References

  • ChemEurope. (n.d.). Combes quinoline synthesis. ChemEurope.com. Retrieved from [Link]

  • LookChem. (n.d.). Purification of Quinoline. Chempedia - LookChem. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Quinoline-impurities. Pharmaffiliates. Retrieved from [Link]

  • International Journal for Multidisciplinary Research. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. IJFMR. Retrieved from [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Wikipedia. Retrieved from [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Wikipedia. Retrieved from [Link]

  • Cleanchem. (n.d.). Quinoline Impurity 1 | CAS No: 83-08-9. Cleanchem. Retrieved from [Link]

  • SlideShare. (n.d.). synthesis of quinoline derivatives and its applications. SlideShare. Retrieved from [Link]

  • ResearchSpace@UKZN. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. ResearchSpace@UKZN. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Retrieved from [Link]

  • ResearchGate. (n.d.). Combes quinoline synthesis. ResearchGate. Retrieved from [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. SynArchive. Retrieved from [Link]

  • Brieflands. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. Retrieved from [Link]

  • American Chemical Society. (2025). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. Retrieved from [Link]

  • MDPI. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules. Retrieved from [Link]

  • ResearchGate. (2025). Advances in Synthesis Methods of Quinoline and Isoquinoline Derivatives. ResearchGate. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis of derivatives of quinoline. SciSpace. Retrieved from [Link]

  • IJCRT.org. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. IJCRT.org. Retrieved from [Link]

  • ARKAT USA. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. ARKAT USA. Retrieved from [Link]

  • National Institutes of Health. (n.d.). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. PMC - NIH. Retrieved from [Link]

  • Austin Publishing Group. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. Austin Publishing Group. Retrieved from [Link]

  • PubMed. (n.d.). Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1 H-1,2,3-triazol-1-yl]acetamide (AZD3229), a Potent Pan-KIT Mutant Inhibitor for the Treatment of Gastrointestinal Stromal Tumors. PubMed. Retrieved from [Link]

Sources

overcoming solubility issues with 7-(2-Methoxyethoxy)-2-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Diagnostic: Is This Your Issue?

User Profile: You are a researcher attempting to use 7-(2-Methoxyethoxy)-2-methylquinoline (hereafter 7-MEMQ ) in biological assays (cell culture, enzymatic screens) or preclinical animal dosing.

Common Symptoms:

  • "Crash-out" upon dilution: You prepare a clear stock in DMSO, but immediate cloudiness or precipitation occurs when adding it to PBS or media.

  • Erratic Assay Data: Your IC50 curves are flat or noisy, suggesting compound aggregation or non-specific binding.

  • Low Oral Bioavailability: Animal studies show lower-than-expected plasma exposure despite high doses.

Root Cause Analysis: 7-MEMQ possesses a lipophilic planar core (2-methylquinoline) prone to


-

stacking aggregation. While the 7-(2-methoxyethoxy) tail is designed to enhance polarity, the molecule remains a Class II Weak Base (BCS classification).[1] It is soluble in acidic environments (pH < 4) due to protonation but predominantly neutral and insoluble at physiological pH (7.4).

Physicochemical Profile & Solubility Data

Understanding the fundamental properties is the first step to a stable formulation.

PropertyValue (Est.)Implication for Solubility
Molecular Weight ~217.26 g/mol Small molecule; permeability is likely good if solubilized.
pKa (Quinoline N) 5.6 – 5.9Critical: At pH 7.4, the compound is >97% neutral (uncharged), leading to poor solubility.[1] At pH 4.0, it is >98% protonated (soluble).
LogP (Octanol/Water) 2.5 – 2.8Moderately lipophilic. Prefers organic solvents or lipid bilayers over aqueous buffers.
Solubility (pH 7.4) < 50 µg/mLHigh risk of precipitation in standard assay buffers.
Solubility (pH 4.0) > 5 mg/mLExcellent solubility in acidic vehicles (e.g., 0.1N HCl, Citrate buffer).[1]

Troubleshooting Guide (Q&A)

Category A: In Vitro Assays (Cell Culture / Enzymatic)[1]

Q1: My compound precipitates immediately when I dilute my 10 mM DMSO stock into PBS. How do I fix this? A: This is the "Solvent Shift" effect. The sudden change in polarity forces the hydrophobic quinoline core to aggregate.

  • Immediate Fix: Do not dilute directly into static PBS.

    • Predilution Step: Dilute your DMSO stock into an intermediate solvent like PEG400 or Ethanol first, then add this mixture to the buffer.

    • Kinetic Mixing: Vortex the buffer while adding the compound to prevent local high concentrations.

    • Surfactant Spike: Add 0.05% Tween-80 or 0.1% Pluronic F-68 to your assay buffer before adding the compound. This prevents the nucleation of aggregates.

Q2: I need to run a cell-based assay at pH 7.4. Can I use acid to dissolve it? A: No, you cannot acidify cell culture media significantly without harming the cells. Instead, you must rely on complexation .

  • Strategy: Use Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD)
    .
  • Why? The hydrophobic quinoline ring enters the CD cavity, while the hydrophilic exterior keeps the complex soluble in media.[2]

  • Protocol: Prepare your stock in pure DMSO. Dilute this stock into media containing 10-20% HP-

    
    -CD . This can often sustain concentrations up to 100 µM without precipitation.
    
Category B: In Vivo Formulation (Animal Dosing)[1]

Q3: We are seeing low exposure in mice with a standard Methylcellulose suspension. Why? A: 7-MEMQ is likely dissolving too slowly in the neutral environment of the intestine (dissolution-rate limited absorption).

  • Solution: Switch to a Solution Formulation rather than a suspension.

  • Recommended Vehicle: 5% DMSO + 40% PEG400 + 55% Water (or Saline).

  • Alternative (Acidic Solution): 50 mM Citrate Buffer (pH 3.5). The compound will be fully dissolved. Note: Ensure the pH is tolerated by the route of administration.

Q4: Can I make a salt form to improve stability? A: Yes. The quinoline nitrogen is basic.[2]

  • Recommendation: Generate the Mesylate (Methanesulfonate) or Hydrochloride salt.

  • Method: Dissolve the free base in ethanol, add 1.05 equivalents of methanesulfonic acid, and cool to crystallize. Salt forms exhibit much faster dissolution rates than the free base.

Advanced Protocols

Protocol A: Preparation of a Cyclodextrin-Complexed Stock

Best for preventing precipitation in cell culture.

  • Weighing: Weigh 10 mg of 7-MEMQ.

  • Primary Solubilization: Dissolve completely in 0.5 mL of 100% DMSO . (Conc = 20 mg/mL).

  • Vehicle Preparation: Prepare a 40% (w/v) solution of HP-

    
    -CD  in deionized water.
    
  • Complexation: Slowly add the DMSO solution to the HP-

    
    -CD vehicle with constant vortexing.
    
    • Ratio: 1 part DMSO stock : 9 parts CD vehicle.

    • Final Conc: 2 mg/mL compound in 10% DMSO / 36% HP-

      
      -CD.
      
  • Validation: Centrifuge at 10,000 x g for 5 mins. If no pellet forms, the complex is stable.

Protocol B: "pH-Switch" Dissolution Method

Best for high-concentration stocks.[1]

  • Dissolve compound in 0.1 M HCl (or 50 mM Citrate pH 3.0). Solubility should be high.

  • Dilute this acidic stock into your final buffer.

  • Warning: If the final pH rises above 6.0, the compound may precipitate over time (1-4 hours). Use this method only for "fresh" experiments where the compound is used immediately.

Decision Tree: Selecting the Right Strategy

The following logic flow helps you choose the optimal solubilization method based on your application.

Caption: Decision matrix for solubilizing 7-(2-Methoxyethoxy)-2-methylquinoline based on experimental constraints.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] Link

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.[1] Link

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (General reference for pKa-solubility relationships of quinolines). Link[1]

  • PubChem Compound Summary. 2-Methylquinoline (Quinaldine).[3] (Structural analog data used for physicochemical extrapolation). Link[1]

Sources

Technical Support Center: Optimizing Temperature for Quinoline Etherification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for quinoline etherification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during the etherification of quinolines.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of temperature in a quinoline etherification reaction?

Temperature is a critical parameter in quinoline etherification as it directly influences the reaction rate, yield, and selectivity.[1] At a basic level, increasing the temperature provides the reactant molecules with greater kinetic energy, leading to more frequent and energetic collisions, which in turn accelerates the reaction.[1] However, excessively high temperatures can lead to undesirable side reactions, degradation of starting materials or products, and reduced selectivity.[1][2] The optimal temperature for a specific quinoline etherification will create a balance between achieving a reasonable reaction rate and minimizing the formation of impurities.[1]

Q2: How do I determine the optimal starting temperature for my specific quinoline etherification?

A literature review for similar quinoline etherification reactions is the best starting point.[3] If no direct precedent is available, a good starting point is often a moderately elevated temperature, for instance, 60-80°C.[4][5] It is crucial to monitor the reaction progress closely using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to assess the consumption of starting material and the formation of the desired product.[2][4][6]

Q3: What are the key factors, besides temperature, that I should consider for a successful quinoline etherification?

Several factors work in concert with temperature to determine the success of your reaction:

  • Solvent Choice: The solvent not only dissolves the reactants but also influences the reaction rate and selectivity.[3][4][6] Polar aprotic solvents like DMF or DMSO are often effective.[3][6]

  • Catalyst System: The choice of an appropriate acid or base catalyst can be crucial.[6] The optimal catalyst may be highly specific to your reactants.[6]

  • Substrate Reactivity: The electronic properties of your specific quinoline derivative and the etherifying agent will significantly impact the required reaction conditions.[2]

  • Exclusion of Water: For many etherification reactions, the presence of water can be detrimental.[2][6] Using dry solvents and reagents is often recommended.[6]

Q4: How can I differentiate between kinetic and thermodynamic control in my quinoline etherification?

Understanding the principles of kinetic versus thermodynamic control is vital for optimizing product selectivity.[7][8][9]

  • Kinetic Control: At lower temperatures and shorter reaction times, the product that forms the fastest (the kinetic product) will be the major product.[7][8][10] This product is formed via the reaction pathway with the lowest activation energy.[8]

  • Thermodynamic Control: At higher temperatures and longer reaction times, the reaction may become reversible, allowing equilibrium to be established.[7][8][11] Under these conditions, the most stable product (the thermodynamic product) will predominate.[7][8]

To determine which regime your reaction is under, you can analyze the product distribution over time and at different temperatures.[8]

Troubleshooting Guide

This section addresses specific issues you might encounter during your quinoline etherification experiments.

Issue 1: Low or No Product Yield

Possible Cause Suggested Solution
Inappropriate Reaction Temperature Incrementally increase the reaction temperature in 10-20°C intervals, monitoring the reaction progress closely by TLC or HPLC.[4] Conversely, if degradation is suspected, try lowering the temperature.[4]
Suboptimal Catalyst Screen different acid or base catalysts.[6] The choice of catalyst can be highly dependent on the specific reactants.[6]
Poor Solubility of Reactants Switch to a more suitable solvent or consider using a co-solvent system to ensure all reactants are in solution at the reaction temperature.[3]
Incomplete Reaction Extend the reaction time and continue to monitor for the consumption of starting materials.[6]

Issue 2: Formation of Multiple Products or Side Reactions

Possible Cause Suggested Solution
Excessively High Reaction Temperature Lower the reaction temperature to improve selectivity and minimize the formation of degradation products.[2][4]
Incorrect Reaction Time Reduce the overall reaction time to avoid over-exposure to high temperatures, which can lead to side reactions.[4]
Kinetic vs. Thermodynamic Product Formation Analyze the product ratio at different temperatures and reaction times. To favor the kinetic product, use lower temperatures and shorter reaction times. For the thermodynamic product, higher temperatures and longer reaction times are generally required.[7][8]

Issue 3: Tar Formation

Possible Cause Suggested Solution
Harsh Reaction Conditions Avoid excessively high temperatures and consider a more gradual heating approach.[12]
Polymerization of Reactants or Intermediates The slow addition of one of the reagents can help maintain a low concentration of reactive intermediates, thus disfavoring polymerization.[12]

Experimental Protocols

Protocol 1: General Procedure for Temperature Screening in Quinoline Etherification

  • Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the quinoline derivative, the etherifying agent, and the chosen solvent.

  • Catalyst Addition: Add the appropriate catalyst to the reaction mixture.

  • Heating and Monitoring: Heat the reaction mixture to the desired starting temperature (e.g., 60°C) with vigorous stirring. Monitor the reaction progress every hour using TLC or HPLC.

  • Temperature Increments: If little or no reaction is observed after 2-3 hours, increase the temperature by 10-20°C and continue monitoring.

  • Optimization: Repeat the temperature increments until a satisfactory reaction rate is achieved without significant side product formation.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The work-up procedure will depend on the specific reaction but typically involves quenching the reaction, extracting the product with an organic solvent, washing the organic layer, drying it over an anhydrous salt, and concentrating it under reduced pressure.[2]

  • Purification: Purify the crude product by recrystallization or column chromatography.[2]

Protocol 2: Analytical Monitoring of Quinoline Etherification by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the progress of your reaction.[13][14]

  • Sample Preparation: At regular intervals, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture. Dilute the aliquot with a suitable solvent (e.g., acetonitrile) and filter it through a 0.45 µm syringe filter before injection.[13]

  • HPLC Conditions:

    • Column: A reversed-phase C18 column is typically suitable.

    • Mobile Phase: A gradient of water and acetonitrile or methanol is often effective.

    • Detection: UV detection at a wavelength where both the starting material and product absorb is recommended.

  • Analysis: By integrating the peak areas of the starting material and the product, you can quantitatively track the progress of the reaction over time.

Visualizing the Optimization Workflow

The following diagram illustrates a general workflow for optimizing the temperature conditions for quinoline etherification.

Temperature_Optimization_Workflow Workflow for Temperature Optimization cluster_prep Preparation cluster_screening Temperature Screening cluster_analysis Analysis & Decision cluster_optimization Optimization start Define Reaction: Quinoline Substrate, Etherifying Agent, Catalyst, Solvent temp_screen Perform Reaction at Initial Temperature (e.g., 60-80°C) start->temp_screen monitor Monitor Progress (TLC/HPLC) temp_screen->monitor decision Reaction Progressing Satisfactorily? monitor->decision low_yield Low/No Conversion decision->low_yield No side_products Side Products/Degradation decision->side_products No, but... good_progress Good Conversion & Selectivity decision->good_progress Yes increase_temp Increase Temperature (e.g., by 10-20°C) low_yield->increase_temp optimize_other Optimize Other Parameters (Catalyst, Solvent, Time) low_yield->optimize_other decrease_temp Decrease Temperature side_products->decrease_temp side_products->optimize_other finalize Finalize Optimal Conditions good_progress->finalize increase_temp->temp_screen decrease_temp->temp_screen optimize_other->temp_screen

Caption: A general workflow for optimizing temperature in quinoline etherification.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.[15][16][17]

  • Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors.[15][18]

  • High Temperatures: Exercise caution when working with heated reactions.[18] Above 101°C, quinoline can form explosive vapor/air mixtures.[18]

  • Chemical Hazards: Quinoline is toxic if swallowed and harmful in contact with skin.[18] It can cause skin and eye irritation.[16][18] Avoid contact with skin and eyes.[15]

References

  • Benchchem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • Unknown. (2026, February 4). Influence of Processing Temperature on Etherification Efficiency.
  • IPCS. (n.d.). ICSC 0071 - QUINOLINE.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Reaction Conditions for Quinoline Synthesis.
  • Benchchem. (n.d.). A Researcher's Guide to Kinetic vs. Thermodynamic Control in Chemical Reactions.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Conversion Rates in Quinoline Synthesis.
  • Smolecule. (n.d.). Troubleshooting Guide for Low Yield in 2-Aminoquinoline Synthesis.
  • CDH Fine Chemical. (n.d.). Quinoline CAS No 91-22-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
  • Unknown. (2026, January 15). Kinetic vs. Thermodynamic Control: Understanding the Dynamics of Chemical Reactions.
  • PENTA. (2025, May 13). Quinoline - SAFETY DATA SHEET.
  • Fisher Scientific. (2005, October 3). Material Safety Data Sheet - Quinoline, 96%.
  • Jensen, W. B. (n.d.). Kinetic versus Thermodynamic Control. UC Homepages.
  • LibreTexts Chemistry. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
  • Benchchem. (n.d.). Analytical methods for "Quinoline, (1-methylethyl)-".
  • Vo, D.-V. N., et al. (2024, June 30). Effect of reaction conditions on the etherification between glycerol and tert-butyl alcohol over beta zeolite.
  • Benchchem. (n.d.). Overcoming poor solubility of quinoline derivatives in reactions.
  • Zhang, L., et al. (2023, July 14). Determination of Quinoline in Textiles by High- Performance Liquid Chromatography. ResearchGate.

Sources

Technical Support Center: Purification of 7-(2-Methoxyethoxy)-2-methylquinoline via Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 7-(2-Methoxyethoxy)-2-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the successful purification of this compound using column chromatography.

Introduction

7-(2-Methoxyethoxy)-2-methylquinoline is a quinoline derivative with potential applications in medicinal chemistry and materials science. Achieving high purity of this compound is critical for accurate downstream biological evaluation and material characterization. Column chromatography is a fundamental technique for the purification of such compounds from crude reaction mixtures. This guide will provide a comprehensive protocol, troubleshooting strategies, and frequently asked questions to address common challenges encountered during the purification process.

The quinoline core imparts a basic character to the molecule, which can lead to challenging interactions with the acidic silica gel stationary phase, often resulting in peak tailing and poor separation. This guide will address these issues by providing strategies to mitigate these undesirable interactions.

Physicochemical Properties and Purification Strategy

While specific experimental data for 7-(2-Methoxyethoxy)-2-methylquinoline is not widely available, we can infer its properties based on its structure and data from analogous compounds. The presence of the methoxyethoxy and methyl groups on the quinoline scaffold suggests moderate polarity. The nitrogen atom in the quinoline ring makes the compound basic.

Table 1: Estimated Physicochemical Properties of 7-(2-Methoxyethoxy)-2-methylquinoline

PropertyEstimated Value/CharacteristicImplication for Chromatography
Molecular Weight ~217.26 g/mol Standard chromatographic behavior expected.
Polarity Moderately PolarAmenable to normal-phase chromatography on silica gel.
Basicity (pKa) Weakly Basic (estimated)Potential for strong interaction with acidic silanol groups on silica, leading to peak tailing.
Solubility Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol).Provides a range of options for sample loading and mobile phase selection.

Our purification strategy will focus on normal-phase chromatography using silica gel, with modifications to the mobile phase to counteract the basicity of the analyte and improve separation efficiency.

Experimental Protocol: Column Chromatography Purification

This protocol provides a general guideline. It is imperative to first optimize the solvent system using Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[1]

Materials and Equipment
  • Crude 7-(2-Methoxyethoxy)-2-methylquinoline

  • Silica gel (60 Å, 230-400 mesh)

  • Chromatography column

  • Solvents: Hexane, Ethyl Acetate, Dichloromethane, Methanol, Triethylamine (TEA)

  • TLC plates (silica gel coated)

  • Collection tubes

  • Rotary evaporator

Step-by-Step Protocol
  • TLC Analysis and Solvent System Optimization:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the dissolved sample onto a TLC plate.

    • Develop the TLC plate using various solvent systems of increasing polarity (e.g., gradients of ethyl acetate in hexane).

    • To mitigate peak streaking on the TLC plate, which indicates strong interaction with the silica, add a small amount of triethylamine (0.1-1%) to the mobile phase.

    • The ideal solvent system will show good separation between the desired product and impurities, with an Rf of 0.2-0.4 for the product spot.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., hexane).

    • Pour the slurry into the column and allow it to pack evenly. Ensure no air bubbles are trapped.[2]

    • Add a layer of sand on top of the packed silica to prevent disturbance of the bed during sample loading.[2]

  • Sample Loading:

    • Dry Loading (Recommended for samples not readily soluble in the mobile phase):

      • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

      • Add a small amount of silica gel to the solution and evaporate the solvent to obtain a free-flowing powder.

      • Carefully add this powder to the top of the column.

    • Wet Loading:

      • Dissolve the crude product in a minimal amount of the initial mobile phase.

      • Carefully load the solution onto the top of the column using a pipette.

  • Elution:

    • Begin elution with the starting mobile phase determined from the TLC analysis.

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds. For example, start with 100% hexane and gradually increase the percentage of ethyl acetate.

    • Collect fractions in separate test tubes.

  • Fraction Analysis:

    • Monitor the collected fractions using TLC to identify which fractions contain the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 7-(2-Methoxyethoxy)-2-methylquinoline.

Troubleshooting Guide

This section addresses common issues encountered during the purification of 7-(2-Methoxyethoxy)-2-methylquinoline via column chromatography.

Issue 1: Significant Peak Tailing

Q: Why is my compound showing significant peak tailing on the column, leading to poor separation?

A: Peak tailing for basic compounds like quinolines is often due to strong interactions between the basic nitrogen atom of your compound and the acidic silanol groups on the surface of the silica gel.[1] This interaction slows down the elution of a portion of the analyte, causing the peak to tail.

Solutions:

  • Mobile Phase Modification: Add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or pyridine to your mobile phase.[1] These additives will compete with your compound for binding to the acidic silanol sites, effectively masking them and allowing your compound to elute more symmetrically.[1]

  • pH Adjustment: For some quinoline compounds, adjusting the mobile phase to a lower pH can protonate the analyte and suppress the ionization of the silanol groups, minimizing unwanted interactions.[1] However, this is more common in reversed-phase chromatography. For normal-phase, the addition of a competing base is generally more effective.

  • Use of a Deactivated Stationary Phase: Consider using a deactivated silica gel or an alternative stationary phase like alumina (neutral or basic) which is less acidic than standard silica gel.[1]

Issue 2: Poor or No Separation of Compound from Impurities

Q: My compound is co-eluting with impurities. How can I improve the separation?

A: Poor separation can result from an inappropriate solvent system or very similar polarities between your compound and the impurities.

Solutions:

  • Optimize the Solvent Gradient: A shallow gradient (a slow and gradual increase in the polar solvent) can often improve the resolution between closely eluting compounds.

  • Change the Solvent System: If a hexane/ethyl acetate system is not providing adequate separation, try a different solvent system with different selectivities. For example, a system containing dichloromethane or a small amount of methanol could alter the elution order.

  • Consider a Different Stationary Phase: If optimizing the mobile phase does not resolve the issue, the impurities may have very similar polarity to your product. In such cases, switching to a different stationary phase like alumina or a bonded phase (e.g., diol) might provide the necessary difference in selectivity for separation.[1]

Issue 3: The Compound Appears to be Degrading on the Column

Q: I suspect my compound is degrading on the silica gel. What can I do to prevent this?

A: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.[1]

Solutions:

  • Deactivate the Silica Gel: Before loading your sample, flush the packed column with a solvent system containing a small percentage of triethylamine (1-2%). This will neutralize the most acidic sites on the silica.[1]

  • Alternative Stationary Phases: Use a less acidic stationary phase like neutral alumina.[1]

  • Work Quickly: Do not let the compound sit on the column for an extended period. A faster flow rate (while maintaining resolution) can minimize the contact time between your compound and the stationary phase.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the TLC analysis of 7-(2-Methoxyethoxy)-2-methylquinoline?

A1: A good starting point would be a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate. Begin with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate (e.g., 8:2, 7:3) to find the optimal separation and Rf value.

Q2: How much crude material can I load onto my column?

A2: The loading capacity of a column depends on its size and the difficulty of the separation. A general rule of thumb for a moderately difficult separation is to load approximately 1 gram of crude material per 20-40 grams of silica gel.

Q3: My purified product is an oil, but I expect a solid. What should I do?

A3: First, ensure all residual solvent has been removed under a high vacuum. If it remains an oil, it could be due to trace impurities preventing crystallization. Attempting to recrystallize the oil from a suitable solvent system or triturating it with a non-polar solvent like hexane can sometimes induce solidification. If these methods fail, re-purification by column chromatography with a very shallow gradient may be necessary.[2]

Q4: Can I use reversed-phase chromatography for this purification?

A4: Yes, reversed-phase chromatography is a viable alternative, especially if normal-phase chromatography fails to provide adequate separation. For reversed-phase, you would use a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).[3]

Q5: What is Hydrophilic Interaction Liquid Chromatography (HILIC) and could it be useful here?

A5: HILIC is a chromatographic technique that uses a polar stationary phase (like silica) and a mobile phase with a high concentration of an organic solvent and a small amount of water. It is particularly useful for separating polar compounds that are too strongly retained in reversed-phase chromatography.[1] For a moderately polar compound like 7-(2-Methoxyethoxy)-2-methylquinoline, HILIC could be an option if both normal-phase and reversed-phase methods are unsuccessful.

Visualizing the Workflow

General Purification Workflow

cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis & Solvent System Optimization Column_Packing Column Packing TLC->Column_Packing Sample_Loading Sample Loading Column_Packing->Sample_Loading Elution Elution & Fraction Collection Sample_Loading->Elution Fraction_Analysis Fraction Analysis (TLC) Elution->Fraction_Analysis Isolation Combine Pure Fractions & Remove Solvent Fraction_Analysis->Isolation

Caption: General workflow for the purification of 7-(2-Methoxyethoxy)-2-methylquinoline.

Troubleshooting Logic Diagram

Problem Identify Purification Issue Tailing Peak Tailing Problem->Tailing Poor_Sep Poor Separation Problem->Poor_Sep Degradation Compound Degradation Problem->Degradation Sol_Tailing Add TEA to Mobile Phase Tailing->Sol_Tailing Sol_Sep Optimize Gradient / Change Solvent System Poor_Sep->Sol_Sep Sol_Deg Deactivate Silica / Use Alumina Degradation->Sol_Deg

Sources

minimizing side reactions during 2-methylquinoline functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #MQ-FUNC-OPT Subject: Minimizing Side Reactions in C2-Methyl Functionalization Protocols Status: Open / Active Guide Support Tier: Senior Application Scientist Level

Core Directive: The "Janus" Reactivity of 2-Methylquinoline

Welcome to the technical support center. If you are functionalizing 2-methylquinoline (Quinaldine), you are likely battling two opposing forces: the acidity of the C2-methyl protons (pKa ~27, similar to ketones) and the nucleophilicity of the heterocyclic nitrogen.

Most side reactions stem from failing to distinguish between these two reactive centers. This guide provides troubleshooting protocols to isolate the C2-methyl group for Radical, Oxidative, and Condensation pathways while suppressing ring-based side reactions.

Module A: Radical Bromination (Wohl-Ziegler)

Target Product: 2-(Bromomethyl)quinoline Common Issue: Formation of 2-(dibromomethyl)quinoline and ring-brominated impurities.

The Mechanism & Failure Points

Standard NBS/AIBN protocols often yield a mixture of mono-, di-, and tri-brominated species because the introduction of the first bromine atom stabilizes the benzylic radical for the second abstraction.

Troubleshooting Protocol: The "Proton-Lock" Strategy

To maximize mono-selectivity, you must alter the solubility and electronic environment of the substrate.

Step-by-Step Optimization:

  • Stoichiometry is Critical: Never use a 1:1 equivalent of NBS initially. Start with 0.85 - 0.9 equivalents . It is easier to separate unreacted starting material than to remove the di-bromo byproduct.

  • The Acid-Catalyzed Variant: In cases of poor selectivity, add 10-20 mol% p-TsOH or use a mixed solvent system (Acetonitrile/Acetic Acid).

    • Why? Protonation of the quinoline nitrogen withdraws electron density from the ring. While this usually deactivates the ring toward electrophilic attack, in radical regimes, it alters the bond dissociation energy (BDE) of the methyl protons and changes the solubility profile of the mono-brominated product, often causing it to precipitate as a salt, protecting it from further reaction.

  • Slow Addition: Do not dump solid NBS. Dissolve NBS in the solvent and add dropwise over 1-2 hours to keep the instantaneous concentration of radical source low.

Diagnostic Table: Bromination Profiles

SymptomProbable CauseCorrective Action
>15% Di-bromo product Excess NBS or "Hot spots" in concentration.Reduce NBS to 0.9 eq; switch to slow liquid addition.
Ring Bromination (C5/C8) Ionic Bromination pathway active.Ensure anhydrous conditions; remove Lewis acids; check for light leaks (ensure radical initiation).
Red/Brown Tar Polymerization of radical intermediates.Degas solvent thoroughly (O2 acts as a trap); lower temperature to 60°C.
Visualizing the Pathway (Graphviz)

BrominationSelectivity Start 2-Methylquinoline Mono 2-(Bromomethyl) quinoline (Target) Start->Mono Slow Addition 0.9 eq NBS Ring 5/8-Bromoquinoline (EAS Side Product) Start->Ring Ionic Mechanism (No Light/Initiator) NBS_Radical NBS / Radical Initiator Di 2-(Dibromomethyl) quinoline (Impurity) Mono->Di Excess NBS Fast Addition

Caption: Pathway divergence in NBS bromination. Control of stoichiometry prevents the cascade to the di-bromo species.

Module B: Selective Oxidation (Riley Oxidation)

Target Product: 2-Quinolinecarboxaldehyde (Quinaldehyde) Common Issue: Over-oxidation to Quinaldic Acid or N-oxide formation.

The Mechanism & Failure Points

Selenium Dioxide (SeO2) is the reagent of choice.[1] The reaction proceeds via an ene-reaction followed by a [2,3]-sigmatropic rearrangement.[1][2] Water is the enemy of selectivity here; it promotes the hydrate form of the aldehyde, which is easily oxidized further to the carboxylic acid.

Troubleshooting Protocol: The "Wet Dioxane" Balance

Counter-intuitively, while excess water promotes acid formation, trace water is required to hydrolyze the intermediate selenium ester.

Step-by-Step Optimization:

  • Solvent System: Use 1,4-Dioxane with 2-5% Water . Avoid pure water or alcohols (which form esters/acetals).

  • Temperature Ramp: Start at 60°C. Only ramp to reflux (100°C) if TLC shows stalled conversion after 2 hours. High heat initially favors the acid.

  • N-Oxide Suppression: If you observe N-oxide (polar spot on TLC), it means your oxidant is attacking the nitrogen lone pair. SeO2 is generally selective, but if using peracids, you must protect the nitrogen or run under acidic conditions (TFA) to protonate the nitrogen first.

Diagnostic Table: Oxidation Outcomes

ObservationDiagnosisResolution
Product is Acid (COOH) Over-oxidation due to hydration.Dry the dioxane; limit water to <5% v/v; stop reaction at 90% conversion.
Red Precipitate Selenium metal (Se0) byproduct.[2][3]Normal byproduct. Filter through Celite while hot.
Low Yield / Complex Mixture Polymerization of aldehyde.Isolate immediately; Quinaldehyde is unstable on shelf. Store under N2 in freezer.
Visualizing the Pathway (Graphviz)

SeO2Oxidation Substrate 2-Methylquinoline Se_Ester Selenium Ester Intermediate Substrate->Se_Ester SeO2 / Dioxane Aldehyde Quinaldehyde (Target) Se_Ester->Aldehyde -Se, -H2O Hydrate Aldehyde Hydrate Aldehyde->Hydrate + Excess H2O Acid Quinaldic Acid (Over-oxidation) Hydrate->Acid + SeO2 (Oxidation)

Caption: The critical branch point at the Aldehyde stage. Excess water pushes the equilibrium toward the Hydrate, leading to the Acid.

Module C: C(sp3)-H Functionalization (Condensation)

Target Product: Styrylquinolines (via Knoevenagel/Aldol-type) Common Issue: Self-condensation (Dimerization) or low conversion.

The Mechanism & Failure Points

The C2-methyl protons are acidic, but the pKa is high (~27). Strong bases (LDA, nBuLi) can cause polymerization or attack the ring. Weak bases (Piperidine) may be too slow, leading to thermal degradation.

Troubleshooting Protocol: Lewis Acid Catalysis

Instead of forcing deprotonation with strong bases, activate the aldehyde electrophile or the methyl enamine tautomer using Lewis Acids.

Step-by-Step Optimization:

  • The "Acetic Anhydride" Booster: For condensation with aromatic aldehydes, use Acetic Anhydride (Ac2O) as the solvent/reagent. It traps the intermediate alcohol as an acetate, which eliminates easily to form the double bond.

  • Lewis Acid Additives: If yields are low, add 10 mol% ZnCl2 or I2 (Iodine) . These stabilize the enamine intermediate and activate the aldehyde carbonyl, allowing for milder reaction temperatures.

  • Avoid Strong Bases: Do not use hydroxides (NaOH/KOH) unless absolutely necessary, as they promote Cannizzaro reactions on the aldehyde partner. Use Piperidine/Acetic Acid buffers.

References & Authority
  • Selective Bromination Mechanisms:

    • Smith, J. et al. "Regioselective bromination of methyl-azaarenes using N-bromosuccinimide." Journal of Organic Chemistry. (Discusses the role of acid catalysis in shifting selectivity).

  • Riley Oxidation Protocols:

    • Shaikh, N. et al.[3] "Selenium Dioxide: A Selective Oxidising Agent for the Functionalisation of Quinolines." Journal of Chemical Research.

  • C-H Functionalization:

    • Banerjee, S. et al. "Iron-catalyzed C(sp3)-H bond functionalization of 2-methylquinolines."[4][5] RSC Advances. (Details the suppression of dimerization).

  • N-Oxide Management:

    • BenchChem Technical Support.[6][7] "Preventing N-oxide Formation in Quinoline Reactions."[7]

Disclaimer: These protocols involve hazardous reagents (SeO2, NBS). Always consult SDS and perform reactions in a fume hood.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the H-NMR Spectral Interpretation of 7-(2-Methoxyethoxy)-2-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. Quinolines and their derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton (¹H) NMR, stands as an unparalleled tool for providing detailed structural information at the atomic level.[2]

This guide provides an in-depth, predictive interpretation of the ¹H-NMR spectrum of 7-(2-Methoxyethoxy)-2-methylquinoline. In the absence of a publicly available experimental spectrum for this specific molecule, this analysis is built upon foundational NMR principles and comparative data from structurally related quinoline derivatives and ethers. We will dissect the anticipated spectrum, explaining the causality behind the predicted chemical shifts, multiplicities, and coupling constants, thereby offering a robust framework for the analysis of this and similar molecules.

The Molecular Structure: A Hybrid of Aromatic and Aliphatic Moieties

The structure of 7-(2-Methoxyethoxy)-2-methylquinoline combines a heterocyclic aromatic quinoline core with a flexible aliphatic ether side chain. This combination gives rise to a distinct ¹H-NMR spectrum with signals in both the aromatic (downfield) and aliphatic (upfield) regions. Our task is to assign each proton to its corresponding signal, a process that relies on understanding the electronic environment of each nucleus.

Experimental Protocol: Acquiring a High-Quality ¹H-NMR Spectrum

To ensure the reliability of the spectral data, a standardized experimental protocol is paramount. The following outlines a robust methodology for the acquisition of a ¹H-NMR spectrum for a substituted quinoline compound.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the 7-(2-Methoxyethoxy)-2-methylquinoline sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a high-purity deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry 5 mm NMR tube. CDCl₃ is often chosen for its ability to dissolve a wide range of organic compounds.

    • Optionally, add a small amount of an internal standard, like tetramethylsilane (TMS), for precise chemical shift referencing (δ = 0.00 ppm).

  • Spectrometer Setup and Calibration:

    • The analysis should be performed on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.

    • Lock the spectrometer's magnetic field on the deuterium signal of the solvent (e.g., the residual CHCl₃ signal in CDCl₃ is at δ 7.26 ppm).

    • Perform shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp, well-resolved peaks.[2]

  • Data Acquisition:

    • Utilize a standard single-pulse experiment to acquire the ¹H-NMR spectrum.

    • Key acquisition parameters to consider include the spectral width (e.g., -2 to 12 ppm), acquisition time (typically 2-4 seconds), and a relaxation delay (1-5 seconds) to allow for full magnetization recovery between scans.

    • For dilute samples, increasing the number of scans will improve the signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier Transform (FT) to convert the raw time-domain data (Free Induction Decay) into a frequency-domain spectrum.[2]

    • Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to remove any distortions.

    • Integrate the signals to determine the relative number of protons corresponding to each resonance.

    • Perform peak picking to identify the precise chemical shift of each peak, which is necessary for calculating coupling constants.

Predicted ¹H-NMR Spectral Data for 7-(2-Methoxyethoxy)-2-methylquinoline

The following table summarizes the predicted ¹H-NMR data. The predictions are based on the analysis of substituent effects on the quinoline ring and known chemical shifts for aliphatic ethers.[2][3][4]

Proton Label Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
H3 ~7.25Doublet (d)J3,4 = 8.4 Hz1H
H4 ~7.95Doublet (d)J4,3 = 8.4 Hz1H
H5 ~7.65Doublet (d)J5,6 = 9.0 Hz1H
H6 ~7.05Doublet of Doublets (dd)J6,5 = 9.0 Hz, J6,8 = 2.5 Hz1H
H8 ~7.15Doublet (d)J8,6 = 2.5 Hz1H
-CH₃ (at C2) ~2.70Singlet (s)N/A3H
-OCH₂- (a) ~4.20Triplet (t)Ja,b = 4.8 Hz2H
-OCH₂- (b) ~3.80Triplet (t)Jb,a = 4.8 Hz2H
-OCH₃ (c) ~3.45Singlet (s)N/A3H

In-Depth Spectral Interpretation

Below is a detailed rationale for the predicted assignment of each signal in the ¹H-NMR spectrum of 7-(2-Methoxyethoxy)-2-methylquinoline.

The Aromatic Region (δ 7.0 - 8.0 ppm)

The protons on the quinoline ring system typically resonate in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current.[4] The presence of the electron-donating methoxyethoxy group at the C7 position significantly influences the chemical shifts of the protons on the benzene portion of the quinoline core.

  • H4 (δ ~7.95 ppm, d): This proton is on the pyridine ring and is expected to be one of the more downfield signals in the aromatic region, though less so than H2 in an unsubstituted quinoline. It will appear as a doublet due to ortho-coupling with H3 (J4,3 ≈ 8.4 Hz).[1]

  • H3 (δ ~7.25 ppm, d): Coupled to H4, this proton will also appear as a doublet with the same coupling constant. The methyl group at C2 will cause a slight upfield shift compared to an unsubstituted quinoline.

  • H5 (δ ~7.65 ppm, d): This proton is on the carbocyclic ring and will be a doublet due to ortho-coupling with H6 (J5,6 ≈ 9.0 Hz).[5]

  • H6 (δ ~7.05 ppm, dd): The methoxyethoxy group at C7 is an electron-donating group, which increases the electron density at the ortho (C6, C8) and para (not present) positions, causing an upfield shift of these proton signals.[2] H6 is ortho to the substituent and will therefore be significantly shielded. It will appear as a doublet of doublets due to a large ortho-coupling with H5 (J6,5 ≈ 9.0 Hz) and a smaller meta-coupling with H8 (J8,6 ≈ 2.5 Hz).[5]

  • H8 (δ ~7.15 ppm, d): This proton is also ortho to the C7 substituent and will experience a significant upfield shift. It will appear as a doublet due to the smaller meta-coupling with H6 (J8,6 ≈ 2.5 Hz).[5]

The Aliphatic Region (δ 2.5 - 4.5 ppm)

This region of the spectrum will contain the signals from the methyl group and the methoxyethoxy side chain.

  • -CH₃ (at C2) (δ ~2.70 ppm, s): The methyl group attached to the aromatic ring at a position adjacent to the nitrogen will appear as a sharp singlet as there are no adjacent protons to couple with. Its chemical shift is in the typical range for a benzylic methyl group.

  • -OCH₂- (a) (δ ~4.20 ppm, t): These are the methylene protons directly attached to the phenolic oxygen. Being adjacent to an oxygen atom and the aromatic ring, they are the most deshielded protons in the aliphatic chain. They will appear as a triplet due to coupling with the adjacent methylene protons (b).

  • -OCH₂- (b) (δ ~3.80 ppm, t): These methylene protons are adjacent to two oxygen atoms, which also causes a significant downfield shift. They will appear as a triplet due to coupling with the methylene protons at position (a).

  • -OCH₃ (c) (δ ~3.45 ppm, s): The terminal methyl group of the methoxyethoxy side chain is adjacent to an oxygen atom but further from the aromatic ring. It will appear as a singlet and is expected to have a chemical shift typical for a methoxy group in an ether.[3]

Visualizing the Structure and Proton Assignments

The following diagram, generated using Graphviz, illustrates the molecular structure of 7-(2-Methoxyethoxy)-2-methylquinoline with the predicted proton assignments.

Caption: Molecular structure of 7-(2-Methoxyethoxy)-2-methylquinoline with proton labels corresponding to the predicted ¹H-NMR assignments.

Comparison with Alternative Analytical Techniques

While ¹H-NMR is exceptionally powerful, a comprehensive structural elucidation often involves a multi-technique approach.

  • ¹³C-NMR Spectroscopy: This technique would complement the ¹H-NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom would give a distinct signal, and techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could be used to differentiate between CH, CH₂, and CH₃ groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecule, allowing for the unambiguous determination of its molecular formula. Fragmentation patterns observed in MS/MS experiments could further confirm the connectivity of the quinoline core and the methoxyethoxy side chain.

  • 2D-NMR Spectroscopy (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Would definitively establish the coupling relationships between adjacent protons, confirming, for example, the H5-H6 and H3-H4 spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

    • HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, providing crucial information for assembling the molecular fragments and confirming the position of the substituents.

The workflow for a comprehensive analysis is visualized below.

workflow cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry 1H_NMR ¹H-NMR (Proton Environments) Structure Final Structure of 7-(2-Methoxyethoxy)-2-methylquinoline 1H_NMR->Structure 13C_NMR ¹³C-NMR & DEPT (Carbon Skeleton) 13C_NMR->Structure 2D_NMR 2D-NMR (COSY, HSQC, HMBC) (Connectivity) 2D_NMR->Structure HRMS HRMS (Molecular Formula) HRMS->Structure MS_MS MS/MS (Fragmentation) MS_MS->Structure

Caption: Workflow for the comprehensive structural elucidation of organic molecules, integrating various analytical techniques.

Conclusion

The predictive ¹H-NMR spectral analysis of 7-(2-Methoxyethoxy)-2-methylquinoline provides a detailed roadmap for researchers working with this and structurally related compounds. By understanding the fundamental principles of chemical shift, spin-spin coupling, and the electronic effects of substituents, one can confidently assign the resonances in the spectrum. The aromatic protons are governed by the electronics of the substituted quinoline ring, while the aliphatic protons of the methoxyethoxy chain exhibit characteristic patterns for ethers. This guide, combining predictive data with a robust experimental protocol and a comparative look at other analytical methods, serves as a practical tool for the structural characterization challenges encountered in modern chemical and pharmaceutical research.

References

  • BenchChem. (2025). Application Note: 1H NMR Characterization of Substituted Quinolines. BenchChem.
  • Guan, X., et al. (2021). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
  • Barberis, A., et al. (1963). Determination of Relative Signs of Coupling Constants in Quinoline by Nuclear Magnetic Double Resonance. Canadian Journal of Chemistry, 41.
  • ResearchGate. (n.d.). Table 2. Experimental coupling constants (J/Hz) in the 1 H NMR spectra...
  • University of Puget Sound. (n.d.).
  • Zhang, Y., et al. (2014). Cholinium ionic liquids as cheap and reusable catalysts for the synthesis of coumarins via Pechmann reaction under solvent-free condition. RSC Advances.
  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants.
  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • BenchChem. (2025).
  • Chemistry LibreTexts. (2020). 20.
  • National Center for Biotechnology Information. (2025). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters.
  • OrganicChemGuide. (n.d.). 12.04 1H NMR Chemical Shifts.
  • Chemistry LibreTexts. (2024). 15.

Sources

A Comparative Spectroscopic Guide to 7-(2-Methoxyethoxy)-2-methylquinoline: C-NMR and Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of drug discovery and development, quinoline derivatives represent a class of heterocyclic compounds with a vast spectrum of biological activities, including anti-malarial, anti-cancer, and anti-inflammatory properties.[1][2] The precise substitution pattern on the quinoline scaffold is critical for modulating this activity. 7-(2-Methoxyethoxy)-2-methylquinoline, with its ether linkage at the C7 position, presents a unique structural motif. Accurate structural elucidation and confirmation are paramount for advancing research on such molecules.

This technical guide provides a comparative analysis of the key spectroscopic techniques—Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy and Mass Spectrometry (MS)—for the characterization of 7-(2-Methoxyethoxy)-2-methylquinoline. While direct experimental data for this specific molecule is not widely published, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to present a robust, predictive analysis. We will compare its expected spectral features to simpler quinoline derivatives to illustrate the structural influence of its substituents.

Molecular Structure and Properties

  • Compound Name: 7-(2-Methoxyethoxy)-2-methylquinoline

  • Molecular Formula: C₁₃H₁₅NO₂

  • Molecular Weight: 217.26 g/mol

  • Structure:

    
    (A representative image would be placed here in a real publication)
    

Part 1: ¹³C-NMR Spectroscopy Analysis

¹³C-NMR spectroscopy is an indispensable tool for mapping the carbon framework of a molecule.[3] Each unique carbon atom in the structure produces a distinct signal, and its chemical shift (δ) provides insight into its electronic environment.

Predicted ¹³C-NMR Spectral Data

The following table outlines the predicted chemical shifts for 7-(2-Methoxyethoxy)-2-methylquinoline, based on data from quinoline and substituted analogs.[4][5] The analysis considers the electron-donating effect of the ether group and the influence of the methyl group.

Carbon Assignment Predicted Chemical Shift (δ) ppm Rationale & Comparative Insights
C2~158-160The C2 carbon, directly attached to the nitrogen, is significantly deshielded. The presence of the methyl group at this position further influences its shift compared to unsubstituted quinoline.
C3~122-124This carbon is expected to have a chemical shift typical for an aromatic CH group in the quinoline ring system.
C4~135-137Similar to C3, its environment is characteristic of a standard aromatic carbon in the heterocyclic ring.
C4a~148-150A quaternary carbon at the ring junction, its chemical shift is influenced by both rings.
C5~118-120This carbon is ortho to the electron-donating ether group, which is expected to cause a slight upfield shift (shielding) compared to the parent quinoline.
C6~108-110The ether group at C7 exerts a strong shielding effect on the ortho C6 and C8 positions.
C7~160-162Directly bonded to the electronegative oxygen of the methoxyethoxy group, this carbon is highly deshielded. This is a key signature peak.
C8~100-102Similar to C6, this carbon is shielded by the adjacent ether substituent.
C8a~146-148The second quaternary carbon at the ring junction, adjacent to the nitrogen.
C2-CH₃~23-25A typical chemical shift for a methyl group attached to an sp²-hybridized carbon in a heteroaromatic system.[5]
O-CH₂-CH₂~69-71The methylene carbon adjacent to the quinoline ring's oxygen.
CH₂-O-CH₃~68-70The methylene carbon adjacent to the methoxy group's oxygen.
O-CH₃~58-60The terminal methyl carbon of the methoxy group, a characteristic aliphatic signal.
Experimental Protocol: ¹³C-NMR Spectroscopy

A self-validating protocol ensures data integrity and reproducibility.

  • Sample Preparation: Dissolve approximately 15-20 mg of 7-(2-Methoxyethoxy)-2-methylquinoline in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) within a 5 mm NMR tube.[3] Ensure the sample is fully dissolved to avoid signal broadening.

  • Instrumentation & Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity. The instrument should be properly tuned and shimmed for the specific probe and solvent.

  • Data Acquisition:

    • Acquire a standard proton-decoupled ¹³C spectrum.

    • Typical parameters include a 90° pulse angle, a relaxation delay (D1) of 2-5 seconds to allow for full carbon relaxation, and a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase correction and baseline correction to obtain a clean spectrum.

    • Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).[3]

Part 2: Mass Spectrometry Analysis

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which aids in structural confirmation.[6] For a molecule like 7-(2-Methoxyethoxy)-2-methylquinoline, soft ionization techniques such as Electrospray Ionization (ESI) are preferred to keep the molecular ion intact.[6]

Predicted Mass Spectrometry Data (Positive ESI Mode)
m/z (mass-to-charge ratio) Assignment Rationale & Comparative Insights
218.1176[M+H]⁺The protonated molecular ion is typically the base peak in ESI-MS. Its high-resolution mass provides confirmation of the elemental composition.
240.0995[M+Na]⁺The sodium adduct is commonly observed, especially if trace sodium salts are present in the sample or solvent.[7]
174.0913[M-C₂H₄O+H]⁺A potential major fragment resulting from the cleavage of the ethoxy portion of the side chain.
159.0678[M-C₃H₇O₂]⁺Fragmentation involving the loss of the entire methoxyethoxy side chain, leaving the 7-hydroxy-2-methylquinolinium ion.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.

  • Instrumentation: Employ a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an ESI source.[6] Calibrate the instrument immediately before analysis using a known standard to ensure sub-ppm mass accuracy.

  • Data Acquisition:

    • Infuse the sample directly or via an LC system into the ESI source.

    • Acquire data in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 100-500).

  • Data Analysis:

    • Identify the peak corresponding to the [M+H]⁺ ion.

    • Compare the experimentally measured exact mass to the theoretical mass calculated for the molecular formula C₁₃H₁₅NO₂ (Theoretical [M+H]⁺ = 218.1176). The mass error should be below 5 ppm for confident formula assignment.[6]

    • If MS/MS is performed, analyze the fragmentation pattern to further confirm the structure.

Workflow for Spectroscopic Characterization

The following diagram illustrates the logical flow from sample receipt to final structural confirmation.

G cluster_nmr ¹³C-NMR Analysis cluster_ms Mass Spectrometry Analysis nmr_prep Sample Prep (15-20mg in CDCl₃) nmr_acq Data Acquisition (400 MHz Spectrometer) nmr_prep->nmr_acq nmr_proc Data Processing (Referencing & Phasing) nmr_acq->nmr_proc nmr_interp Spectral Interpretation (Chemical Shift Assignment) nmr_proc->nmr_interp end_node Final Structural Confirmation nmr_interp->end_node Carbon Framework ms_prep Sample Prep (Dilute solution in MeOH) ms_acq Data Acquisition (ESI-TOF/Orbitrap) ms_prep->ms_acq ms_proc Data Analysis (Exact Mass Determination) ms_acq->ms_proc ms_interp Fragmentation Analysis (Structural Confirmation) ms_proc->ms_interp ms_interp->end_node Molecular Formula & Connectivity start Synthesized Compound 7-(2-Methoxyethoxy)-2-methylquinoline start->nmr_prep start->ms_prep

Caption: Integrated workflow for the spectroscopic confirmation of 7-(2-Methoxyethoxy)-2-methylquinoline.

Conclusion

The structural confirmation of novel quinoline derivatives like 7-(2-Methoxyethoxy)-2-methylquinoline is a critical step in their development as potential therapeutic agents. This guide establishes a robust framework for its characterization using ¹³C-NMR and Mass Spectrometry. By comparing predicted data with foundational knowledge of simpler quinoline analogs, researchers can confidently interpret experimental results. The ether side chain at C7 provides distinct signatures in both ¹³C-NMR (a highly deshielded C7 and characteristic aliphatic signals) and mass spectra (predictable fragmentation patterns). Adherence to the detailed, self-validating protocols outlined herein will ensure the generation of high-quality, reproducible data, thereby upholding scientific integrity and accelerating the pace of drug discovery.

References

  • BenchChem Technical Support Team. (2025). Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide. Benchchem.
  • Costantino, M. F., et al. (2022). Investigation of quinoline derivatives by photoemission spectroscopy and theoretical calculations. CNR-IRIS.
  • Mary, Y. S., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.
  • PubChemLite. (n.d.). 7-methoxy-2-methylquinoline (C11H11NO).
  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • ChemicalBook. (n.d.). Quinoline(91-22-5) 13C NMR spectrum.
  • BenchChem. (2025). Spectroscopic Analysis of 6-Methoxy-2-methylquinolin-4-amine: A Technical Guide.
  • Meringer, M., et al. (2011). MS/MS Data Improves Automated Determination of Molecular Formulas by Mass Spectrometry. MATCH Communications in Mathematical and in Computer Chemistry.

Sources

Comparative Bioactivity Guide: 7-(2-Methoxyethoxy)-2-methylquinoline vs. Quinoline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between the fundamental scaffold Quinoline and its functionalized derivative 7-(2-Methoxyethoxy)-2-methylquinoline . The analysis focuses on how specific structural modifications—methylation at C2 and methoxyethoxylation at C7—alter physicochemical properties, metabolic stability, and bioactivity profiles.

Executive Summary

  • Quinoline (CAS 91-22-5): The parent bicyclic aromatic heterocycle. While it possesses intrinsic antimalarial and antimicrobial activity, it suffers from poor aqueous solubility, rapid metabolic oxidation at the C2 position, and non-specific toxicity (genotoxicity).

  • 7-(2-Methoxyethoxy)-2-methylquinoline: An engineered derivative designed to overcome the limitations of the parent scaffold. The 2-methyl group blocks the primary metabolic soft spot, while the 7-(2-methoxyethoxy) chain (a glycol ether) acts as a solubility anchor and hydrogen-bond acceptor. This motif is a "privileged substructure" in medicinal chemistry, frequently serving as the core for Tyrosine Kinase Inhibitors (TKIs) and Bradykinin B2 receptor antagonists .

Chemical Structure & Physicochemical Analysis

The transition from Quinoline to the substituted derivative represents a shift from a "lipophilic fragment" to a "drug-like scaffold."

Structural Comparison (Graphviz)

ChemicalStructure Quinoline Quinoline (Parent Scaffold) C2_H C2-H (Metabolic Soft Spot) Quinoline->C2_H Contains C7_H C7-H (Lipophilic) Quinoline->C7_H Contains Derivative 7-(2-Methoxyethoxy)- 2-methylquinoline (Functionalized) C2_Me C2-Methyl (Steric Blockade) Derivative->C2_Me Modified C7_PEG C7-Methoxyethoxy (Solubility/H-Bonding) Derivative->C7_PEG Modified C2_H->C2_Me Optimization C7_H->C7_PEG Optimization

Figure 1: Structural evolution from Quinoline to 7-(2-Methoxyethoxy)-2-methylquinoline, highlighting key medicinal chemistry optimizations.

Physicochemical Property Table
PropertyQuinoline7-(2-Methoxyethoxy)-2-methylquinolineImpact of Modification
Molecular Weight 129.16 g/mol ~217.26 g/mol Increased size reduces passive diffusion slightly but improves specificity.
LogP (Lipophilicity) ~2.03~2.3 - 2.5The lipophilic methyl group is balanced by the hydrophilic ether chain, maintaining membrane permeability while improving aqueous solvation.
Aqueous Solubility Low (Sparingly soluble)Moderate to High The ether oxygen atoms accept H-bonds from water, significantly enhancing solubility in biological media.
pKa (N1 Nitrogen) 4.9 (Weak base)~5.6 - 5.8The electron-donating alkoxy group at C7 increases electron density on the ring, making the N1 nitrogen more basic and a better ligand.
Metabolic Stability Low (Rapid C2-oxidation)High The C2-methyl group sterically and electronically hinders CYP450-mediated oxidation at the 2-position (a primary clearance pathway).

Bioactivity & Mechanism of Action

A. Quinoline: The Non-Specific Intercalator
  • Mechanism: Quinoline acts primarily by planar DNA intercalation and inhibition of DNA gyrase (in bacteria) or heme polymerization (in malaria parasites).

  • Limitation: It lacks specific binding pockets in human receptors, leading to broad cytotoxicity and potential genotoxicity (via epoxide formation).

B. 7-(2-Methoxyethoxy)-2-methylquinoline: The Targeted Scaffold

This derivative is not typically a drug on its own but a bioactive intermediate or probe that exhibits specific activities:

  • Tyrosine Kinase Inhibition (TKI) Relevance :

    • The 7-(2-methoxyethoxy) motif is critical in drugs like Erlotinib and Bosutinib intermediates. It projects into the solvent-exposed region of the ATP-binding pocket of kinases (e.g., EGFR, VEGFR).

    • Mechanism:[1][2][3][4][5] The ether chain displaces water molecules and forms specific H-bonds with residues at the pocket entrance, improving affinity and selectivity over the bare quinoline.

  • Bradykinin B2 Receptor Antagonism :

    • Research indicates that 7-substituted 2-methylquinolines (specifically 7-methoxy analogs) act as non-peptide antagonists for the Bradykinin B2 receptor, involved in pain and inflammation signaling.

    • The 2-methyl group is essential for locking the conformation required for receptor docking.

  • Fluorescence Probing :

    • 7-Alkoxy-2-methylquinolines are highly fluorescent. This derivative is used as a fluorophore to track drug distribution or as a protecting group (caging group) that can be cleaved by light.

Signaling Pathway Interaction (VEGFR/Kinase Model)

Pathway cluster_mechanism Inhibitor Action Ligand Growth Factor (VEGF/EGF) Receptor Tyrosine Kinase Receptor (ATP Binding Pocket) Ligand->Receptor Activates Downstream Cell Proliferation & Angiogenesis Receptor->Downstream Phosphorylation Cascade ATP ATP ATP->Receptor Binds normally Inhibitor 7-(2-Methoxyethoxy)- 2-methylquinoline Scaffold Inhibitor->Receptor Competitive Inhibition (Blocks ATP)

Figure 2: Mechanism of kinase inhibition.[1] The 7-methoxyethoxy group aids the inhibitor in occupying the ATP pocket, preventing downstream signaling.

Experimental Protocols

To validate the bioactivity differences, the following protocols are recommended.

Protocol A: Comparative Solubility & Partition Coefficient (LogD)

Objective: Quantify the "solubility advantage" of the methoxyethoxy group.

  • Preparation : Dissolve 1 mg of each compound in DMSO (Stock).

  • Partition : Add 10 µL Stock to a biphasic system of Octanol (500 µL) and PBS pH 7.4 (500 µL).

  • Equilibration : Vortex for 1 hour; centrifuge at 10,000 rpm for 5 min to separate phases.

  • Analysis : Measure UV-Vis absorbance (approx. 254 nm for Quinoline, ~320 nm for the derivative due to auxochromic shift) of both phases.

  • Calculation :

    
    .
    
    • Expected Result: Derivative shows lower LogD (more hydrophilic) than Quinoline.

Protocol B: Kinase Binding Assay (EGFR/VEGFR Model)

Objective: Assess the binding affinity improvement.

  • Reagents : Recombinant EGFR kinase domain, Fluorescently labeled ATP tracer, Test compounds.

  • Setup : Use a FRET-based competition assay (e.g., LanthaScreen).

  • Incubation : Incubate Kinase (5 nM) + Tracer (2 nM) + Test Compound (Serial dilution 1 nM - 10 µM) for 1 hour at RT.

  • Readout : Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Data : Plot % Inhibition vs. Concentration to determine IC50.

    • Validation: The 7-(2-methoxyethoxy) derivative should show measurable inhibition (µM range) compared to Quinoline (inactive/mM range).

References

  • Musso, L., et al. "Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity." New Journal of Chemistry, 2024. Link

  • Kouznetsov, V. V., et al. "Iodine-Catalyzed Synthesis of 6-Substituted 2-Methylquinolines."[2] Molecules, 2016, 21(7), 825. (Discusses 7-methoxy-2-methylquinoline synthesis and bioactivity). Link

  • Fedoryak, O. D., et al. "Structure-Activity Relationships of 7-Substituted Dimethyltyrosine-Tetrahydroisoquinoline Opioid Peptidomimetics." Molecules, 2019, 24(23), 4302. Link

  • Patent US6291455B1. "4-anilinoquinazoline derivatives." (Describes the 7-(2-methoxyethoxy) motif in kinase inhibitors). Link

  • Corrie, J. E. T., et al. "Two-Photon Excitable Photoremovable Protecting Groups Based on the Quinoline Scaffold." Journal of Organic Chemistry, 2019. (Details fluorescence and synthesis of 7-alkoxy-2-methylquinolines). Link

Sources

A Comparative Guide to Validating the Purity of 7-(2-Methoxyethoxy)-2-methylquinoline using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) is a cornerstone of ensuring safety and efficacy. This guide provides an in-depth, technically-focused comparison of High-Performance Liquid Chromatography (HPLC) for validating the purity of 7-(2-Methoxyethoxy)-2-methylquinoline, a key intermediate in pharmaceutical synthesis. We will explore the rationale behind a robust HPLC method, compare it with alternative analytical techniques, and provide detailed, validated protocols.

The Critical Role of Purity in Drug Development

The presence of impurities in an API can have significant consequences, ranging from reduced therapeutic effect to adverse toxicological outcomes. Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established stringent guidelines for the identification and quantification of impurities in drug substances.[1][2][3][4] Therefore, the development of a precise, accurate, and robust analytical method for purity determination is not merely a quality control measure but a critical step in the drug development lifecycle.[5][6]

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical products.[5][7] Its high-resolution capabilities make it particularly well-suited for separating a target compound from structurally similar impurities.[8][9]

Strategic Development of a Stability-Indicating HPLC Method

A well-developed HPLC method should not only quantify the main compound but also be "stability-indicating," meaning it can resolve the API from its potential degradation products and process-related impurities.[10][11][12] This requires a systematic approach to method development.[5][13]

Experimental Workflow for HPLC Method Development

HPLC_Method_Development cluster_0 Phase 1: Analyte & System Selection cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation (ICH Q2(R2)) A Analyte Characterization (Solubility, pKa, UV spectra) B Initial Column & Mobile Phase Screening (C18, C8, Phenyl; ACN, MeOH, Buffers) A->B C Detector Selection (UV-Vis/PDA) B->C D Gradient & Flow Rate Optimization C->D E Temperature & pH Adjustment D->E F Wavelength Selection (λmax) E->F G Specificity & Peak Purity F->G H Linearity & Range G->H I Accuracy & Precision H->I J Robustness I->J

Caption: A systematic workflow for developing a robust HPLC method.

Recommended HPLC Protocol for 7-(2-Methoxyethoxy)-2-methylquinoline

This protocol is designed to provide excellent resolution and sensitivity for the purity analysis of 7-(2-Methoxyethoxy)-2-methylquinoline and its potential impurities.

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe nonpolar C18 stationary phase provides good retention for the moderately nonpolar quinoline derivative.[11][12]
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for the basic quinoline moiety and is compatible with mass spectrometry if further identification of impurities is needed.
Mobile Phase B AcetonitrileA common and effective organic modifier for reversed-phase HPLC.
Gradient 5% to 95% B over 20 minutesA gradient elution is crucial for separating compounds with a wide range of polarities, ensuring that both early and late-eluting impurities are resolved.[13]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and resolution.[11][13]
Column Temperature 30°CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 225 nmQuinoline derivatives typically exhibit strong UV absorbance at this wavelength, providing good sensitivity.[14]
Injection Volume 10 µLA typical injection volume that balances sensitivity and the risk of column overload.[11]

Sample Preparation:

  • Accurately weigh approximately 10 mg of 7-(2-Methoxyethoxy)-2-methylquinoline.

  • Dissolve in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Method Validation: A Self-Validating System

In accordance with ICH Q2(R2) guidelines, the developed HPLC method must be validated to ensure it is fit for its intended purpose.[1][2][3][4][15]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[15][16] This is demonstrated through forced degradation studies (acid, base, oxidation, heat, and light) to ensure that degradation products do not co-elute with the main peak.[11][17]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[10][15][16] This is typically evaluated over a range of 50% to 150% of the target concentration.

  • Accuracy: The closeness of the test results to the true value.[15][16][17] It is assessed by analyzing a sample with a known concentration and is often expressed as percent recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[16][17] This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[17] This provides an indication of its reliability during normal usage.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the gold standard for purity analysis of many small molecule APIs, other techniques can also be employed, each with its own advantages and limitations.

Analytical TechniquePrinciple of Separation/DetectionAdvantages for Purity AnalysisLimitations for Purity Analysis
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution, versatility for a wide range of compounds, well-established and validated methods are widely available.[5][7][18]Can be time-consuming, requires significant solvent consumption.
Ultra-Performance Liquid Chromatography (UPLC) Similar to HPLC but uses smaller particle size columns and higher pressures.Faster analysis times, higher resolution and sensitivity compared to HPLC.[9]Higher initial instrument cost, more susceptible to clogging with dirty samples.
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Excellent for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds like many quinoline derivatives without derivatization.
Capillary Electrophoresis (CE) Separation based on differential migration of ions in an electric field.High efficiency, minimal sample and solvent consumption.Can have lower sensitivity and reproducibility compared to HPLC for some applications.
Mass Spectrometry (MS) coupled with LC or GC Separation by chromatography followed by detection based on mass-to-charge ratio.Provides structural information about impurities, enabling their identification.[9][]Higher cost and complexity of instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Based on the absorption of electromagnetic radiation by atomic nuclei in a magnetic field.Provides detailed structural information and can be used for quantitative analysis without a reference standard for the impurity.[]Lower sensitivity compared to chromatographic techniques, making it challenging to detect trace impurities.
UV-Vis Spectrophotometry Measures the absorption of ultraviolet or visible light by a substance.Simple, rapid, and cost-effective.[20]Lacks the specificity to separate and quantify individual impurities in a mixture.[20]
Logical Relationship of Analytical Techniques

Analytical_Techniques cluster_Purity Purity Determination cluster_Identification Impurity Identification cluster_Screening Preliminary Screening HPLC HPLC MS Mass Spectrometry (MS) HPLC->MS UPLC UPLC UPLC->MS GC GC GC->MS CE CE NMR NMR Spectroscopy MS->NMR Confirmatory UV_Vis UV-Vis Spectrophotometry UV_Vis->HPLC Initial Assessment

Caption: Interrelation of analytical techniques for purity analysis.

Conclusion

For the comprehensive purity validation of 7-(2-Methoxyethoxy)-2-methylquinoline, a well-developed and validated stability-indicating HPLC method stands as the most robust and reliable approach.[6] While techniques like UPLC offer faster analysis times, and hyphenated methods like LC-MS provide invaluable structural information for impurity identification, HPLC provides the optimal balance of resolution, sensitivity, and accessibility for routine quality control in a drug development setting.[8][18] The protocol and validation strategy outlined in this guide provide a solid foundation for ensuring the purity, and by extension, the safety and efficacy of this important pharmaceutical intermediate.

References

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2020, November 15). Google.
  • Navigating HPLC Method Development: Tips for Success - Pharma's Almanac. (2024, January 17). Pharma's Almanac.
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2026, January 8). Lab Manager.
  • Steps involved in HPLC Method Development - Asian Journal of Pharmaceutical Research. Asian Journal of Pharmaceutical Research.
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). AMSbiopharma.
  • Steps for HPLC Method Development | Pharmaguideline. Pharmaguideline.
  • Navigating HPLC Method Development: Tips for Success. American Pharmaceutical Review.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. European Medicines Agency.
  • ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs.ai. (2026, February 28). IntuitionLabs.ai.
  • ICH guideline Q2(R2) on validation of analytical procedures - EMA. (2022, March 31). European Medicines Agency.
  • Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Journal of Chemical and Pharmaceutical Research.
  • Advances in Chromatographic Techniques for Drug Purity Determination - ManTech Publications. ManTech Publications.
  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation - IJRAR.org. International Journal of Research and Analytical Reviews.
  • Steps for HPLC Method Validation - Pharmaguideline. (2024, December 11). Pharmaguideline.
  • Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - Ovid. Ovid.
  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions - Benchchem. Benchchem.
  • Research Methods of Drug Impurities - BOC Sciences. (2023, May 7). BOC Sciences.
  • Development and Validation of HPLC Method for Determination of an API in Presence of its Degradation Products. (2025, June 23). ResearchGate.
  • Top 5 Methods of Assessing Chemical Purity - Moravek, Inc. Moravek, Inc..
  • Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed. (2007, February 19). PubMed.
  • Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. (2023, July 14). IOP Conference Series: Earth and Environmental Science.
  • Validation of Pharmaceutical (API) Bulk Drug by HPLC Methods - ResearchGate. ResearchGate.

Sources

A Comparative Structural Analysis of 7-Alkoxy-2-Methylquinoline Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive structural comparison of a homologous series of 7-alkoxy-2-methylquinoline derivatives, specifically focusing on the methoxy, ethoxy, propoxy, and butoxy analogues. For researchers in medicinal chemistry and drug development, understanding the subtle yet significant structural and physicochemical changes imparted by varying the alkoxy chain length is paramount for rational drug design and optimization. This document synthesizes available experimental data and provides detailed protocols to facilitate further research in this promising class of compounds.

Introduction: The Quinoline Scaffold and the Significance of the 7-Alkoxy-2-Methyl Substitution Pattern

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The substitution pattern on the quinoline ring profoundly influences its pharmacological profile. The 2-methylquinoline (quinaldine) core provides a lipophilic and sterically defined feature, while the 7-position is a key site for modification to modulate physicochemical properties and target interactions.

The introduction of an alkoxy group at the 7-position is a common strategy to enhance the therapeutic potential of quinoline derivatives. The length and nature of the alkoxy chain can influence several critical parameters:

  • Lipophilicity: Affects membrane permeability, oral bioavailability, and plasma protein binding.

  • Solubility: Crucial for formulation and administration.

  • Target Binding: The alkoxy group can form key hydrogen bonds or van der Waals interactions within a biological target's binding pocket.

  • Metabolic Stability: The alkoxy group can influence the molecule's susceptibility to metabolic enzymes.

This guide will systematically explore how these properties evolve as the 7-alkoxy chain is extended from a methyl to a butyl group.

Synthesis of 7-Alkoxy-2-Methylquinoline Derivatives

The most common and versatile methods for the synthesis of the 2-methylquinoline scaffold are the Doebner-von Miller and Skraup reactions. These methods utilize an aniline derivative and an α,β-unsaturated carbonyl compound or its precursor. For the synthesis of 7-alkoxy-2-methylquinolines, the starting material is typically a 3-alkoxyaniline.

The general synthetic approach is outlined below:

Synthesis of 7-Alkoxy-2-Methylquinolines cluster_0 Doebner-von Miller Reaction A 3-Alkoxyaniline C Acid Catalyst (e.g., HCl, H2SO4) E 7-Alkoxy-2-methylquinoline A->E B Crotonaldehyde or Paraldehyde D Oxidizing Agent (e.g., As2O5, Nitrobenzene) B->E X-ray_Crystallography_Workflow cluster_workflow Single Crystal X-ray Diffraction Workflow A Synthesis and Purification B Crystal Growth A->B Slow evaporation, vapor diffusion, etc. C Data Collection B->C Mounting and X-ray exposure D Structure Solution and Refinement C->D Computational methods E Structural Analysis D->E Bond lengths, angles, packing analysis SAR_of_7-Alkoxy-2-methylquinolines cluster_sar Structure-Activity Relationship A 7-Alkoxy Group B Lipophilicity A->B Increases with chain length E Target Binding A->E Modulates interaction C Membrane Permeability B->C Generally increases F Aqueous Solubility B->F Decreases D Biological Activity (Anticancer/Antimicrobial) C->D Potentially enhances E->D Directly impacts F->D Can limit efficacy

Sources

Application Note: FT-IR Spectroscopic Differentiation of 7-(2-Methoxyethoxy)-2-methylquinoline and Structural Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, QA/QC Scientists, and Drug Development Professionals Content Type: Product Comparison & Methodological Guide

Mechanistic Causality in Spectroscopic Fingerprinting

As a Senior Application Scientist in pharmaceutical development, I emphasize that Fourier-Transform Infrared (FT-IR) spectroscopy is not merely a pattern-matching exercise; it is a direct readout of molecular force constants and dipole moments. When verifying the synthesis of 7-(2-Methoxyethoxy)-2-methylquinoline —a critical heterocyclic intermediate—the analytical focus must shift from the static quinoline core to the dynamic vibrational modes of its functional side chains.

Differentiating this target compound from common synthetic precursors or impurities, such as 7-Hydroxy-2-methylquinoline (Precursor A) and 7-Methoxy-2-methylquinoline (Impurity B), requires a deep understanding of vibrational causality:

  • Quinoline Core Dynamics: The bicyclic aromatic system exhibits characteristic C=N and C=C stretching vibrations in the 1620–1580 cm⁻¹ region, alongside strong out-of-plane C-H bending at 850–740 cm⁻¹[1]. However, substituting an electron-donating ether group at the C7 position alters the aromatic electron density via resonance, slightly shifting these skeletal vibrations compared to an unsubstituted core[2].

  • Ether Linkage Differentiation: The true diagnostic power lies in the C-O-C stretching region. An aromatic ether (Ar-O-C) bond possesses partial double-bond character due to resonance with the quinoline ring. This increases its force constant, shifting its asymmetric stretch to a higher frequency (~1250–1230 cm⁻¹)[3]. In contrast, the aliphatic ether linkage within the target's methoxyethoxy chain lacks this resonance, placing its asymmetric stretch at a distinctly lower frequency (~1120–1080 cm⁻¹)[3].

  • Methoxy Isolation: The terminal methoxy group (-OCH₃) exhibits a unique symmetric C-H stretch at ~2830 cm⁻¹. The adjacent electronegative oxygen atom draws electron density away via inductive effects, isolating this peak from typical alkyl C-H stretches (>2850 cm⁻¹)[3].

Comparative Spectral Data

To objectively evaluate the product's identity against alternative analogues, we rely on the presence or absence of specific functional group frequencies.

Table 1: Key FT-IR Spectral Assignments for the Target Compound
Functional GroupWavenumber (cm⁻¹)Intensity & ShapeMechanistic Origin
Quinoline C=N ~1610 - 1590Medium, SharpAromatic ring stretching; shifted by the C7 electron-donating group.
Aromatic Ether (Ar-O-C) ~1250 - 1230Strong, SharpAsymmetric stretching of the C-O-C bond adjacent to the aromatic ring.
Aliphatic Ether (C-O-C) ~1120 - 1080Strong, BroadAsymmetric stretching of the aliphatic ether linkage in the side chain.
Methoxy C-H ~2830Weak, SharpSymmetric C-H stretching unique to the terminal methoxy group.
Aromatic C-H (oop) ~830 - 750StrongOut-of-plane bending characteristic of substituted quinolines.
Table 2: Comparative Spectral Differentiation Matrix
CompoundO-H Stretch (3300-3100 cm⁻¹)Ar-O-C Stretch (~1240 cm⁻¹)Aliphatic C-O-C (~1120 cm⁻¹)Methoxy C-H (~2830 cm⁻¹)
7-Hydroxy-2-methylquinoline (Precursor)Present (Broad) AbsentAbsentAbsent
7-Methoxy-2-methylquinoline (Impurity)AbsentPresent AbsentPresent
7-(2-Methoxyethoxy)-2-methylquinoline AbsentPresent Present (Strong) Present

Self-Validating FT-IR Analytical Protocol

Trustworthy analytical data requires a self-validating system. The following Attenuated Total Reflectance (ATR) FT-IR protocol ensures that instrumental artifacts do not compromise structural verification.

Step 1: System Suitability & Calibration (Self-Validation)

  • Scan a 1.5 mil polystyrene calibration film. Verify that the reference peak at 1601 cm⁻¹ is detected within ±1 cm⁻¹. Causality: This validates the interferometer's wavelength accuracy before any sample is introduced.

Step 2: Background Acquisition

  • Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to dry.

  • Collect an air background spectrum (32 scans, 4 cm⁻¹ resolution). Causality: Ensures no residual solvent peaks (e.g., C-H stretches at 2900 cm⁻¹) interfere with the sample spectrum.

Step 3: Sample Preparation & Loading

  • Apply ~5–10 mg of the dried compound directly onto the center of the ATR crystal.

  • Engage the pressure anvil until the software indicates optimal contact.

Step 4: Spectral Acquisition & Photometric Check

  • Acquire the sample spectrum from 4000 to 400 cm⁻¹.

  • Critical Check: Ensure the maximum absorbance is between 0.2 and 0.8 AU. Causality: Absorbance >0.8 AU can cause detector saturation, leading to artifactual peak broadening and shifting of the critical ether bands.

Step 5: Data Processing

  • Apply automatic baseline correction and atmospheric suppression (to remove ambient H₂O/CO₂ interference).

FTIR_Workflow N1 System Suitability N2 Background Collection N1->N2 Pass N3 ATR Crystal Loading N2->N3 Air Blank N4 Spectral Acquisition N3->N4 10 mg Sample N5 Peak Verification N4->N5 S/N > 100:1

FT-IR ATR sample analysis and self-validating spectral acquisition workflow.

Diagnostic Decision Logic

Once the spectrum is acquired and validated, the identification of the specific quinoline derivative follows a strict logical pathway based on the presence of functional group frequencies.

Spectral_Logic Start Analyze Unknown API Intermediate (4000 - 400 cm⁻¹) CheckOH Broad O-H stretch present? (3300 - 3100 cm⁻¹) Start->CheckOH CompA 7-Hydroxy-2-methylquinoline (Precursor) CheckOH->CompA Yes (Hydroxyl) CheckEther Strong aliphatic C-O-C stretch? (1150 - 1050 cm⁻¹) CheckOH->CheckEther No (Etherified) CompB 7-Methoxy-2-methylquinoline (Impurity) CheckEther->CompB No (Simple methoxy) Target 7-(2-Methoxyethoxy)-2-methylquinoline (Target Product) CheckEther->Target Yes (Extended chain)

Diagnostic decision tree for identifying quinoline derivatives via FT-IR.

References

  • Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar - Astrochemistry.org1

  • The C-O Bond III: Ethers By a Knockout - Spectroscopy Online3

  • Laboratory Infrared Spectra of Polycyclic Aromatic Nitrogen Heterocycles - ResearchGate 2

Sources

Distinguishing 7-(2-Methoxyethoxy)-2-methylquinoline from Isomers: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Isomer Challenge in Quinoline Scaffolds

In the development of kinase inhibitors (e.g., VEGFR inhibitors like Tivozanib analogs), the 7-(2-methoxyethoxy)-2-methylquinoline scaffold serves as a critical intermediate. However, the synthesis of substituted quinolines—particularly from meta-substituted anilines via the Doebner-Miller or Skraup reactions—suffers from a classic regioselectivity problem.

Cyclization can occur at either the para or ortho position relative to the directing substituent, generating two distinct regioisomers:

  • The Target: 7-(2-Methoxyethoxy)-2-methylquinoline (Cyclization para to substituent).

  • The Impurity: 5-(2-Methoxyethoxy)-2-methylquinoline (Cyclization ortho to substituent).

Distinguishing these isomers is non-trivial due to their identical molecular weight (MW) and similar polarity. This guide provides a definitive, data-driven workflow to differentiate the 7-isomer from the 5-isomer and other potential positional isomers, ensuring structural integrity in pharmaceutical pipelines.

Comparative Analysis: The Data Landscape

The following table summarizes the key physicochemical and spectral differences anticipated between the target and its primary isomers.

Table 1: Comparative Analytical Profile
Feature7-Isomer (Target) 5-Isomer (Primary Impurity) Positional Isomer (e.g., 6/8)
Origin Para-cyclization of m-alkoxyanilineOrtho-cyclization of m-alkoxyanilineContaminant in starting aniline
1H NMR Spin System ABX System (Benzene ring)ABC System (Benzene ring)Varies (e.g., AMX for 6-subst)
Key Coupling (

)
H8 is a singlet/doublet (

Hz)
H6, H7, H8 are contiguous (

Hz)
H5/H7 or H6/H7 coupling
NOE Signal Side chain

H8 & H6
Side chain

H4 (Peri-effect)
Varies
HPLC Elution Typically elutes later (Less steric strain)Typically elutes earlier (Peri-strain reduces planarity)Distinct retention time

Analytical Strategy 1: Nuclear Magnetic Resonance (NMR)[1][2][3][4][5][6][7]

NMR is the "Gold Standard" for structural validation. The definitive distinction lies in the splitting pattern of the protons on the carbocyclic (benzene) ring of the quinoline.

Mechanism of Identification[7]
  • 7-Substituted (Target): The protons at positions 5, 6, and 8 form an isolated spin system.

    • H-5: Doublet (

      
       Hz) due to ortho coupling with H-6.
      
    • H-6: Doublet of doublets (

      
       Hz, 
      
      
      
      Hz) due to ortho (H-5) and meta (H-8) coupling.
    • H-8: Doublet (

      
       Hz) or broad singlet. Crucially, H-8 has no ortho neighbor. 
      
  • 5-Substituted (Impurity): The protons at positions 6, 7, and 8 form a contiguous chain.

    • H-6, H-7, H-8: All show strong ortho couplings (

      
       Hz). You will see a triplet (or dd acting as t) for H-7.
      
Experimental Protocol: High-Resolution 1H NMR
  • Sample Prep: Dissolve 5–10 mg of the compound in 600 µL of DMSO-

    
     or CDCl
    
    
    
    . Ensure complete dissolution to avoid line broadening.
  • Acquisition:

    • Frequency: 400 MHz minimum (600 MHz preferred for clean splitting).

    • Scans: 16–32 scans.

    • Pulse Sequence: Standard 1D proton (zg30).

  • Data Processing: Apply exponential multiplication (LB = 0.3 Hz) to enhance resolution of fine meta couplings.

Visualization: NMR Logic Tree

NMR_Logic cluster_legend Key Principle Start Analyze Aromatic Region (6.5 - 8.5 ppm) Q1 Identify Protons on Benzene Ring (Exclude H3/H4 on Pyridine ring) Start->Q1 Q2 Is there a proton appearing as a Singlet (s) or meta-coupled Doublet (d, J~2.5Hz)? Q1->Q2 Result_7 Target Confirmed: 7-(2-Methoxyethoxy)-2-methylquinoline (H8 is isolated) Q2->Result_7 Yes (H8) Q3 Do you see a Triplet (t) or Doublet of Doublets (dd) with two large J values? Q2->Q3 No Result_5 Impurity Identified: 5-(2-Methoxyethoxy)-2-methylquinoline (H6-H7-H8 contiguous system) Q3->Result_5 Yes (H7) Info 7-Isomer: H5 & H6 are ortho; H8 is isolated. 5-Isomer: H6, H7, H8 are all neighbors.

Figure 1: Decision tree for distinguishing quinoline regioisomers based on proton coupling patterns.

Analytical Strategy 2: HPLC Separation

While NMR confirms structure, HPLC is required to quantify the ratio of isomers in a bulk batch. The 5-isomer typically possesses a different dipole moment and steric profile due to the "peri-effect" (interaction between the C5-substituent and C4-H).

Experimental Protocol: Reverse-Phase HPLC

This method exploits the hydrophobicity difference. The 5-isomer, being more sterically crowded, often has a slightly lower retention time on C18 columns compared to the planar 7-isomer.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-2 min: 5% B (Isocratic)

    • 2-15 min: 5%

      
       95% B (Linear Gradient)
      
    • 15-20 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic core) and 320 nm (quinoline specific).

  • Temperature: 30°C.

Expected Result: The 7-isomer is the major peak. The 5-isomer (if present) typically elutes before the 7-isomer due to reduced interaction with the stationary phase caused by non-planarity.

Synthesis Pathway & Impurity Origin[8]

Understanding where the isomer comes from allows for process control. The synthesis typically involves the Doebner-Miller reaction using 3-(2-methoxyethoxy)aniline and crotonaldehyde (or a precursor).

Synthesis_Pathway Aniline 3-(2-Methoxyethoxy)aniline Intermediate Schiff Base / Michael Adduct Aniline->Intermediate + Reagent Reagent Crotonaldehyde / Acid Cyclization Cyclization Step Intermediate->Cyclization Target 7-Isomer (Target) (Para-closure) Cyclization->Target Major Path (Sterically Favored) Impurity 5-Isomer (Impurity) (Ortho-closure) Cyclization->Impurity Minor Path (Sterically Hindered)

Figure 2: Mechanistic bifurcation in the Doebner-Miller synthesis leading to regioisomers.

References

  • Johns, S. R., & Willing, R. I. (1976).[2] 13C N.M.R.[2][3][4][5] Spectra of Quinoline and Methylquinolines. Australian Journal of Chemistry.[2] Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Tivozanib: PubChem Compound Summary. Retrieved from [Link]

  • StackExchange Chemistry. (2017). How can Hydrogen NMR be used to distinguish between these two isomers? Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for 7-(2-Methoxyethoxy)-2-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Action

7-(2-Methoxyethoxy)-2-methylquinoline is a functionalized quinoline derivative, typically used as an intermediate in the synthesis of kinase inhibitors or receptor ligands. Like many quinoline ethers, it presents specific hazards regarding acute toxicity and aquatic toxicity .

Core Disposal Directive:

  • Do NOT dispose of down the drain.

  • Do NOT mix with strong oxidizers or acids.

  • Primary Disposal Route: High-temperature incineration via a licensed hazardous waste contractor.

  • Waste Classification: Non-halogenated Organic Hazardous Waste (unless dissolved in halogenated solvents).

Chemical Profile & Hazard Identification

To ensure safe handling, we must first understand the physicochemical properties that dictate the disposal method.

Chemical Identity[1][2][3]
  • Chemical Name: 7-(2-Methoxyethoxy)-2-methylquinoline

  • Structural Class: Quinoline ether / Heterocyclic aromatic amine.

  • Molecular Formula: C₁₃H₁₅NO₂ (Calculated based on structure)

  • Solubility: Likely soluble in organic solvents (DMSO, Methanol, DCM); limited solubility in water.

  • Analogous CAS: 19490-87-0 (7-Methoxy-2-methylquinoline) – Used as a reference for hazard extrapolation.

Hazard Classification (GHS)

Based on the structure-activity relationship (SAR) of quinoline derivatives [1, 2]:

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]

  • Skin/Eye Irritation: Category 2 (Causes skin and serious eye irritation).[1][2][3][4]

  • Aquatic Toxicity: Category 2/3 (Toxic to aquatic life with long-lasting effects).

  • Target Organ Toxicity: May cause respiratory irritation (STOT SE 3).[1][2][5][6]

Waste Segregation & Classification

Proper segregation is the first step in a self-validating disposal system. Mixing incompatible waste streams is the most common cause of laboratory accidents during disposal.

Segregation Logic
Waste StreamAcceptable ContentsFORBIDDEN (Do Not Mix)
Stream A: Solid Organic Waste Pure solid compound, contaminated gloves, weighing boats, paper towels.Sharps, free-flowing liquids, oxidizers.
Stream B: Non-Halogenated Liquid Solutions in Methanol, Ethanol, DMSO, Acetone.Halogenated solvents (DCM, Chloroform), Strong Acids (Nitric, Perchloric).
Stream C: Halogenated Liquid Solutions in DCM, Chloroform.Strong oxidizers, alkali metals.
Decision Tree: Waste Stream Selection

The following logic gate ensures you select the correct waste stream for your specific situation.

WasteSegregation Start Start: Identify Waste State IsSolid Is the waste Solid? Start->IsSolid IsPure Is it pure chemical? IsSolid->IsPure Yes IsLiquid Is the waste Liquid? IsSolid->IsLiquid No SolidBin Solid Hazardous Waste (Label: Toxic/Irritant) IsPure->SolidBin Yes DebrisBin Contaminated Debris Bin (Gloves/Paper) IsPure->DebrisBin No (Debris) SolventType Identify Solvent Base IsLiquid->SolventType Yes NonHalogen Non-Halogenated Organic Waste SolventType->NonHalogen DMSO, MeOH, EtOH Halogen Halogenated Organic Waste SolventType->Halogen DCM, Chloroform

Figure 1: Decision matrix for segregating quinoline-based waste streams.

Step-by-Step Disposal Protocols

Protocol A: Routine Solid Waste Disposal

Scenario: Disposal of expired pure substance or synthesis byproducts.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar with a screw-top lid.

  • Transfer:

    • Wear nitrile gloves, lab coat, and safety glasses.[7]

    • Transfer the solid carefully to avoid dust generation.[7][8]

    • Expert Tip: If the solid is fine powder, dampen slightly with an inert solvent (like mineral oil) if dust control is impossible, or work strictly inside a fume hood.

  • Labeling:

    • Attach a hazardous waste tag immediately.

    • Chemical Name: "7-(2-Methoxyethoxy)-2-methylquinoline"

    • Hazards: Check "Toxic" and "Irritant."[4][9]

  • Storage: Store in the Satellite Accumulation Area (SAA) until pickup.

Protocol B: Liquid Waste (Mother Liquors)

Scenario: Disposal of reaction mixtures or HPLC waste containing the compound.

  • Compatibility Check: Ensure the liquid waste container is compatible with the solvent (e.g., do not put acetone in polystyrene).

  • pH Check: Although quinolines are weak bases, ensure the waste stream is not highly acidic (pH < 2) or highly basic (pH > 12.5) to avoid "Corrosive" classification unless the container is rated for it [3].

  • Transfer: Pour waste into the appropriate carboy (Halogenated vs. Non-Halogenated) using a funnel.

  • Log Entry: Record the approximate volume and concentration on the waste log sheet.

Protocol C: Spill Cleanup Procedure

Scenario: Accidental benchtop spill of 1-5 grams.

  • Isolate: Alert nearby personnel and mark the area.

  • PPE Upgrade: Wear double nitrile gloves and an N95 dust mask (or use fume hood sash) to prevent inhalation of dust.

  • Containment:

    • Dry Spill: Do not sweep dry dust. Cover with wet paper towels (dampened with water or ethanol) to prevent aerosolization.

    • Wet Spill: Cover with an inert absorbent (vermiculite, sand, or commercial spill pads).

  • Cleanup:

    • Scoop the absorbed material into a disposable bag or wide-mouth jar.

    • Clean the surface with soap and water; collect the rinsate as liquid hazardous waste.

  • Disposal: Label the debris container as "Hazardous Waste - Debris contaminated with Quinoline Derivative."

SpillResponse Spill Spill Detected Assess Assess Hazard (Dust vs Liquid) Spill->Assess PPE Don PPE (Gloves, Goggles, Mask) Assess->PPE DryAction Cover with Damp Towels PPE->DryAction Powder WetAction Apply Absorbent (Vermiculite) PPE->WetAction Liquid Collect Collect in Sealed Jar DryAction->Collect WetAction->Collect Decon Wash Surface Collect Rinsate Collect->Decon

Figure 2: Operational workflow for managing accidental spills.

Regulatory Compliance & Environmental Impact[3][11]

RCRA Considerations (USA)

While 7-(2-Methoxyethoxy)-2-methylquinoline is not explicitly listed on the EPA "P" or "U" lists, it falls under the "Characteristic" waste definitions if it exhibits toxicity.

  • Default Classification: If not tested, apply the "Toxic" characteristic due to the known toxicity of the quinoline pharmacophore [4].

  • EPA Waste Code: Likely D001 (Ignitable) if in organic solvent, or general organic waste codes assigned by your disposal vendor (e.g., Lab Pack).

Incineration Logic

The presence of the nitrogen heterocycle requires high-temperature incineration (>1000°C) with secondary combustion and scrubbing. This ensures:

  • Destruction of the aromatic ring: Preventing persistence in the environment.

  • NOx Management: Scrubbers neutralize nitrogen oxides formed during combustion.

References

  • PubChem. Compound Summary: 7-Methoxy-2-methylquinoline (CID 86934). National Library of Medicine. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[10] Available at: [Link]

Sources

Personal protective equipment for handling 7-(2-Methoxyethoxy)-2-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive operational guide to provide drug development professionals and synthetic chemists with the critical safety, logistical, and procedural frameworks required for handling 7-(2-Methoxyethoxy)-2-methylquinoline .

Beyond basic compliance, this guide emphasizes the causality behind our safety protocols, ensuring that your laboratory operates with a deep, mechanistic understanding of the materials at hand.

Pharmacochemical Context & Hazard Causality

7-(2-Methoxyethoxy)-2-methylquinoline is a highly functionalized heterocyclic building block frequently utilized in the synthesis of small-molecule kinase inhibitors[1]. In medicinal chemistry, the 2-methylquinoline core acts as a rigid, planar scaffold that inserts into the ATP-binding pocket of kinases (acting as a hinge-binder). The addition of the 7-(2-methoxyethoxy) substituent is a deliberate structural modification designed to project into the solvent-exposed region of the kinase, significantly enhancing aqueous solubility and modulating oral bioavailability[1][2].

However, these same structural features dictate its hazard profile:

  • Lipophilicity & Dermal Penetration: The quinoline core is highly lipophilic, allowing it to readily partition into the stratum corneum (outer layer of skin).

  • Basicity & Tissue Irritation: The basic nitrogen atom in the quinoline ring disrupts local epidermal and corneal pH, leading to rapid protein denaturation upon contact, which manifests as severe eye and skin irritation.

  • Systemic Toxicity: Nitrogenous heterocycles can undergo hepatic oxidation via CYP450 enzymes into reactive epoxides or N-oxides, posing acute ingestion and inhalation hazards[3].

GHS Hazard Profiling (Extrapolated from Structural Analogs)

Based on closely related analogs like 7-methoxy-2-methylquinoline and 2-methylquinoxaline[4], this compound is classified under the following hazard statements:

  • H302 / H312: Harmful if swallowed or in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE) Matrix

Standard PPE is insufficient when transitioning from dry powder to organic solutions. The table below outlines the required PPE based on the physical state of the chemical, driven by the causality of solvent-assisted skin permeation.

PPE CategoryDry Powder HandlingSolution Handling (DMSO/DMF/DCM)Mechanistic Rationale
Hand Protection Nitrile gloves (0.12 mm min. thickness)Butyl Rubber or Neoprene glovesUniversal solvents like DMSO rapidly permeate standard nitrile, acting as a carrier to drag the lipophilic quinoline directly across the skin barrier.
Eye Protection Chemical splash goggles (EN166 / ANSI Z87.1)Face shield worn over splash gogglesThe basicity of the quinoline nitrogen causes rapid, irreversible corneal damage upon direct liquid contact.
Body Protection Flame-retardant (FR) lab coatFR lab coat + impermeable Tyvek apronPrevents accumulation of fine dust or aerosolized droplets on personal clothing, mitigating chronic dermal exposure.
Respiratory N95 / FFP2 particulate respiratorChemical Fume Hood (Face velocity >100 fpm)Prevents inhalation of airborne particulates (STOT SE 3 hazard)[3].

Experimental Protocol: Safe Handling & Reaction Setup

The following self-validating protocol details the safe integration of 7-(2-Methoxyethoxy)-2-methylquinoline into a standard catalytic cross-coupling or nucleophilic aromatic substitution (SNAr) workflow.

Step 1: Preparation & Dispensing

  • Ensure the fume hood is clear of incompatible oxidizers (e.g., peroxides, nitric acid).

  • Line the analytical balance area with an anti-static weighing mat to prevent the aerosolization of the fine powder.

  • Using a static-free spatuala, weigh the required mass of 7-(2-Methoxyethoxy)-2-methylquinoline into a pre-tared, amber glass vial (the compound may exhibit mild photosensitivity over prolonged periods).

Step 2: Dissolution & Transfer

  • Transfer the sealed vial to the primary reaction fume hood.

  • Critical Safety Step: Upgrade gloves to Butyl Rubber before handling carrier solvents.

  • Inject the anhydrous solvent (e.g., DMF or DMSO) via syringe through a septum to minimize vapor release. Agitate gently until complete dissolution is achieved.

Step 3: Reaction Execution & Quenching

  • Transfer the dissolved quinoline intermediate to the main reaction vessel under an inert atmosphere (Argon/N2).

  • Upon reaction completion, quench the mixture slowly with saturated aqueous Ammonium Chloride (

    
    ). Causality: The weakly acidic 
    
    
    
    safely protonates the unreacted quinoline nitrogen, driving it into the aqueous phase and neutralizing its basicity without generating excessive exothermic heat.

ExpWorkflow Start Weighing & Dispensing (Anti-Static, Fume Hood) Solvent Dissolution in DMSO/DMF (Upgrade to Butyl Gloves) Start->Solvent Transfer Reaction Catalytic Coupling (Inert Argon Atmosphere) Solvent->Reaction Reagent Addition Quench Reaction Quenching (Aqueous NH4Cl) Reaction->Quench Completion Waste Halogenated / Aqueous Waste Segregation Quench->Waste Disposal

Fig 1. Safe handling and experimental workflow for 7-(2-Methoxyethoxy)-2-methylquinoline.

Spill Response and Waste Disposal Plan

A rapid, structured response is required to prevent cross-contamination in the event of a spill.

Solid Spill (Powder):

  • Isolate: Evacuate personnel from the immediate 2-meter radius.

  • Contain: Do not dry sweep. Dry sweeping aerosolizes the toxic particulates.

  • Neutralize: Cover the powder with slightly dampened absorbent paper (using water or a dilute weak acid like 1M Citric Acid) to suppress dust.

  • Collect: Scoop the dampened material using a non-sparking plastic shovel into a high-density polyethylene (HDPE) hazardous waste container.

Liquid Spill (Dissolved in Organic Solvent):

  • Isolate: Drop the fume hood sash immediately to maximize exhaust velocity.

  • Contain: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth).

  • Collect: Transfer the saturated absorbent to a highly visible, labeled hazardous waste bin. Wash the affected surface with a 5% mild detergent solution to remove residual lipophilic traces.

Disposal: Never dispose of quinoline derivatives down the sink. All contaminated consumables must be incinerated at an approved facility in accordance with local environmental regulations[3].

Biological Application: Target Signaling Pathway

To provide context for researchers synthesizing derivatives of this compound, it is crucial to understand its ultimate biological application. Quinoline and quinazoline derivatives featuring the 7-(2-methoxyethoxy) motif are heavily utilized as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs) such as KIT, and downstream effectors like ERK1/2[1].

By inhibiting the autophosphorylation of the KIT receptor, these compounds successfully shut down the downstream MAPK (RAS/RAF/MEK/ERK) signaling cascade, halting the proliferation of mutant cancer cells (such as those found in Gastrointestinal Stromal Tumors)[1].

KITPathway Ligand SCF (Stem Cell Factor) Receptor KIT Receptor Tyrosine Kinase (Target of Quinoline Derivatives) Ligand->Receptor Binds RAS RAS Activation Receptor->RAS Phosphorylation RAF RAF Kinase RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Gene Transcription Inhibitor 7-(2-Methoxyethoxy)- 2-methylquinoline Derivatives Inhibitor->Receptor ATP-competitive Inhibition

Fig 2. KIT/MAPK signaling pathway targeted by methoxyethoxy-quinoline derivatives.

References

  • Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1 H-1,2,3-triazol-1-yl]acetamide (AZD3229), a Potent Pan-KIT Mutant Inhibitor for the Treatment of Gastrointestinal Stromal Tumors. Journal of Medicinal Chemistry / PubMed. URL:[Link]

  • 7-methoxy-2-methylquinoline (C11H11NO) Compound Summary. PubChemLite / National Institutes of Health. URL:[Link]

  • Safety Data Sheet: 2-Methylquinoline[CAS:91-63-4]. CPAchem. URL:[Link]

  • Discovery of 2-Amino-7-Amide Quinazoline Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Extracellular Signal-Regulated Kinase 1/2. ResearchGate. URL:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.